Calcipotriol
Beschreibung
Eigenschaften
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQQLNNNIPYSNX-UROSTWAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046648 | |
| Record name | Calcipotriene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Calcipotriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.35e-02 g/L | |
| Record name | Calcipotriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
112965-21-6, 112828-00-9 | |
| Record name | Calcipotriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112965-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcipotriene [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112965216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcipotriol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02300 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Calcipotriene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Cyclohexanediol, 5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4-cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1R,3S,5Z) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 112828-00-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIPOTRIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/143NQ3779B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Calcipotriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Calcipotriol's Mechanism of Action in Psoriasis: A Technical Guide
Executive Summary: Calcipotriol, a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of mild to moderate psoriasis. Its therapeutic efficacy stems from a multifaceted mechanism of action that addresses the core pathophysiological hallmarks of the disease: keratinocyte hyperproliferation, abnormal differentiation, and cutaneous inflammation. This compound exerts its effects primarily by binding to the nuclear Vitamin D Receptor (VDR), which leads to the regulation of a cascade of genes controlling cellular processes.[1][2] This guide provides an in-depth exploration of this compound's molecular pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling events.
Core Mechanism: Vitamin D Receptor (VDR) Signaling
The primary mechanism of this compound is analogous to that of endogenous calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D.[3][4]
-
VDR Binding: Upon penetrating the skin and entering keratinocytes and immune cells, this compound binds to the VDR, which is a member of the steroid/thyroid hormone receptor superfamily.[1][4] this compound exhibits a similar binding affinity for the VDR as calcitriol but has a significantly lower impact (less than 1%) on systemic calcium metabolism, rendering it safer for topical application.[1][5]
-
Heterodimerization: The this compound-VDR complex then forms a heterodimer with the Retinoid X Receptor (RXR).[2][4]
-
Gene Transcription Regulation: This VDR-RXR complex translocates to the cell nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[4][6] This binding modulates the transcription of genes involved in cell proliferation, differentiation, and immune responses, ultimately normalizing the psoriatic phenotype.[1][2]
Effects on Keratinocytes
Psoriasis is characterized by uncontrolled proliferation and incomplete differentiation of keratinocytes. This compound directly counteracts these abnormalities.[4][7]
Inhibition of Keratinocyte Proliferation
This compound inhibits the excessive growth of keratinocytes through the downregulation of several key signaling pathways and proliferation factors.[8][9][10]
-
STAT1 and STAT3: It downregulates the expression and activation (phosphorylation) of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3, which are implicated in psoriatic disease progression.[9][11] This is further supported by the downregulation of downstream proteins SOCS1 and SOCS3.[9]
-
EGR1 and PLK2: this compound has been shown to decrease the expression of Early Growth Response-1 (EGR1) and Polo-Like Kinase-2 (PLK2), two factors involved in keratinocyte proliferation.[8][10]
-
Keratin 17 (K17): It inhibits the expression of K17, a hallmark of psoriasis, by interfering with IFN-γ-induced signaling pathways.[6]
Promotion of Keratinocyte Differentiation
This compound helps to normalize the maturation process of keratinocytes, restoring a more typical skin structure.[3][4] This is achieved by modulating the expression of differentiation markers such as involucrin (B1238512) and transglutaminase.[12]
Induction of Apoptosis
Studies have demonstrated that this compound induces apoptosis (programmed cell death) in psoriatic keratinocytes.[12][13] This effect is significantly more pronounced in lesional keratinocytes compared to perilesional or non-treated cells, helping to reduce the thickness of psoriatic plaques.[13][14]
Immunomodulatory Effects
The chronic inflammation in psoriasis is driven by a complex interplay of immune cells and cytokines. This compound exerts significant immunomodulatory effects to disrupt this inflammatory cascade.[7][12][15]
-
Dendritic Cells (DCs): this compound hinders the differentiation and maturation of DCs.[12] This leads to reduced secretion of key pro-inflammatory cytokines such as IL-23 and TNF-α.[16]
-
T-Cell Polarization: It modulates T-cell activity by suppressing the pro-inflammatory Th1 and Th17 cell lineages while promoting an anti-inflammatory Th2 profile.[12][15][17] This shift is crucial given the central role of the IL-23/Th17 axis in psoriasis pathogenesis.[12]
-
Cytokine Network Regulation: By influencing T-cells and DCs, this compound leads to a significant reduction in a broad range of pro-inflammatory cytokines, including IL-17A, IL-22, and IFN-γ.[12][16][18] Concurrently, it enhances the secretion of the anti-inflammatory cytokine IL-10.[16][19]
-
Antimicrobial Peptides: this compound modulates the expression of antimicrobial peptides like cathelicidin (B612621) and human β-defensins, which are involved in the inflammatory feedback loop of psoriasis.[12][18][20]
Quantitative Data Summary
The clinical and cellular effects of this compound have been quantified in numerous studies.
Table 1: Clinical Efficacy of this compound
| Comparison Group | Time Frame | Efficacy Metric | Result | Citation(s) |
| Placebo | 8 weeks | Mean % change in PASI score | 44.1% greater improvement than placebo | [21] |
| Potent Corticosteroids | 8 weeks | Mean % change in PASI score | Comparable efficacy | [7][21] |
| This compound Monotherapy | 6 weeks | Mean PASI score reduction | 61% average decrease | [22] |
| Combination (vs. Mono) | 4 weeks | Mean PASI score reduction | 74% (Combination) vs. 59% (this compound) | [23] |
| High-Dose (200-300g/wk) | 2 weeks | Mean PASI score improvement | 71% | [24] |
PASI: Psoriasis Area and Severity Index
Table 2: Cellular Effects of this compound (in vitro)
| Cell Type | Parameter Measured | Condition | Result | Citation(s) |
| Lesional Keratinocytes | Apoptosis Rate | Untreated | 7.12 ± 1.09% | [14] |
| Lesional Keratinocytes | Apoptosis Rate | 20h this compound Treatment | 30.70 ± 10.38% (P < 0.05 vs. untreated) | [14] |
| Perilesional Keratinocytes | Apoptosis Rate | 20h this compound Treatment | No significant change from baseline | [14] |
Key Experimental Protocols
The mechanisms of this compound have been elucidated using a variety of in vitro and in vivo models.
In Vitro Analysis of Keratinocyte Proliferation
This protocol outlines a typical experiment to assess this compound's effect on proliferation-related gene expression.
-
Cell Culture: The immortalized human keratinocyte cell line, HaCaT, is cultured under standard conditions.[6][9]
-
Treatment: Cells are treated with either this compound (at varying concentrations) or a vehicle control.[10][11] For gene-specific studies, parallel cultures are transfected with small interfering RNA (siRNA) targeting genes of interest (e.g., EGR1, PLK2, STAT1, STAT3) to silence their expression.[10][11]
-
Proliferation Assay: Cell proliferation is quantified at various time points using a colorimetric method such as the MTT or MTS assay, which measures metabolic activity as an indicator of cell viability and number.[10][11]
-
Gene and Protein Analysis:
-
qPCR: Quantitative real-time polymerase chain reaction is used to measure the mRNA expression levels of target genes (e.g., STAT1, SOCS1) after treatment.[9][10]
-
Western Blotting: This technique is used to detect and quantify the protein levels of the targets (e.g., EGR1, PLK2, phosphorylated STAT3) to confirm that changes in mRNA translate to changes in protein expression and activation.[10][11]
-
In Vitro Apoptosis Assay
-
Cell Isolation and Culture: Keratinocytes are isolated from psoriatic plaques (both lesional and perilesional skin) obtained from patient biopsies and are cultured in vitro.[13][14]
-
Treatment: Cultured cells are treated with this compound for a defined period (e.g., 20 hours).[14]
-
Apoptosis Detection: Cells are stained with a fluorescent nuclear dye such as propidium (B1200493) iodide. Apoptotic cells are identified by their characteristic nuclear morphology (e.g., chromatin condensation, nuclear fragmentation).[13][14]
-
Quantification: The percentage of apoptotic cells is determined by counting under a confocal microscope.[13][14]
Conclusion
This compound's efficacy in treating psoriasis is not attributable to a single action but to its integrated effect on the multiple pathways driving the disease. By binding to the VDR, it simultaneously inhibits keratinocyte hyperproliferation, normalizes epidermal differentiation, induces apoptosis in hyperactive cells, and suppresses the key inflammatory axes involving dendritic cells and T-cells.[4][7][15] This comprehensive mechanism, which restores cutaneous homeostasis, establishes this compound as a rational and effective therapeutic agent for psoriasis. Its favorable safety profile, particularly its minimal effect on systemic calcium, further solidifies its role in long-term management strategies.[3][8]
References
- 1. An Overview on Management of Psoriasis Using Calcipotriene and Its Amalgamation as Nano Based Drug Delivery System [mdpi.com]
- 2. Efficacy and Safety of Different Formulations of this compound/Betamethasone Dipropionate in Psoriasis: Gel, Foam, and Ointment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Calcipotriene? [synapse.patsnap.com]
- 5. Vitamin D analogs in the treatment of psoriasis: Where are we standing and where will we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ointment. A review of its use in the management of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. This compound inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound induces apoptosis in psoriatic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Optimizing Anti-Inflammatory and Immunomodulatory Effects of Corticosteroid and Vitamin D Analogue Fixed-Dose Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Effect of the Long-Term this compound/Betamethasone Dipropionate Local Therapy on Tissue Resident Memory Cells Markers in Psoriatic Eruptions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vitamin D Signaling in Psoriasis: Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound and betamethasone dipropionate exhibit different immunomodulatory effects on imiquimod-induced murine psoriasiform dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Vitamin D and its role in psoriasis: An overview of the dermatologist and nutritionist - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Systematic review of comparative efficacy and tolerability of this compound in treating chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [Evaluation of topical this compound in psoriasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. High-dose topical this compound in the treatment of extensive psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
Calcipotriol: A Deep Dive into the Synthetic Vitamin D Analog for Psoriasis Treatment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol (also known as calcipotriene) is a synthetic analog of calcitriol (B1668218), the active form of vitamin D3. It has become a cornerstone in the topical treatment of plaque psoriasis, a chronic autoimmune inflammatory skin disease characterized by hyperproliferation and abnormal differentiation of keratinocytes. Unlike its natural counterpart, this compound exhibits a favorable therapeutic window, demonstrating potent effects on cellular proliferation and differentiation with a significantly lower risk of systemic effects on calcium metabolism. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, key signaling pathways, and the experimental methodologies used to elucidate its therapeutic effects.
Pharmacological Profile
This compound's efficacy stems from its targeted action on the vitamin D receptor (VDR), which is expressed in various skin cells, including keratinocytes and immune cells.[1][2][3] Its chemical structure is designed to maximize local activity in the skin while minimizing systemic calcium mobilization.
Quantitative Pharmacodynamic and Pharmacokinetic Data
The following tables summarize key quantitative data related to the pharmacodynamics and pharmacokinetics of this compound.
| Parameter | Value | Reference |
| Binding Affinity for VDR | Comparable to calcitriol | [1][4] |
| Effect on Calcium Metabolism | ~100-200 times less potent than calcitriol | [5] |
| Parameter | Value | Reference |
| Systemic Absorption (Topical) | <1% to ~6% of the applied dose | [6] |
| Metabolism | Rapid hepatic metabolism | [1] |
| Primary Metabolites | MC1046 and MC1080 (less potent than parent compound) | [1] |
Mechanism of Action
This compound exerts its anti-psoriatic effects through a multi-faceted mechanism that involves the regulation of keratinocyte proliferation and differentiation, as well as modulation of the cutaneous immune response.
Genomic Actions via the Vitamin D Receptor (VDR)
The primary mechanism of this compound is mediated through its binding to the nuclear VDR.[1][7] This ligand-receptor complex heterodimerizes with the retinoid X receptor (RXR). The VDR-RXR heterodimer then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[7][8][9][10]
Effects on Keratinocytes
In psoriatic lesions, keratinocytes exhibit uncontrolled proliferation and incomplete differentiation. This compound helps to normalize these processes.
-
Inhibition of Proliferation: this compound inhibits the proliferation of keratinocytes.[6] This is achieved, in part, by downregulating the expression of proliferation factors such as early growth response-1 (EGR1) and polo-like kinase-2 (PLK2).[11]
-
Promotion of Differentiation: It promotes the terminal differentiation of keratinocytes, leading to a more normalized epidermal structure. This is evidenced by the increased expression of differentiation markers like involucrin, loricrin, and filaggrin.[2][5]
Immunomodulatory Effects
Psoriasis is driven by a complex interplay of immune cells. This compound modulates this inflammatory cascade.
-
Inhibition of Pro-inflammatory Cytokines: this compound inhibits the production of pro-inflammatory cytokines, including those from the IL-23/Th17 axis, which are pivotal in psoriasis pathogenesis.[3]
-
Modulation of T-cell Activity: It influences T-cell differentiation and function, leading to a reduction in the inflammatory infiltrate in psoriatic plaques.[7][12]
-
Regulation of Dendritic Cells: this compound can modulate the function of dendritic cells, key antigen-presenting cells that initiate the psoriatic immune response.[3]
Key Signaling Pathways Modulated by this compound
Beyond the canonical VDR pathway, this compound influences other critical signaling cascades involved in psoriasis.
STAT1 and STAT3 Signaling
The Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT3, are implicated in the hyperproliferation and inflammation seen in psoriasis.[3][13] this compound has been shown to downregulate the expression and phosphorylation of both STAT1 and STAT3 in keratinocytes, thereby inhibiting their activation.[3][13][14] This leads to the subsequent downregulation of downstream targets like Suppressor of Cytokine Signaling 1 (SOCS1) and SOCS3.[13]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In psoriasis, its activation in keratinocytes contributes to the inflammatory environment. This compound has been demonstrated to inhibit the NF-κB signaling pathway, reducing the expression of pro-inflammatory genes.[6][15] This can occur through the modulation of upstream regulators like zinc finger protein A20.[15]
Clinical Efficacy
Clinical trials have consistently demonstrated the efficacy of this compound in the treatment of mild to moderate plaque psoriasis. Efficacy is often measured by the Psoriasis Area and Severity Index (PASI), with PASI 75 indicating a 75% reduction in the score from baseline.
| Study/Comparison | PASI Score Reduction/PASI 75 Achievement | Reference |
| This compound vs. Placebo (8 weeks) | Mean PASI reduction of 44.1% (p<0.001) | [16] |
| This compound vs. Methotrexate (8 weeks) | Mean PASI at week 8: 0.673 (this compound) vs. 0.890 (Methotrexate) | [17] |
| This compound/Betamethasone (B1666872) vs. Monotherapies (4 weeks) | Mean PASI reduction: 74.4% (Combination) vs. 61.3% (Betamethasone) vs. 55.3% (this compound) | [2] |
| This compound/Betamethasone Foam vs. Nonbiologic Systemics | Lowest cost per PASI 75 responder in 7 European countries | [18] |
| This compound-Acitretin Combination vs. Monotherapies | Higher total effective rate and greater PASI score decrease with combination therapy | [19] |
Experimental Protocols
The following sections detail standardized protocols for key experiments used to evaluate the efficacy and mechanism of action of this compound.
In Vitro Keratinocyte Proliferation Assay (MTT Assay)
This assay is used to assess the anti-proliferative effects of this compound on keratinocytes (e.g., HaCaT cell line).[11][12][13][20][21]
Methodology:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁵ M) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 20-25 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)
This technique is used to quantify the effect of this compound on the activation of STAT3 in keratinocytes.[17][22][23]
Methodology:
-
Cell Culture and Treatment: Culture HaCaT cells to 70-80% confluency and treat with this compound (e.g., 10 nM) for a designated time (e.g., 48 hours). A control group with vehicle treatment should be included.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT3 (e.g., Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., GAPDH) for normalization.
Quantitative Real-Time PCR (qPCR) for Cytokine Gene Expression
This method is employed to measure the effect of this compound on the mRNA expression of cytokines in immune cells or keratinocytes.[24][25][26][27]
Methodology:
-
Cell Culture and Treatment: Culture relevant cells (e.g., T-cells, keratinocytes) and treat with this compound at various concentrations and time points.
-
RNA Extraction: Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, cDNA template, and specific primers for the target cytokine genes (e.g., IL-17, TNF-α) and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the preclinical to clinical evaluation of an anti-psoriatic compound like this compound.
Conclusion
This compound remains a vital therapeutic agent in the management of psoriasis. Its well-characterized mechanism of action, targeting the VDR to normalize keratinocyte function and modulate the cutaneous immune system, provides a solid foundation for its clinical efficacy. The detailed experimental protocols and an understanding of the key signaling pathways involved are crucial for the continued development of novel vitamin D analogs and other anti-psoriatic therapies. This guide serves as a comprehensive resource for researchers and drug development professionals in the field of dermatology, providing the necessary technical information to advance our understanding and treatment of psoriasis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D analogs in the treatment of psoriasis: Where are we standing and where will we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical application of calcitriol alters expression of filaggrin but not keratin K1 in mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zgmfskin.com [zgmfskin.com]
- 7. researchgate.net [researchgate.net]
- 8. New understanding of the molecular mechanism of receptor-mediated genomic actions of the vitamin D hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The vitamin D receptor binds in a transcriptionally inactive form and without a defined polarity on a retinoic acid response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genomic actions of 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT Assay [protocols.io]
- 12. MTT (Assay protocol [protocols.io]
- 13. atcc.org [atcc.org]
- 14. researchgate.net [researchgate.net]
- 15. Effect of the topical application of this compound on the expression levels of zinc finger protein A20 and nuclear factor-κB in the skin lesions of patients with psoriasis vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Evaluation of topical this compound in psoriasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 18. Cost per PASI-75 responder of this compound plus betamethasone dipropionate cutaneous foam versus nonbiologic systemic therapies for the treatment of plaque psoriasis in seven European countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Investigating the efficacy of this compound–acitretin combination therapy versus monotherapy protocols in psoriasis and its effect on serum inflammatory factors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. An overview of real-time quantitative PCR: applications to quantify cytokine gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 26. researchgate.net [researchgate.net]
- 27. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]
Calcipotriol's Effect on Keratinocyte Proliferation and Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis and other hyperproliferative skin disorders. Its therapeutic efficacy is rooted in its ability to normalize epidermal homeostasis by potently inhibiting keratinocyte proliferation and promoting terminal differentiation. This document provides a comprehensive technical overview of the molecular mechanisms, signaling pathways, and quantitative effects of this compound on keratinocytes. It includes detailed experimental protocols and visual representations of key processes to support further research and development in this area.
Core Mechanism of Action: The VDR-Mediated Genomic Pathway
This compound exerts its primary effects through a well-defined genomic pathway mediated by the Vitamin D Receptor (VDR), a nuclear hormone receptor expressed in keratinocytes.[1][2]
-
Ligand Binding: this compound penetrates the keratinocyte and binds to the cytosolic VDR.[1][3]
-
Heterodimerization: This binding event induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[3]
-
Nuclear Translocation and DNA Binding: The this compound-VDR-RXR complex translocates into the nucleus.[3]
-
Gene Transcription: Within the nucleus, the complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[2][3] This binding recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes that control cell growth and differentiation.[3] The net result is a decrease in the expression of pro-proliferative genes and an increase in the expression of genes associated with terminal differentiation.[1]
Effect on Keratinocyte Proliferation
A hallmark of psoriasis is the uncontrolled proliferation of keratinocytes. This compound effectively counteracts this by downregulating key molecular drivers of the cell cycle and growth.
Downregulation of Proliferation Markers
This compound has been shown to decrease the expression of several critical proliferation markers:
-
Ki-67: A nuclear protein associated with cell proliferation, its expression is significantly reduced following this compound treatment.[4][5]
-
EGR1 and PLK2: It downregulates the expression of Early Growth Response-1 (EGR1) and Polo-Like Kinase-2 (PLK2), two factors involved in promoting keratinocyte proliferation.[1][6]
-
STAT1 and STAT3: this compound inhibits the Signal Transducer and Activator of Transcription (STAT) 1 and 3 signaling pathways. It reduces both the total and phosphorylated (active) forms of STAT1 and STAT3, as well as their downstream targets, Suppressor of Cytokine Signaling 1 (SOCS1) and SOCS3.[7][8][9]
Quantitative Data on Proliferation Inhibition
The anti-proliferative effects of this compound have been quantified in various in vitro models. Notably, Keratin 17 (K17) is considered a hallmark of psoriatic hyperproliferation.
| Model System | Treatment Condition | Endpoint Measured | Result | Reference |
| HaCaT Keratinocytes | IFN-γ stimulation + 10⁻⁷ M this compound | K17 mRNA Expression | 58.10% suppression of IFN-γ-induced K17 | [2][10] |
| HaCaT Keratinocytes | IFN-γ stimulation + 10⁻⁵ M this compound | K17 mRNA Expression | 70.68% suppression of IFN-γ-induced K17 | [2][10] |
| HaCaT Keratinocytes | 10 nM this compound for 48h | p-STAT1/STAT1 Ratio | Significant decrease vs. control | [9] |
| HaCaT Keratinocytes | 10 nM this compound for 48h | p-STAT3/STAT3 Ratio | Significant decrease vs. control | [9] |
Effect on Keratinocyte Differentiation
In parallel with inhibiting proliferation, this compound promotes the terminal differentiation of keratinocytes, helping to restore a normal, healthy epidermal structure.[1][3] This is achieved by modulating the expression of key structural proteins and enzymes involved in the formation of the cornified envelope.
Upregulation of Differentiation Markers
Treatment with this compound leads to the normalization of several key differentiation markers:
-
Keratin 10 (K10) & Keratin 1 (K1): Expression of these keratins, characteristic of suprabasal, differentiated keratinocytes, is increased.[4][5][11]
-
Involucrin & Transglutaminase K: These are crucial components for the formation of the cornified envelope, and their expression is enhanced by this compound.[8][12]
-
Keratin 6 (K6) & Keratin 16 (K16): These keratins are associated with a hyperproliferative state. This compound treatment significantly decreases their expression.[11][12]
-
IL-10 Receptor: this compound significantly upregulates the expression of the receptor for the anti-inflammatory cytokine IL-10, which may contribute to the normalization of the inflammatory environment in psoriatic skin.[13]
Quantitative & Qualitative Data on Differentiation
| Model System | Treatment Condition | Endpoint Measured | Result | Reference |
| Psoriatic Lesions (in vivo) | Topical this compound | Keratin 6 (K6) Expression | Significantly decreased | [11] |
| Psoriatic Lesions (in vivo) | Topical this compound | Keratin 10 (K10) Expression | Significantly increased | [11] |
| Psoriatic Lesions (in vivo) | Topical this compound | Keratin 15 (K15) Expression | Significantly increased | [11] |
| HaCaT Keratinocytes | 10⁻⁸–10⁻⁹ M this compound | IL-10 Receptor mRNA | ~12-fold upregulation vs. control | [13] |
Key Signaling Pathways Modulated by this compound
Beyond the central VDR pathway, this compound's influence extends to other signaling cascades crucial in psoriasis pathogenesis.
Inhibition of STAT3 Signaling
The STAT3 pathway is a critical mediator of inflammatory and proliferative signals in psoriasis. This compound directly interferes with this pathway.
By downregulating the expression and activation of STAT3, this compound effectively dampens the downstream signaling that drives keratinocyte hyperproliferation and inflammation.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effects of this compound on keratinocytes.
Keratinocyte Cell Culture (HaCaT)
The immortalized human keratinocyte cell line, HaCaT, is a standard in vitro model for psoriasis research.[2][7]
-
Maintenance: Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells at 80-90% confluency using Trypsin-EDTA.
-
Treatment: For experiments, seed cells into appropriate plates (e.g., 96-well for proliferation, 6-well for protein/RNA). Allow cells to attach for 24 hours. Replace media with serum-free media for 8-12 hours to synchronize cells before adding this compound or other stimuli at desired concentrations.
Cell Proliferation (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14]
-
Cell Seeding: Plate HaCaT cells in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and treat as described in 6.1.
-
MTT Addition: After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[14]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[14]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete solubilization.[15] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[14]
Gene Expression Analysis (qPCR)
Quantitative Real-Time PCR (qPCR) is used to measure changes in the mRNA levels of target genes.
-
RNA Extraction: Following treatment in 6-well plates, lyse cells and extract total RNA using a reagent like TRIzol, according to the manufacturer's protocol.[2]
-
Reverse Transcription (cDNA Synthesis): Use 1 µg of total RNA to synthesize complementary DNA (cDNA) using a reverse transcription kit.[2]
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, SYBR Green Master Mix, and gene-specific forward and reverse primers.[2]
-
Thermocycling: Run the reaction on a real-time PCR detection system. A typical protocol includes an initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 30s, 55°C for 1 min, and 72°C for 30s.[2]
-
Data Analysis: Analyze the data using the 2-ΔΔCT method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[2]
References
- 1. droracle.ai [droracle.ai]
- 2. Effect of this compound on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Calcipotriene? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. A double-blind, randomized quantitative comparison of calcitriol ointment and this compound ointment on epidermal cell populations, proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biologic effects of topical this compound (MC 903) treatment in psoriatic skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,25-(OH)2-vitamin D3 and this compound induce IL-10 receptor gene expression in human epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. atcc.org [atcc.org]
The Immunomodulatory Role of Calcipotriol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcipotriol, a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of psoriasis and other immune-mediated skin disorders.[1][2] Beyond its well-established effects on keratinocyte proliferation and differentiation, this compound exerts profound immunomodulatory effects that are central to its therapeutic efficacy.[3][4] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning this compound's role in immunomodulation. It details the core signaling pathways, summarizes quantitative data from key studies, and provides comprehensive experimental protocols for researchers in the field.
Introduction
Psoriasis is a chronic inflammatory skin disease driven by a complex interplay between the innate and adaptive immune systems.[5] The pathogenesis involves the activation of dendritic cells and T lymphocytes, leading to the release of pro-inflammatory cytokines such as interleukin-17 (IL-17), IL-23, and tumor necrosis factor-alpha (TNF-α).[6] This inflammatory cascade results in the hyperproliferation and abnormal differentiation of keratinocytes, characteristic of psoriatic lesions.[3]
This compound, as a vitamin D receptor (VDR) agonist, directly targets key cellular players in this inflammatory process.[7] Its immunomodulatory actions are multifaceted, encompassing the suppression of pro-inflammatory responses and the promotion of a more tolerogenic immune environment.[3][8]
Mechanism of Action: The Vitamin D Receptor Signaling Pathway
The biological effects of this compound are mediated through its binding to the Vitamin D Receptor (VDR), a nuclear transcription factor expressed in various immune cells, including T cells, dendritic cells, macrophages, and keratinocytes.[9][10]
Upon binding this compound, the VDR undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR).[11] This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[11]
Caption: this compound-VDR Signaling Pathway.
Immunomodulatory Effects on Key Immune Cells
This compound's interaction with the VDR initiates a cascade of events that collectively dampen the inflammatory response in psoriatic skin.
T Lymphocytes
T cells, particularly T helper 1 (Th1) and Th17 cells, are pivotal in driving psoriatic inflammation.[5] this compound modulates T cell differentiation and function in several ways:
-
Inhibition of Th1 and Th17 Cell Differentiation and Function: this compound suppresses the differentiation of naïve T cells into Th1 and Th17 lineages.[3] It achieves this by downregulating the expression of key transcription factors and cytokines that promote these subsets. Specifically, it inhibits the production of IL-2 and IFN-γ by Th1 cells and IL-17 and IL-22 by Th17 cells.[3][6]
-
Promotion of Th2 and Regulatory T (Treg) Cell Differentiation: this compound promotes a shift towards an anti-inflammatory Th2 phenotype and enhances the differentiation and function of regulatory T cells (Tregs).[3][8] Tregs play a crucial role in maintaining immune homeostasis and suppressing excessive inflammatory responses. This compound has been shown to increase the production of the anti-inflammatory cytokine IL-10 by T cells.[6]
Dendritic Cells
Dendritic cells (DCs) are potent antigen-presenting cells that are critical for initiating T cell responses. In psoriasis, inflammatory DCs produce high levels of IL-23, which is essential for the maintenance and expansion of Th17 cells.[6] this compound hinders the maturation and function of DCs, leading to a reduced capacity to activate T cells.[3] It also directly inhibits the production of IL-23 and TNF-α by DCs.[6]
Keratinocytes
In psoriasis, keratinocytes are not merely passive targets of the immune system but actively participate in the inflammatory process by producing various pro-inflammatory mediators. This compound directly acts on keratinocytes to:
-
Inhibit Proliferation and Promote Differentiation: A hallmark of psoriasis is the hyperproliferation of keratinocytes. This compound inhibits this excessive growth and promotes their normal differentiation, helping to restore the normal epidermal structure.[1][2]
-
Reduce Pro-inflammatory Cytokine Production: this compound downregulates the production of pro-inflammatory cytokines and chemokines by keratinocytes, such as IL-8.[12]
The interplay between these cellular effects results in the disruption of the psoriatic inflammatory loop.
Caption: this compound's disruption of the psoriatic inflammatory loop.
Quantitative Data on Immunomodulatory Effects
The immunomodulatory effects of this compound have been quantified in numerous pre-clinical and clinical studies. The following tables summarize key findings.
Table 1: Effect of this compound on Cytokine Production
| Cytokine | Cell Type | Treatment/Stimulus | This compound Concentration | % Inhibition / Fold Change | Reference |
| IL-17A | Th17 Cells (in vitro) | Anti-CD3/CD28 | 10 nM | Significant Inhibition | [6] |
| IL-23 | Dendritic Cells (in vitro) | LPS | 10 nM | Significant Inhibition | [6] |
| TNF-α | Dendritic Cells (in vitro) | LPS | 10 nM | Significant Inhibition | [6] |
| IL-10 | T Cells (in vitro) | - | Not Specified | Enhanced Secretion | [6] |
| IL-8 | Keratinocytes (in vitro) | TNF-α | Not Specified | Significant Reduction | [12] |
Table 2: Clinical Efficacy of Topical this compound in Psoriasis
| Study Outcome | Treatment Group | Duration | Result | Reference |
| PASI 75 | This compound ointment | 8 weeks | ~70% of patients achieved PASI 75 | [1] |
| PASI Score Reduction | This compound ointment | 6 weeks | Average PASI reduction of 61% | [13] |
| PASI Score Reduction | This compound/betamethasone (B1666872) dipropionate foam | 4 weeks | 82.0% mean reduction from baseline |
PASI: Psoriasis Area and Severity Index; PASI 75 represents a 75% reduction in the PASI score from baseline.
Detailed Experimental Protocols
The following protocols provide a framework for investigating the immunomodulatory effects of this compound in vitro.
In Vitro T Cell Differentiation and Cytokine Analysis
Objective: To assess the effect of this compound on the differentiation of human naïve CD4+ T cells into Th1 and Th17 lineages and their subsequent cytokine production.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naïve CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound)
-
Recombinant human IL-12 (for Th1 differentiation)
-
Recombinant human IL-1β, IL-6, IL-23, and TGF-β (for Th17 differentiation)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
ELISA kits for human IFN-γ and IL-17A
-
Flow cytometry antibodies: Anti-human CD4, Anti-human IFN-γ, Anti-human IL-17A
Protocol:
-
Isolation of Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Cell Culture and Differentiation:
-
Coat 24-well plates with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C.
-
Wash plates with PBS.
-
Seed naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL).
-
For Th1 differentiation , add recombinant human IL-12 (e.g., 10 ng/mL).
-
For Th17 differentiation , add recombinant human IL-1β (e.g., 10 ng/mL), IL-6 (e.g., 20 ng/mL), IL-23 (e.g., 20 ng/mL), and TGF-β (e.g., 5 ng/mL).
-
Add this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM) or vehicle control to the respective wells.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 5-7 days.
-
-
Cytokine Analysis (ELISA):
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentrations of IFN-γ (from Th1 cultures) and IL-17A (from Th17 cultures) using specific ELISA kits, following the manufacturer's protocols.
-
-
Intracellular Cytokine Staining (Flow Cytometry):
-
Restimulate the differentiated T cells with a cell stimulation cocktail (containing phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a fixation/permeabilization buffer.
-
Stain for intracellular cytokines (IFN-γ or IL-17A).
-
Analyze the cells by flow cytometry to determine the percentage of cytokine-producing cells.
-
Dendritic Cell Maturation and Cytokine Production Assay
Objective: To evaluate the effect of this compound on the maturation and cytokine production of human monocyte-derived dendritic cells (Mo-DCs).
Materials:
-
Human PBMCs
-
CD14+ Monocyte Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Recombinant human GM-CSF and IL-4
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for human IL-23 and TNF-α
-
Flow cytometry antibodies: Anti-human CD11c, CD80, CD83, CD86, HLA-DR
Protocol:
-
Generation of Immature Mo-DCs:
-
Isolate CD14+ monocytes from human PBMCs.
-
Culture the monocytes at 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with recombinant human GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) for 5-6 days to generate immature DCs.
-
-
DC Maturation and Treatment:
-
On day 5 or 6, harvest the immature DCs and re-plate them.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the DCs with LPS (e.g., 100 ng/mL) to induce maturation.
-
Incubate for an additional 24-48 hours.
-
-
Analysis of DC Maturation (Flow Cytometry):
-
Harvest the DCs and stain for surface markers of maturation, including CD80, CD83, CD86, and HLA-DR, along with the DC marker CD11c.
-
Analyze by flow cytometry to assess the expression levels of these markers.
-
-
Cytokine Analysis (ELISA):
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-23 and TNF-α using specific ELISA kits.
-
Conclusion
This compound's immunomodulatory properties are a key component of its therapeutic success in psoriasis. By acting through the Vitamin D Receptor, it effectively suppresses the pro-inflammatory cascades driven by T cells and dendritic cells, while also normalizing keratinocyte function. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further understand and leverage the immunomodulatory potential of this compound and other VDR agonists in the treatment of immune-mediated diseases. Further research into the nuanced interactions of this compound with various immune cell subsets and signaling pathways will continue to refine our understanding and may unveil new therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound ointment. A review of its use in the management of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Treatment of psoriasis with this compound and other vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of the Long-Term this compound/Betamethasone Dipropionate Local Therapy on Tissue Resident Memory Cells Markers in Psoriatic Eruptions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Optimizing Anti-Inflammatory and Immunomodulatory Effects of Corticosteroid and Vitamin D Analogue Fixed-Dose Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel insight into the role of the vitamin D receptor in the development and function of the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two lineages of immune cells that differentially express the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immunomodulatory Mechanisms of Action of Calcitriol in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Evaluation of topical this compound in psoriasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Calcipotriol with Vitamin D Receptors (VDR)
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Executive Summary
Calcipotriol, a synthetic analogue of calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy is rooted in its high-affinity interaction with the Vitamin D Receptor (VDR), a nuclear hormone receptor that functions as a ligand-activated transcription factor. This document provides a detailed examination of the molecular interactions between this compound and the VDR, the subsequent signaling cascades, and the key experimental methodologies used to characterize this interaction. Quantitative data are presented to offer a comparative perspective, and standardized experimental workflows are detailed for reproducibility.
Introduction to this compound and the Vitamin D Receptor (VDR)
This compound is structurally similar to calcitriol but possesses modifications to its side chain that reduce its systemic calcemic effects while retaining potent activity on cellular differentiation and proliferation. The biological actions of this compound are mediated almost exclusively through the VDR.[1] The VDR is a member of the nuclear receptor superfamily and is expressed in numerous cell types, including keratinocytes, T-lymphocytes, and fibroblasts.[2] The binding of a ligand like this compound to the VDR's Ligand-Binding Pocket (LBP) initiates a cascade of molecular events that culminates in the modulation of gene expression, thereby controlling critical cellular processes.[3][4][5]
Molecular Mechanism: this compound-VDR Interaction and Signaling
The primary mechanism of action for this compound is the genomic pathway, a well-established process for steroid hormone receptors.
-
Ligand Binding: this compound diffuses through the cell membrane and binds to the VDR, which may reside in the cytoplasm or the nucleus. This binding induces a critical conformational change in the VDR protein.
-
Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor.[6][7][8][9]
-
Nuclear Translocation & DNA Binding: The this compound-VDR/RXR complex translocates to the nucleus (if not already present) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[2]
-
Transcriptional Regulation: Upon binding to VDREs, the complex recruits a suite of co-activator or co-repressor proteins. This molecular machinery modulates the rate of transcription of target genes by RNA polymerase II, leading to either an increase or decrease in the synthesis of specific proteins. These proteins, in turn, execute the physiological effects of this compound, such as inhibiting keratinocyte proliferation, promoting terminal differentiation, and modulating the expression of inflammatory cytokines.
Signaling Pathway Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures of the vitamin D nuclear receptor liganded with the vitamin D side chain analogues this compound and seocalcitol, receptor agonists of clinical importance. Insights into a structural basis for the switching of this compound to a receptor antagonist by further side chain modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1s19 - Crystal structure of VDR ligand binding domain complexed to this compound. - Summary - Protein Data Bank Japan [pdbj.org]
- 5. Crystal structure of the vitamin D nuclear receptor ligand binding domain in complex with a locked side chain analog of calcitriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Calcipotriol Signaling in Skin Cells: A Technical Guide
Executive Summary: Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone of topical therapy for psoriasis.[1][2] Its therapeutic efficacy stems from a multi-faceted mechanism of action centered on the Vitamin D Receptor (VDR).[3][4] Upon binding to the VDR in keratinocytes and immune cells, this compound modulates a complex network of signaling pathways.[4][5] It normalizes keratinocyte function by inhibiting hyperproliferation and promoting terminal differentiation.[6] Concurrently, it exerts potent immunomodulatory effects, notably by suppressing the pro-inflammatory IL-23/Th17 and IL-36 axes, which are key drivers of psoriatic pathology.[7][8] This guide provides an in-depth exploration of these core signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the molecular basis of this compound's action in skin cells.
The Canonical Vitamin D Receptor (VDR) Signaling Pathway
The primary mechanism of this compound is initiated by its binding to the cytosolic Vitamin D Receptor (VDR), which is expressed in various skin cells, including keratinocytes and T cells.[3][4] this compound has a comparable affinity for the VDR as the endogenous active form of vitamin D, calcitriol, but it is significantly less active in systemic calcium metabolism, making it safer for topical use.[4][6]
Upon ligand binding, the VDR undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR). This VDR-RXR complex translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[5] This binding event recruits co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription. This genomic pathway is the foundation for this compound's wide-ranging effects on cellular proliferation, differentiation, and inflammation.[5]
Caption: Canonical VDR Signaling Pathway.
Modulation of Keratinocyte Function
In psoriasis, keratinocytes undergo uncontrolled proliferation and incomplete differentiation.[9] this compound directly counteracts these pathological processes.
Inhibition of Keratinocyte Proliferation
This compound inhibits the proliferation of human keratinocytes through the downregulation of several key signaling pathways and proliferation factors.[3][10][11]
-
STAT1 and STAT3 Signaling: this compound treatment downregulates the expression of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3 at both the mRNA and protein levels.[10][12] It also decreases the phosphorylation of STAT1 and STAT3, thereby inhibiting their activation.[10] This inhibitory effect is further supported by the downregulation of downstream targets, Suppressor of Cytokine Signaling 1 (SOCS1) and SOCS3.[10][13]
-
EGR1 and PLK2: The drug has been shown to decrease the expression of Early Growth Response-1 (EGR1) and Polo-Like Kinase-2 (PLK2), two factors involved in cell proliferation.[3][11] Silencing these genes with specific siRNA mimics the anti-proliferative effect of this compound.[11]
-
NF-κB Pathway: this compound can inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14] This is partly achieved by downregulating the expression of the zinc finger protein A20 (also known as TNFAIP3), which is paradoxically enhanced in psoriatic lesions.[14][15] this compound appears to suppress A20 expression while stabilizing other negative regulators of NF-κB, leading to a net anti-inflammatory and anti-proliferative effect.[15]
Caption: Inhibition of Keratinocyte Proliferation.
Promotion of Keratinocyte Differentiation and Skin Barrier Function
This compound helps normalize the aberrant differentiation process seen in psoriasis, contributing to the restoration of a healthy epidermal barrier.[2][5][16]
-
Differentiation Markers: It promotes the expression of key proteins involved in the cornification process, such as loricrin, filaggrin, and involucrin.[16][17]
-
Tight Junction Proteins: this compound enhances the skin's barrier function by increasing the expression of tight junction-related proteins, including claudin-4, claudin-7, occludin, and zonula occludens-1 (ZO-1).[18] This leads to improved intercellular connections and reduced transepidermal water loss.[16][18] This effect may be mediated by the phosphorylation of pathways involving aPKC, Rac1, PI3K, and Akt.[18]
Immunomodulatory Effects
Psoriasis is an immune-mediated disease, and this compound's success is heavily reliant on its ability to modulate the cutaneous immune response.[5][7]
Suppression of the IL-23/Th17 Axis
The IL-23/Th17 inflammatory axis is a central pathogenic pathway in psoriasis.[7][19] this compound, often in combination with corticosteroids like betamethasone (B1666872), effectively disrupts this axis.[7][20]
-
Inhibition of Dendritic Cells (DCs): this compound acts on inflammatory dendritic cells to inhibit their secretion of IL-23 and TNF-α.[7]
-
Inhibition of T-cells: It directly inhibits the secretion of IL-17A and TNF-α from both CD4+ (Th17) and CD8+ (Tc17) T cells.[7]
-
Keratinocyte Response: It reduces the inflammatory responses in keratinocytes that are normally stimulated by Th17 cytokines.[7]
-
Enhanced IL-10 Secretion: this compound has been found to enhance the secretion of the anti-inflammatory cytokine IL-10 in psoriatic skin and human T cells.[7]
Caption: Suppression of the IL-23/Th17 Axis.
Disruption of the IL-36 Inflammatory Loop
Recent evidence highlights the role of the IL-36 pathway in psoriasis. This compound directly targets this loop by repressing the expression of IL-36α and IL-36γ in keratinocytes in a VDR-dependent manner.[8][21] This action helps to break a key inflammatory amplification loop within the epidermis.
Regulation of Antimicrobial Peptides (AMPs)
The role of this compound in regulating AMPs like LL-37 (from hCAP18) and human β-defensin 2 (HBD-2) is complex. While vitamin D is known to induce the cathelicidin (B612621) gene (hCAP18), studies on this compound's effect in an inflammatory context show conflicting results.[22] Some research indicates that while this compound increases hCAP18 mRNA, it inhibits the release of the pro-inflammatory LL-37 peptide from stimulated keratinocytes.[23] Other work has shown that this compound can suppress the expression of HBD-2 and LL-37 that has been artificially upregulated by stimuli like UVB or TNF-α.[22] This suggests this compound may help normalize the dysregulated AMP expression seen in psoriasis.
Quantitative Data Summary
The effects of this compound have been quantified in numerous in vitro and ex vivo studies. The following tables summarize key findings.
Table 1: Effect of this compound on Gene and Protein Expression in Skin Cells
| Target Molecule | Cell Type | Effect | Magnitude of Effect | Reference |
| STAT1 / STAT3 | HaCaT Keratinocytes | Downregulation | Significant reduction in mRNA and protein levels (p<0.05) | [10][13] |
| p-STAT1 / p-STAT3 | HaCaT Keratinocytes | Downregulation | Decreased phosphorylation levels | [10][12] |
| SOCS1 / SOCS3 | HaCaT Keratinocytes | Downregulation | Significant reduction in mRNA and protein levels (p<0.05) | [13] |
| EGR1 / PLK2 | Human Keratinocytes | Downregulation | Concentration-dependent decrease in mRNA and protein | [11] |
| IL-17A / TNF-α | Psoriatic Skin Explants | Inhibition of Secretion | Significantly better inhibition with this compound/Betamethasone combo | [7] |
| IL-23 / TNF-α | Monocyte-derived DCs | Inhibition of Secretion | Additive inhibitory effects with Betamethasone | [7] |
| IL-36α / IL-36γ | Mouse Epidermis | Repression of mRNA | Significant reduction (p<0.01) | [8][21] |
| Claudin-4, ZO-1 | Human Keratinocytes | Upregulation | Increased protein expression | [18] |
| Filaggrin / Loricrin | NC/Nga Mouse Skin | Upregulation | Increased mRNA and protein expression | [16] |
| A20 (TNFAIP3) | Psoriasis Skin Lesions | Downregulation | Significant decrease after 6 weeks of treatment (p<0.01) | [14] |
| NF-κB p65 | Psoriasis Skin Lesions | Downregulation | Significant decrease after 6 weeks of treatment (p<0.01) | [14] |
Key Experimental Methodologies
The investigation of this compound's signaling pathways relies on a set of core molecular and cellular biology techniques.
Cell Culture and Treatment
-
Cell Line: The immortalized human keratinocyte cell line, HaCaT, is frequently used as an in vitro model for psoriasis studies.[10][13] Primary normal human epidermal keratinocytes (NHEKs) are also used.[24]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: this compound is dissolved in a vehicle (e.g., ethanol (B145695) or DMSO) and applied to cell cultures at various concentrations (typically in the nanomolar to low micromolar range) for specified time periods (e.g., 24, 48, 72 hours).[13]
Cell Proliferation Assay (MTS/MTT Assay)
-
Principle: This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with this compound or vehicle control for the desired time course.
-
Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT reagent to each well.
-
Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Cell proliferation is calculated relative to the control group.[11][13]
-
Caption: Workflow for Cell Proliferation Assay.
Quantitative Real-Time PCR (qPCR)
-
Principle: Used to measure the mRNA expression levels of target genes.
-
Protocol:
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable kit (e.g., TRIzol reagent).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Perform the PCR reaction in a real-time PCR machine using the synthesized cDNA, gene-specific primers (for targets like STAT1, SOCS3, etc.), and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: The machine measures fluorescence in real-time. The cycle threshold (Ct) value is used to determine the initial amount of target mRNA. Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH) and calculated using the 2-ΔΔCt method.[13]
-
Western Blotting
-
Principle: Used to detect and quantify specific proteins in a sample.
-
Protocol:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate proteins by size by running equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Incubation: Block the membrane (e.g., with 5% non-fat milk) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-STAT1, anti-p-STAT3).
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band density using software and normalize to a loading control like GAPDH or β-actin.[11][13]
-
Conclusion
The therapeutic action of this compound in skin disorders like psoriasis is the result of its engagement with a sophisticated and interconnected series of signaling pathways. By binding to the Vitamin D Receptor, it initiates a genomic cascade that collectively serves to restore epidermal homeostasis. Its core mechanisms involve the direct inhibition of keratinocyte hyperproliferation through pathways like STAT1/3 and EGR1/PLK2, the promotion of normal cellular differentiation, and the enhancement of skin barrier integrity. Critically, this compound also functions as a potent immunomodulator, disrupting the central IL-23/Th17 and IL-36 inflammatory axes that drive psoriatic disease. This detailed understanding of this compound's molecular signaling provides a robust framework for its clinical application and for the development of novel therapeutics targeting these pathways.
References
- 1. About this compound - NHS [nhs.uk]
- 2. This compound ointment. A review of its use in the management of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Calcipotriene? [synapse.patsnap.com]
- 6. Treatment of psoriasis with this compound and other vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI Insight - Disrupting the IL-36 and IL-23/IL-17 loop underlies the efficacy of this compound and corticosteroid therapy for psoriasis [insight.jci.org]
- 9. This compound/Betamethasone Dipropionate Foam Inhibits Th17 Cytokine Secretion and Improves Epidermal Barrier Markers in a Human Th17 Skin Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. Effect of the topical application of this compound on the expression levels of zinc finger protein A20 and nuclear factor-κB in the skin lesions of patients with psoriasis vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zinc finger protein A20 is involved in the antipsoriatic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Calcitriol modulates epidermal tight junction barrier function in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound/Betamethasone Dipropionate Foam Inhibits Th17 Cytokine Secretion and Improves Epidermal Barrier Markers in a Human Th17 Skin Inflammation Model | springermedizin.de [springermedizin.de]
- 20. Clinical Efficiency of Topical this compound/Betamethasone Treatment in Psoriasis Relies on Suppression of the Inflammatory TNFα – IL-23 – IL-17 Axis | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 21. Disrupting the IL-36 and IL-23/IL-17 loop underlies the efficacy of this compound and corticosteroid therapy for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Effect of this compound on the Expression of Human β Defensin-2 and LL-37 in Cultured Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound increases hCAP18 mRNA expression but inhibits extracellular LL37 peptide production in IL-17/IL-22-stimulated normal human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Immunomodulatory Mechanisms of Action of Calcitriol in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Calcipotriol's Impact on Inflammatory Mediators in Dermatological Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcipotriol, a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of several inflammatory dermatological diseases, most notably psoriasis. Its therapeutic efficacy stems from its profound ability to modulate the intricate network of inflammatory mediators that drive the pathogenesis of these conditions. This technical guide provides a comprehensive overview of the mechanisms of action of this compound, focusing on its impact on cytokines, chemokines, antimicrobial peptides, and key signaling pathways. Quantitative data from pivotal studies are summarized, detailed experimental protocols are provided, and crucial molecular interactions are visualized to offer a deep understanding of this compound's role in dermatological therapy.
Introduction
Inflammatory dermatological diseases, such as psoriasis and atopic dermatitis, are characterized by a dysregulated immune response in the skin, leading to chronic inflammation, epidermal hyperplasia, and debilitating symptoms. A central aspect of this pathology is the overproduction of pro-inflammatory cytokines and the infiltration of various immune cells. This compound exerts its effects by binding to the vitamin D receptor (VDR), a nuclear hormone receptor, which then heterodimerizes with the retinoid X receptor (RXR). This complex binds to vitamin D response elements (VDREs) on the DNA, leading to the transcriptional regulation of target genes involved in inflammation, proliferation, and differentiation of keratinocytes and immune cells.[1][2]
Impact on Key Inflammatory Mediators
This compound orchestrates a significant shift in the cutaneous cytokine milieu, promoting a less inflammatory environment. Its effects are multifaceted, impacting various classes of inflammatory mediators.
Cytokines
This compound has been shown to significantly downregulate key pro-inflammatory cytokines while upregulating anti-inflammatory ones. Its primary impact is on the IL-23/Th17 axis, a critical pathway in the pathogenesis of psoriasis.[3][4][5]
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Expression
| Cytokine | Disease Model/System | Method of Measurement | Observed Effect | Reference(s) |
| IL-17A | Psoriatic skin explants | Gene and protein analysis | Significant inhibition, especially in combination with betamethasone (B1666872).[3] | [3][4][6] |
| Imiquimod-induced psoriasis-like mouse model | qPCR | Downregulation of mRNA levels.[7] | ||
| IL-23 | Monocyte-derived dendritic cells | Gene and protein analysis | Additive inhibitory effect with betamethasone on secretion.[3] | [3][4][6] |
| Psoriatic lesions | mRNA analysis | Decreased mRNA levels, more so than with betamethasone alone.[4] | ||
| TNF-α | Psoriatic skin explants | Gene and protein analysis | Significant inhibition of secretion, enhanced with betamethasone.[3] | [3][4] |
| Cultured human keratinocytes | RT-PCR, Western blotting, IHC | Stimulated expression of HBD-2 and LL-37 was suppressed by this compound.[8] | ||
| IL-36α/γ | Imiquimod-induced psoriasis-like mouse model | qPCR | Effective repression via direct VDR signaling in keratinocytes.[5][9] | [5][9][10] |
| Lesional skin from plaque psoriasis patients | Gene expression analysis | Suppressed expression.[9] | ||
| IL-8 | Psoriatic plaques | ELISA | 70% decline from baseline by day 3 of treatment.[11] | [11] |
| IL-6 | Peripheral blood mononuclear cells (PBMCs) from psoriasis patients | Gene expression analysis | Down-regulated by this compound/betamethasone combination.[4] | [4] |
| IFN-γ | Psoriatic skin | Gene expression analysis | Down-regulated by this compound/betamethasone combination.[4] | [4] |
Table 2: Effect of this compound on Anti-Inflammatory Cytokine Expression
| Cytokine | Disease Model/System | Method of Measurement | Observed Effect | Reference(s) |
| IL-10 | Psoriatic skin and human T cells | Gene and protein analysis | Enhanced secretion.[3] | [3][11] |
| Psoriatic plaques | ELISA | 57% increase from baseline by day 3 of treatment.[11] |
Immune Cells
This compound modulates the function and differentiation of various immune cells involved in skin inflammation.
-
T-cells: this compound inhibits the differentiation of Th1 and Th17 cells and reduces the production of their hallmark cytokines.[12][13] It can also induce a shift towards a Th2 phenotype and promote the generation of regulatory T-cells (Tregs).[14] In combination with betamethasone, it has been shown to decrease the numbers of circulating CD8+ T cells, Tregs, skin-homing Th17 memory cells, and Th22 memory cells.[4]
-
Dendritic Cells (DCs): this compound hinders the differentiation and maturation of dendritic cells, thereby reducing their capacity to present antigens and activate T-cells.[12] It also has an additive inhibitory effect with betamethasone on the secretion of IL-23 and TNF-α by DCs.[3]
Antimicrobial Peptides (AMPs)
The effect of this compound on AMPs is complex and appears to be context-dependent.
-
Human β-defensin 2 (HBD-2) and LL-37: In cultured human keratinocytes stimulated with inflammatory triggers like LPS, UVB, and TNF-α, this compound suppressed the expression of HBD-2 and LL-37.[8] This suggests a role in dampening the inflammatory feedback loop driven by these AMPs in conditions like psoriasis.
-
hCAP18/LL-37 in Wounding: In contrast, topical application of this compound on wounded human skin in vivo enhanced the upregulation of hCAP18/LL-37 at both mRNA and protein levels, suggesting a role in promoting innate immunity and tissue repair in a wound-healing context.[15]
Core Signaling Pathways Modulated by this compound
This compound's effects on inflammatory mediators are orchestrated through the modulation of several key intracellular signaling pathways.
Vitamin D Receptor (VDR) Signaling
The primary mechanism of this compound action is through the VDR. Upon binding, the this compound-VDR complex heterodimerizes with the RXR and translocates to the nucleus to regulate gene transcription. This pathway is central to its anti-proliferative, pro-differentiating, and immunomodulatory effects.[1][5]
Caption: this compound binds to VDR, leading to gene transcription regulation.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. This compound has been shown to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory effects.[16] One study found that this compound treatment for 6 weeks significantly lowered the expression of NF-κB p65 in psoriatic skin lesions.[17] Interestingly, the same study noted a concurrent decrease in the zinc finger protein A20 (TNFAIP3), a negative regulator of NF-κB, suggesting a complex regulatory mechanism.[16][17]
Caption: this compound inhibits the pro-inflammatory NF-κB signaling pathway.
STAT Signaling Pathway
Signal transducer and activator of transcription (STAT) proteins, particularly STAT1 and STAT3, are implicated in the pathogenesis of psoriasis. This compound has been demonstrated to downregulate the expression and phosphorylation (activation) of both STAT1 and STAT3 in human keratinocytes.[18] This inhibition of STAT signaling contributes to the anti-proliferative effects of this compound.[18]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on this compound's effects.
In Vitro Human Keratinocyte Culture and Treatment
-
Cell Line: Immortalized human keratinocyte cell lines (e.g., HaCaT) or primary human keratinocytes are commonly used.[2][8][18]
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Stimulation: To mimic an inflammatory environment, cells are often pre-treated with stimulants such as lipopolysaccharide (LPS), TNF-α, or IFN-γ for a specified period (e.g., 24 hours).[2][8]
-
This compound Treatment: Following stimulation, cells are treated with varying concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁵ M) for different time points (e.g., 6, 12, 24 hours).[2][8]
-
Analysis: Cells and culture supernatants are harvested for analysis of gene and protein expression using methods like RT-qPCR, Western blotting, ELISA, and immunofluorescence.[2][8]
Caption: Workflow for in vitro experiments on human keratinocytes.
Imiquimod-Induced Psoriasis-Like Mouse Model
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.[7][19]
-
Induction of Psoriasis-like Inflammation: A daily topical dose of imiquimod (B1671794) (IMQ) cream (e.g., 5%) is applied to the shaved back or ear of the mice for several consecutive days (e.g., 4-6 days).[6][7]
-
This compound Treatment: this compound ointment or solution is applied topically to the same area, often a few hours before or after the IMQ application.[6][7]
-
Evaluation: The severity of the skin inflammation is assessed daily by scoring erythema, scaling, and thickness (e.g., Psoriasis Area and Severity Index - PASI). Ear thickness can be measured with a caliper.[19]
-
Analysis: At the end of the experiment, skin biopsies are collected for histological analysis (H&E staining), immunohistochemistry, and gene expression analysis (RT-qPCR) of inflammatory mediators.[6][7]
Ex Vivo Psoriatic Skin Explant Culture
-
Sample Collection: Punch biopsies are taken from psoriatic plaques of consenting patients.[3]
-
Culture: The skin biopsies are cultured in a suitable medium, often at the air-liquid interface on a sterile grid or insert.
-
Treatment: this compound, often in combination with other agents like betamethasone, is applied topically to the epidermal surface of the explants.[3]
-
Analysis: After a defined incubation period (e.g., 48-72 hours), the culture medium is collected for cytokine analysis (e.g., ELISA), and the tissue is processed for gene expression analysis (RT-qPCR) or immunohistochemistry.[3]
Combination Therapy with Corticosteroids
This compound is frequently used in a fixed-dose combination with corticosteroids, such as betamethasone dipropionate.[20][21] This combination therapy has demonstrated superior efficacy compared to either monotherapy.[3][12][21] The complementary mechanisms of action are key to this synergy: this compound primarily targets keratinocyte differentiation and has specific immunomodulatory effects, while corticosteroids provide broad and potent anti-inflammatory and immunosuppressive activity.[13][14] For instance, this compound and betamethasone show additive inhibitory effects on the secretion of IL-23 and TNF-α from dendritic cells and IL-17A and TNF-α from T-cells.[3]
Conclusion
This compound is a potent modulator of the inflammatory cascade in dermatological diseases. Its therapeutic benefits are derived from a multi-pronged attack on the key drivers of skin inflammation. By inhibiting the IL-23/Th17 axis, downregulating pro-inflammatory cytokines and chemokines, and modulating the function of immune cells and keratinocytes through the VDR, NF-κB, and STAT signaling pathways, this compound effectively helps to restore a state of immunological balance in the skin. The synergistic effects observed in combination with corticosteroids further underscore its importance in the therapeutic armamentarium. A thorough understanding of these molecular and cellular mechanisms is crucial for the continued development of targeted and effective therapies for inflammatory skin conditions.
References
- 1. This compound/Betamethasone Dipropionate Foam Inhibits Th17 Cytokine Secretion and Improves Epidermal Barrier Markers in a Human Th17 Skin Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Efficiency of Topical this compound/Betamethasone Treatment in Psoriasis Relies on Suppression of the Inflammatory TNFα – IL-23 – IL-17 Axis | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 5. JCI Insight - Disrupting the IL-36 and IL-23/IL-17 loop underlies the efficacy of this compound and corticosteroid therapy for psoriasis [insight.jci.org]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of the effects of topical treatment of this compound, camptothecin, clobetasol and tazarotene on an imiquimod-induced psoriasis-like mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of this compound on the Expression of Human β Defensin-2 and LL-37 in Cultured Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disrupting the IL-36 and IL-23/IL-17 loop underlies the efficacy of this compound and corticosteroid therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating the efficacy of this compound–acitretin combination therapy versus monotherapy protocols in psoriasis and its effect on serum inflammatory factors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcipotriene-induced improvement in psoriasis is associated with reduced interleukin-8 and increased interleukin-10 levels within lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Effect of the Long-Term this compound/Betamethasone Dipropionate Local Therapy on Tissue Resident Memory Cells Markers in Psoriatic Eruptions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing Anti-Inflammatory and Immunomodulatory Effects of Corticosteroid and Vitamin D Analogue Fixed-Dose Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topical treatment with the vitamin D analogue this compound enhances the upregulation of the antimicrobial protein hCAP18/LL-37 during wounding in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of the topical application of this compound on the expression levels of zinc finger protein A20 and nuclear factor-κB in the skin lesions of patients with psoriasis vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of the topical application of this compound on the expression levels of zinc finger protein A20 and nuclear factor-κB in the skin lesions of patients with psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of this compound Solid Lipid Nanoparticles in Male BALB/c Mice Psoriasis Model - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]
- 20. droracle.ai [droracle.ai]
- 21. Calcipotriene/betamethasone dipropionate for the treatment of psoriasis vulgaris: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Investigating the Anti-proliferative Effects of Calcipotriol in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcipotriol is a synthetic analogue of calcitriol (B1668218), the biologically active form of vitamin D.[1] While clinically established for the topical treatment of psoriasis due to its effects on keratinocyte proliferation and differentiation, a growing body of evidence highlights its potent anti-neoplastic properties.[1][2] this compound exerts anti-proliferative, pro-apoptotic, and pro-differentiative effects across a wide range of cancer cell types.[3][4][5] Its comparable affinity for the Vitamin D Receptor (VDR) as calcitriol, coupled with significantly lower calcemic side effects, makes it an attractive candidate for cancer therapy and chemoprevention.[1][5]
This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-proliferative effects, detailed experimental protocols for its investigation, and quantitative data from key studies.
Core Mechanism of Action: Vitamin D Receptor (VDR) Signaling
The primary mechanism of this compound's action is mediated through the Vitamin D Receptor (VDR), a member of the steroid/thyroid nuclear receptor superfamily.[1][6] The canonical VDR signaling pathway involves both genomic and non-genomic actions.
Genomic Pathway:
-
Binding: this compound diffuses through the cell membrane and binds to the VDR in the cytoplasm.
-
Heterodimerization: The this compound-VDR complex forms a heterodimer with the Retinoid-X-Receptor (RXR).[3]
-
Nuclear Translocation: This VDR-RXR complex translocates into the nucleus.
-
Gene Transcription: The complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[3][6] This binding recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in cell proliferation, differentiation, and apoptosis.[7]
Caption: Genomic signaling pathway of this compound via the Vitamin D Receptor (VDR).
Key Anti-Proliferative Mechanisms
This compound inhibits cancer cell growth through several interconnected mechanisms, primarily by inducing cell cycle arrest and apoptosis.
Cell Cycle Arrest
A hallmark of this compound's anti-proliferative activity is its ability to induce cell cycle arrest, predominantly in the G0/G1 phase.[8][9] This prevents cancer cells from entering the S phase (DNA synthesis) and progressing towards mitosis. This arrest is achieved by altering the expression of key cell cycle regulatory proteins.[4][10]
-
Upregulation of CDK Inhibitors: this compound transcriptionally upregulates cyclin-dependent kinase inhibitors (CDKIs) of the Cip/Kip family, notably p21(Waf1/Cip1) and p27(Kip1).[4][8][11] These proteins bind to and inhibit the activity of Cyclin-CDK complexes (e.g., Cyclin D-CDK4/6 and Cyclin E-CDK2).
-
Downregulation of Cyclins and CDKs: Consequently, the activity of G1-phase cyclins and their associated kinases is reduced, preventing the phosphorylation of the Retinoblastoma protein (pRb).[4]
-
Inhibition of C-MYC: this compound has also been shown to decrease the expression of the C-MYC oncogene, a key transcription factor that promotes cell cycle progression.[8]
Caption: Mechanism of this compound-induced G1 cell cycle arrest.
Induction of Apoptosis
This compound can trigger programmed cell death, or apoptosis, in various cancer cell lines.[12][13] This is a critical mechanism for eliminating malignant cells. Studies have shown that this compound treatment leads to the activation of key executioner proteins in the apoptotic cascade.
-
Caspase Activation: It induces the expression and activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3).[12]
-
Modulation of Apoptotic Regulators: this compound can influence the balance of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family.[10]
-
PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[12]
Induction of Autophagy
Autophagy is a catabolic "self-eating" process that can have a dual role in cancer, either promoting survival or cell death.[14][15] this compound has been identified as an inducer of autophagy in cancer cells like HeLa and keratinocytes.[16][17] This process is characterized by:
-
Upregulation of Autophagy Proteins: Increased expression of essential autophagy proteins such as Beclin 1 and Atg5-Atg12 conjugates.[16]
-
Autophagosome Formation: Formation of punctate structures of microtubule-associated protein 1 light chain 3 (LC3), indicating its recruitment to autophagosomal membranes.[16]
The ultimate effect of autophagy induction—whether it contributes to cell death or acts as a survival mechanism—can be context- and cell-type-dependent.[18]
Modulation of Other Signaling Pathways
This compound's effects are not limited to the canonical VDR pathway. It also influences other critical signaling networks involved in cancer progression.
-
PI3K/Akt Pathway: In gastric cancer, this compound was shown to abrogate cancer-associated fibroblast (CAF)-induced chemoresistance by blocking the PI3K/Akt signaling pathway in cancer cells.[19][20]
-
MAPK Pathway: Vitamin D signaling can modulate the mitogen-activated protein kinase (MAPK) pathway, which affects transcription, proliferation, and cell survival.[6] In some contexts, it can inhibit the pro-survival p38 MAP kinase pathway.[13][21]
Quantitative Data on Anti-Proliferative Effects
The efficacy of this compound and its parent compound, calcitriol, varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Compound | Cancer Cell Line | Cancer Type | IC50 / Effective Concentration | Citation |
| Calcitriol | B16-F10 | Melanoma | 0.24 µM | [12][22] |
| This compound | T98G | Glioblastoma | 1 nM - 10 µM (Dose-dependent decrease in viability) | [5] |
| Calcitriol | MCF-7 | Breast Cancer | 100 nM (Significant decrease in viability) | [23] |
| This compound | HGC-27 / AGS | Gastric Cancer | 500 nM (Inhibited CAF-induced oxaliplatin (B1677828) resistance) | [19][20] |
Table 1: Summary of reported IC50 or effective concentrations of this compound/Calcitriol in various cancer cell lines.
Experimental Protocols
Investigating the anti-proliferative effects of this compound requires a suite of standard molecular and cell biology techniques.
Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is commonly used to determine the IC50 value of a compound.
Caption: Standard workflow for an MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., ethanol (B145695) or DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability and plot a dose-response curve to determine the IC50.[24]
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Methodology:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Data Interpretation: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[9]
Apoptosis Detection (Annexin V/PI Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Treatment: Treat cells with this compound as described above.
-
Harvesting: Collect cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the pathways modulated by this compound (e.g., p21, p27, Caspase-3, Beclin 1).
Caption: Key steps in the Western Blotting experimental workflow.
Methodology:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate denatured protein samples (20-40 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.[12][22]
Conclusion
This compound demonstrates significant anti-proliferative effects in a variety of cancer cell models. Its primary mechanism involves activation of the VDR signaling pathway, leading to G1 phase cell cycle arrest, induction of apoptosis, and modulation of autophagy. By upregulating key tumor suppressors like p21 and p27 and influencing other oncogenic pathways such as PI3K/Akt, this compound presents a multi-faceted approach to inhibiting cancer cell growth. Its favorable safety profile compared to calcitriol enhances its therapeutic potential. Further research, particularly in vivo studies and combination therapies, is warranted to fully elucidate its role in a clinical oncology setting.[19][25]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Vitamin D Signaling in Inflammation and Cancer: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Effects of Calcitriol in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D Analogues Tacalcitol and this compound Inhibit Proliferation and Migration of T98G Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Newly-identified Pathways Relating Vitamin D to Carcinogenesis: A Review | In Vivo [iv.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Policing Cancer: Vitamin D Arrests the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Vitamin D Receptor Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mechanism of Calcitriol in Cancer Treatment_Chemicalbook [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. The role of autophagy in cancer: from molecular mechanism to therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Induces Autophagy in HeLa Cells and Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound induces autophagy in HeLa cells and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Autophagy and cancer treatment: four functional forms of autophagy and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound abrogates cancer-associated fibroblast-derived IL-8-mediated oxaliplatin resistance in gastric cancer cells via blocking PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound abrogates cancer-associated fibroblast-derived IL-8-mediated oxaliplatin resistance in gastric cancer cells via blocking PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The role of p38 MAP kinase in the synergistic cytotoxic action of calcitriol and TNF-alpha in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16-F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. The vitamin D receptor in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Therapeutic Landscape of Calcipotriol Beyond Psoriasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcipotriol, a synthetic vitamin D3 analog, is a well-established topical therapy for psoriasis. Its mechanism of action, centered on the modulation of keratinocyte proliferation and differentiation, as well as its immunomodulatory effects, has prompted investigation into its utility for a variety of other non-psoriatic dermatoses. This technical guide provides a comprehensive overview of the current evidence supporting the use of this compound in these alternative indications. We delve into the clinical efficacy, detailed experimental protocols, and the underlying signaling pathways implicated in the therapeutic effects of this compound across a spectrum of skin disorders, including alopecia areata, vitiligo, lichen planus, morphea, Grover's disease, pityriasis rubra pilaris, and ichthyosis. Quantitative data from key clinical studies are summarized in structured tables for comparative analysis. Furthermore, we present visual representations of relevant signaling pathways and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of the molecular and procedural aspects of this compound's application in non-psoriatic skin diseases. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the broader therapeutic potential of this vitamin D analog.
Introduction
This compound, also known as calcipotriene, is a synthetic analog of calcitriol, the active form of vitamin D3. Its primary and most well-documented use is in the topical treatment of plaque psoriasis, where it effectively reduces the hyperproliferation and abnormal differentiation of keratinocytes that characterize the disease.[1] The therapeutic effects of this compound are mediated through its binding to the vitamin D receptor (VDR), a nuclear hormone receptor that regulates the transcription of numerous genes involved in cellular growth, differentiation, and immune function.[2][3]
Beyond its anti-proliferative and pro-differentiative actions on keratinocytes, this compound exhibits significant immunomodulatory and anti-inflammatory properties.[2][4] It has been shown to influence the function of various immune cells, including T-lymphocytes and dendritic cells, and to modulate the production of cytokines involved in cutaneous inflammation.[2] These multifaceted effects have led to the exploration of this compound as a therapeutic option for a range of non-psoriatic skin disorders. This guide will synthesize the available clinical and preclinical data on the efficacy and mechanisms of action of this compound in these emerging indications.
Mechanism of Action of this compound in Skin
The biological effects of this compound are initiated by its binding to the Vitamin D Receptor (VDR), which is expressed in keratinocytes and various immune cells within the skin.[2][3] This binding leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). The VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[5]
The key mechanisms of action of this compound in skin disorders include:
-
Inhibition of Keratinocyte Proliferation: this compound has been shown to decrease the expression of proliferation factors such as Early Growth Response-1 (EGR1) and Polo-Like Kinase-2 (PLK2) in keratinocytes.[5]
-
Promotion of Keratinocyte Differentiation: It promotes the normal maturation of keratinocytes, a process that is often disrupted in hyperproliferative skin conditions.
-
Immunomodulation: this compound can regulate the differentiation and function of T-cells and dendritic cells.[2] It has been shown to inhibit the proliferation of T-lymphocytes, particularly shifting the immune response from a Th1 to a Th2 phenotype.[2]
-
Anti-inflammatory Effects: this compound can downregulate the expression of pro-inflammatory cytokines.
Below is a diagram illustrating the general signaling pathway of this compound.
Clinical Applications in Non-Psoriatic Disorders
Alopecia Areata
Alopecia areata (AA) is an autoimmune disorder characterized by non-scarring hair loss.[6] The rationale for using this compound in AA stems from its immunomodulatory properties and the observation of low serum vitamin D levels in some AA patients.[6]
Quantitative Data Summary:
| Study | Study Design | No. of Patients | Treatment Regimen | Key Outcomes |
| Cerman AA et al. (2015)[3][6] | Retrospective | 48 | This compound cream twice daily for 12 weeks | - Total response in 69.2% of patients at week 12. - Significant decrease in mean SALT score (p=0.001). - Hair regrowth of ≥50% in 75% of patients. - Complete regrowth in 27.1% of patients. |
| Unnamed Study (as per Sci-Hub result) | Prospective | 22 | This compound lotion 0.005% twice daily for 3 months | - Hair regrowth in 59.1% of patients. - Better response in patients with lower serum vitamin D levels (p=0.009). |
| Unnamed Study (as per JCDR result[7]) | Randomized Controlled Trial | 60 | Topical this compound 0.005% + Topical Clobetasol 0.05% twice daily for 24 weeks | - Significant decrease in mean SALT score in the combination group compared to Clobetasol alone (p=0.05). |
Experimental Protocol Example (Cerman AA et al., 2015):
-
Study Design: A retrospective, 12-week trial.
-
Patient Population: 48 patients with mild-to-moderate patchy alopecia areata.
-
Treatment: Application of this compound cream to the affected areas twice a day.
-
Outcome Measures: Severity of Alopecia Tool (SALT) score and hair regrowth rate were calculated at baseline and at 3, 6, 9, and 12 weeks.
Vitiligo
Vitiligo is a depigmenting disorder resulting from the loss of functional melanocytes. This compound has been investigated for its potential to promote repigmentation, often in combination with other therapies like phototherapy.
Quantitative Data Summary:
| Study | Study Design | No. of Patients | Treatment Regimen | Key Outcomes |
| Kumaran et al. (as per[8]) | Randomized Controlled Trial | - | This compound 0.005% alone or in combination with betamethasone (B1666872) dipropionate 0.05% | - Marked repigmentation (50-75%) in 6.7% (this compound alone) vs. 26.7% (combination). - Moderate repigmentation (25-50%) in 33.3% (this compound alone) vs. 46.7% (combination). |
| Cherif F et al. (2003)[9] | Prospective | 23 | This compound 0.005% ointment twice daily on one side + PUVA three times a week | - At 15 weeks, 69% had minimal to moderate improvement on the this compound side vs. 52% on the PUVA-only side (p=0.015). |
| Parsad D et al. (1999)[10] | Clinical Trial | 21 (children) | This compound 50 microg/g in the evening + 10-15 min sunlight exposure | - Marked to complete repigmentation in 10 of 18 patients. |
| Chiavérini et al. (as per[11]) | Prospective, open, comparative | 24 | Daily topical this compound on one lesion, another untreated | - 87.5% had no repigmentation. 12.5% had partial repigmentation. No significant difference between treated and untreated lesions (P > 0.5). |
| Unnamed Study (as per[12]) | - | 41 | This compound/betamethasone cream + NB-UVB phototherapy three times a week | - Increase in pigmented skin area of 35.4% after 3 months and 54.7% after 6 months. |
Experimental Protocol Example (Cherif F et al., 2003):
-
Study Design: A prospective study.
-
Patient Population: 23 patients with bilateral symmetrical vitiligo lesions.
-
Treatment: this compound (0.005%) ointment applied twice daily to the right side of the body. The left side was not treated with this compound. All patients received PUVA therapy three times per week.
-
Outcome Measures: Clinical evaluation and photographs were taken every 15 weeks.
Lichen Planus
Lichen planus (LP) is a chronic inflammatory disease affecting the skin and mucous membranes. The immunomodulatory effects of this compound are the primary rationale for its use in this condition.[13]
Quantitative Data Summary:
| Study | Study Design | No. of Patients | Treatment Regimen | Key Outcomes |
| Bayramgürler D et al. (2002)[13] | Preliminary Study | 16 | This compound ointment twice daily for up to 3 months | - 56.25% of patients responded to treatment. - Complete clearing in 31.25% of patients. - Partial improvement in 25% of patients. - No improvement in 43.75% of patients. |
| Theng C et al. (as per[14]) | Randomized, open-label trial | 31 | This compound 50 microg/g ointment twice daily for 12 weeks vs. betamethasone 0.1% | - Lesion flattening in approximately half of patients in both groups. - With this compound, there were two responses for pigmentation and one for clearance, versus none with betamethasone. |
Experimental Protocol Example (Bayramgürler D et al., 2002):
-
Study Design: A preliminary study.
-
Patient Population: 18 patients with histopathologically confirmed lichen planus (16 completed the study).
-
Treatment: Application of this compound ointment twice daily to all affected skin areas except the genitalia for a maximum of 3 months.
-
Outcome Measures: Clinical evaluation was performed monthly, and response was assessed based on changes in erythema, violaceous color, thickness, and scale of the lesions.
Morphea (Localized Scleroderma)
Morphea is a disorder characterized by excessive collagen deposition, leading to thickening and hardening of the skin. This compound's potential benefit in morphea is thought to be related to its ability to modulate fibroblast activity and cytokine production.
Quantitative Data Summary:
| Study | Study Design | No. of Patients | Treatment Regimen | Key Outcomes |
| Cunningham BB et al. (as per[15][16]) | Open-label study | 12 | Calcipotriene 0.005% ointment under occlusion twice daily for 3 months | - Statistically significant improvement in all studied features (erythema, induration, telangiectasia, and dyspigmentation) in all 12 patients. |
| Unnamed Study (as per[17]) | Prospective pilot study | 6 | Combination of this compound and betamethasone dipropionate once or twice a day | - Improvement in five of six subjects. |
Experimental Protocol Example (Cunningham BB et al.):
-
Study Design: A 3-month open-label study.
-
Patient Population: 12 patients (aged 12 to 38 years) with biopsy-documented active morphea or linear scleroderma who had failed previous treatments.
-
Treatment: Application of calcipotriene 0.005% ointment under occlusion twice daily to plaques for 3 months.
-
Outcome Measures: Efficacy was assessed at baseline, 1 month, and 3 months. Serum and urinary calcium levels, as well as parathyroid hormone and 1,25-dihydroxyvitamin D levels, were monitored.
Grover's Disease (Transient Acantholytic Dermatosis)
Grover's disease is a pruritic dermatosis characterized by acantholysis. The use of this compound is based on its ability to normalize keratinocyte differentiation.[18]
Quantitative Data Summary:
| Study | Study Design | No. of Patients | Treatment Regimen | Key Outcomes |
| Miljković J & Marko PB (2004)[19] | Case Report | 1 | Topical this compound ointment and low-dose systemic acitretin (B1665447) | - Reduction in pruritus within one week. - Complete remission within three weeks. |
| Unnamed Case Report (as per[18][20]) | Case Report | 1 (84-year-old) | This compound ointment as monotherapy for three weeks | - Significant clinical improvement. |
Treatment Protocol (General):
A typical treatment regimen for Grover's disease involves applying 0.005% this compound ointment or cream to the affected areas twice daily for 4-8 weeks.[18]
Pityriasis Rubra Pilaris
Pityriasis rubra pilaris (PRP) is a rare chronic inflammatory skin disorder. The rationale for using this compound is based on the clinical and histological similarities between PRP and psoriasis.[21]
Quantitative Data Summary:
| Study | Study Design | No. of Patients | Treatment Regimen | Key Outcomes |
| van de Kerkhof PCM et al. (1994)[21] | Case Series | 3 | Topical this compound therapy | - Favorable response in all three patients. - In one case, there was a reduction in the suprabasal expression of keratin (B1170402) 16 and the number of T-lymphocytes, monocytes, and macrophages. |
| Unnamed Case Report (as per[22]) | Case Report | 1 (4-year-old) | 0.005% this compound ointment every 12 hours for 10 weeks | - Clinical improvement and reduced pruritus. - PASI score decreased to 0.4. |
Experimental Protocol Example (van de Kerkhof PCM et al., 1994):
-
Study Design: A case series.
-
Patient Population: Three patients with pityriasis rubra pilaris.
-
Treatment: Topical therapy with this compound.
-
Outcome Measures: Clinical response was assessed. In one patient, immunohistochemical analysis of skin biopsies was performed to evaluate markers for epidermal growth, differentiation, and inflammation.
Ichthyoses
The ichthyoses are a group of genetic skin disorders characterized by dry, thickened, and scaly skin. This compound's effect on keratinocyte differentiation makes it a potential therapeutic option.[23][24]
Quantitative Data Summary:
| Study | Study Design | No. of Patients | Treatment Regimen | Key Outcomes |
| Lucker GP et al. (1994)[23] | Double-blind, bilaterally paired, comparative study | 6 | Topically applied this compound | - Unilateral improvement in favor of the this compound-treated side in three patients with lamellar ichthyosis. - Beneficial response in one patient with bullous ichthyotic erythroderma of Brocq. |
| Kragballe K et al. (as per[24]) | Randomized, double-blind, placebo-controlled, right/left comparative study | 67 | This compound ointment (50 micrograms/g) twice daily for up to 12 weeks | - Moderate efficacy in various ichthyoses. - No therapeutic effect in palmoplantar keratoderma or keratosis pilaris. - Skin irritation was a notable side effect. |
Experimental Protocol Example (Lucker GP et al., 1994):
-
Study Design: A double-blind, bilaterally paired, comparative study.
-
Patient Population: Six patients with congenital ichthyosis.
-
Treatment: Topically applied this compound to one side of the body and a placebo to the other.
-
Outcome Measures: Clinical efficacy was assessed by comparing the improvement on the this compound-treated side versus the placebo-treated side.
Signaling Pathways and Molecular Mechanisms in Non-Psoriatic Disorders
While the general mechanism of this compound via the VDR is understood, its specific molecular effects can vary depending on the cellular context of the disease.
Alopecia Areata: Immunomodulation
In alopecia areata, the immunomodulatory effects of this compound are paramount. It is thought to regulate the differentiation and function of T-cells and dendritic cells, which are key players in the autoimmune attack on hair follicles.[2] this compound can inhibit T-lymphocyte proliferation, particularly the Th1 subset, and promote a shift towards a Th2-dominant immune response.[2]
Morphea: Anti-fibrotic Effects
In morphea, the pathogenesis involves excessive collagen production by fibroblasts. While the exact mechanism is still under investigation, it is hypothesized that this compound may exert anti-fibrotic effects by modulating the signaling of transforming growth factor-beta (TGF-β), a key cytokine in fibrosis.
Conclusion
The available evidence suggests that this compound has a promising therapeutic potential in a variety of non-psoriatic skin disorders. Its well-established safety profile as a topical agent makes it an attractive option, particularly for chronic conditions requiring long-term management. For disorders such as alopecia areata and morphea, clinical studies have demonstrated significant efficacy. In other conditions like vitiligo and lichen planus, it may serve as a useful adjunct to other therapies. The data for rarer conditions like Grover's disease and pityriasis rubra pilaris are more limited but suggest a potential benefit.
Further research, including larger, well-designed randomized controlled trials, is necessary to fully elucidate the efficacy and optimal use of this compound in these non-psoriatic indications. A deeper understanding of the specific molecular pathways modulated by this compound in each of these distinct disease states will be crucial for refining treatment strategies and identifying patient populations most likely to benefit. The continued exploration of this compound's therapeutic reach beyond psoriasis holds significant promise for expanding the armamentarium of dermatologic therapies.
References
- 1. Successful Treatment of Alopecia Areata with Topical this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical this compound Therapy for Mild-to-Moderate Alopecia Areata: A Retrospective Study - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. escholarship.org [escholarship.org]
- 4. This compound affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical this compound Therapy for Mild-to-Moderate Alopecia Areata: A Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcdr.net [jcdr.net]
- 7. Updates and new medical treatments for vitiligo (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and PUVA as treatment for vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound in vitiligo: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cure-vitiligo.com [cure-vitiligo.com]
- 11. mdnewsline.com [mdnewsline.com]
- 12. Limited benefit of topical this compound in lichen planus treatment: a preliminary study | Semantic Scholar [semanticscholar.org]
- 13. A randomized controlled trial to compare this compound with betamethasone valerate for the treatment of cutaneous lichen planus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topical calcipotriene for morphea/linear scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Topical calcipotriene for morphea/linear scleroderma. | Read by QxMD [read.qxmd.com]
- 16. Morphea: Evidence-based recommendations for treatment - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 17. droracle.ai [droracle.ai]
- 18. Grover's disease: successful treatment with acitretin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Successful treatment of Grover's disease with this compound. | Read by QxMD [read.qxmd.com]
- 20. Topical treatment of pityriasis rubra pilaris with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. brieflands.com [brieflands.com]
- 22. Effect of topical this compound on congenital ichthyoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efficacy, tolerability, and safety of this compound ointment in disorders of keratinization. Results of a randomized, double-blind, vehicle-controlled, right/left comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. clinician.nejm.org [clinician.nejm.org]
Calcipotriol's Role in Regulating Skin Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of hyperproliferative and inflammatory skin disorders, most notably psoriasis.[1][2] Its therapeutic efficacy stems from its ability to modulate key cellular processes that are dysregulated in these conditions, thereby helping to restore skin homeostasis. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, focusing on its regulation of keratinocyte proliferation and differentiation, its influence on the cutaneous immune system, and its impact on skin barrier function. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to support advanced research and drug development efforts.
Mechanism of Action: A Multi-Faceted Approach to Skin Health
This compound exerts its effects primarily by binding to the nuclear vitamin D receptor (VDR), which is expressed in keratinocytes and various immune cells within the skin.[3][4] This interaction initiates a cascade of genomic and non-genomic events that collectively contribute to the restoration of normal skin function.
Regulation of Keratinocyte Growth and Differentiation
In healthy skin, there is a tightly controlled balance between the proliferation of keratinocytes in the basal layer and their subsequent differentiation as they migrate towards the stratum corneum. In conditions like psoriasis, this balance is disrupted, leading to hyperproliferation and incomplete differentiation. This compound helps to normalize this process through several mechanisms:
-
Inhibition of Keratinocyte Proliferation: this compound has been shown to inhibit the excessive proliferation of keratinocytes in a concentration-dependent manner.[5] It achieves this by downregulating the expression of pro-proliferative factors such as early growth response-1 (EGR1) and polo-like kinase-2 (PLK2).[5] Furthermore, it modulates the STAT1 and STAT3 signaling pathways, which are implicated in psoriatic disease progression.[6]
-
Promotion of Keratinocyte Differentiation: this compound promotes the terminal differentiation of keratinocytes, leading to a more organized and functional epidermis.[7] This is evidenced by the normalization of differentiation markers. For instance, treatment with this compound has been shown to increase the expression of keratin (B1170402) 10 (K10) and keratin 15 (K15), which are associated with a differentiated epidermis, while decreasing the expression of keratin 6 (K6), a marker of hyperproliferation.[7]
Immunomodulatory Effects
Chronic skin inflammation is a key feature of many dermatological diseases. This compound possesses significant immunomodulatory properties that help to quell this inflammatory response. Its actions include:
-
Inhibition of Pro-inflammatory Cytokines: this compound can suppress the production of pro-inflammatory cytokines by immune cells, including T-helper 17 (Th17) cells, which play a crucial role in the pathogenesis of psoriasis.[8]
-
Regulation of Immune Cell Function: It can influence the activity of various immune cells, contributing to a reduction in the inflammatory infiltrate in the skin.[9]
Enhancement of Skin Barrier Function
A compromised skin barrier is a common finding in inflammatory skin conditions, leading to increased transepidermal water loss (TEWL) and susceptibility to external insults. While this compound can sometimes cause initial skin irritation, its overall effect is to improve the integrity of the skin barrier.[1] By promoting normal keratinocyte differentiation, it contributes to the formation of a well-structured and functional stratum corneum.
Quantitative Data on this compound's Efficacy
The following tables summarize quantitative data from various studies, providing a clear comparison of this compound's effects on different parameters of skin homeostasis.
| Parameter | Cell/Tissue Type | This compound Concentration | Observed Effect | Reference |
| Keratin 17 (K17) Expression | HaCaT Cells (IFN-γ-induced) | 10⁻⁷ M | 58.10% suppression | [3] |
| 10⁻⁵ M | 70.68% suppression | [3] | ||
| Keratinocyte Proliferation | Human Keratinocytes | Concentration-dependent | Decreased proliferation | [5] |
Table 1: In Vitro Effects of this compound on Keratinocyte Proliferation and Differentiation Markers
| Study Parameter | Patient Population | Treatment Regimen | Key Findings | Reference |
| PASI Score Reduction | Psoriasis Patients | This compound ointment twice daily for 6 weeks | 61% average decrease in PASI score | [9] |
| PASI Score Reduction | Psoriasis Patients | This compound ointment twice daily for 6 weeks | Significant decrease in PASI score in 17 out of 20 patients | [10] |
| PASI Score Reduction (Combination Therapy) | Psoriasis Patients | This compound cream + PUVA for 10 weeks | Mean PASI score reduced from 17.5 to 2.65 | [11] |
| Skin Barrier Function (TEWL) | Psoriasis Patients | This compound ointment for 3 weeks | Restoration of water barrier function | [1] |
Table 2: Clinical Efficacy of this compound in Psoriasis
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are mediated through its interaction with complex intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the core signaling cascades influenced by this compound.
Caption: this compound binds to the VDR, leading to heterodimerization with RXR and modulation of gene expression.
References
- 1. Non-invasive evaluation of topical this compound versus clobetasol in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 5. This compound affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A double-blind, randomized quantitative comparison of calcitriol ointment and this compound ointment on epidermal cell populations, proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound/Betamethasone Dipropionate Foam Inhibits Th17 Cytokine Secretion and Improves Epidermal Barrier Markers in a Human Th17 Skin Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Evaluation of topical this compound in psoriasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topical this compound (MC 903) for psoriasis: a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A combination therapy of this compound cream and PUVA reduces the UVA dose and improves the response of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
The Foundational Science of Calcipotriol and Betamethasone Combination Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The combination of calcipotriol, a synthetic vitamin D3 analog, and betamethasone (B1666872) dipropionate, a potent corticosteroid, represents a cornerstone in the topical treatment of psoriasis vulgaris.[1][2] This technical guide delves into the foundational science underpinning the efficacy of this combination therapy. It elucidates the distinct and synergistic mechanisms of action of each component, focusing on their immunomodulatory effects on the key cellular and molecular drivers of psoriasis. This includes the regulation of keratinocyte proliferation and differentiation, and the suppression of the pro-inflammatory cytokine cascades, particularly the IL-23/Th17 axis.[3] Furthermore, this guide presents a compilation of quantitative data from pivotal clinical studies, detailed experimental protocols for assessing the therapy's effects, and visual representations of the key signaling pathways and experimental workflows.
Introduction: The Pathophysiology of Psoriasis
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation and abnormal differentiation of keratinocytes, and infiltration of immune cells, including dendritic cells (DCs) and T cells.[4] The inflammatory process is largely driven by the interplay between these cells, mediated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17A (IL-17A), and IL-23.[4][5] The IL-23/Th17 axis is now recognized as a central pathway in the pathogenesis of psoriasis, where IL-23 promotes the differentiation and activation of Th17 cells, which in turn produce IL-17A and other pro-inflammatory cytokines that act on keratinocytes to amplify the inflammatory response.[3][4]
Mechanism of Action: Individual Components
This compound: The Vitamin D3 Analog
This compound exerts its therapeutic effects primarily by binding to the vitamin D receptor (VDR), a nuclear receptor present in keratinocytes and immune cells.[6][7] This interaction leads to the modulation of gene expression, resulting in:
-
Inhibition of Keratinocyte Proliferation: this compound inhibits the excessive proliferation of keratinocytes, a hallmark of psoriasis.[6] It achieves this by downregulating the expression of proliferation factors such as early growth response-1 (EGR1) and polo-like kinase-2 (PLK2).[8] Furthermore, it has been shown to downregulate the signaling of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3, which are implicated in keratinocyte proliferation.[9][10]
-
Promotion of Keratinocyte Differentiation: this compound promotes the normal differentiation of keratinocytes, helping to restore the proper structure of the epidermis.[6] This process is regulated through complex signaling pathways involving calcium and protein kinase C (PKC).[11]
-
Immunomodulation: this compound possesses significant immunomodulatory properties. It inhibits the production of pro-inflammatory cytokines by immune cells and promotes a shift from a Th1/Th17 pro-inflammatory profile towards a more anti-inflammatory Th2/Treg profile.[3] It has been shown to enhance the secretion of the anti-inflammatory cytokine IL-10.[4]
Betamethasone Dipropionate: The Potent Corticosteroid
Betamethasone dipropionate is a high-potency synthetic corticosteroid that exerts broad anti-inflammatory and immunosuppressive effects. Its mechanism of action is mediated through the glucocorticoid receptor (GR):[12]
-
Genomic Mechanisms: Upon binding to the GR in the cytoplasm, the betamethasone-GR complex translocates to the nucleus. Here, it can either:
-
Transactivation: Bind to glucocorticoid response elements (GREs) on DNA to upregulate the transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1), which inhibits phospholipase A2 and thereby the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.
-
Transrepression: Interfere with the activity of pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB). This suppression of NF-κB activity leads to a profound reduction in the expression of a wide range of pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
-
Non-Genomic Mechanisms: Betamethasone can also exert rapid, non-genomic effects by interacting with membrane-bound GRs, leading to the modulation of intracellular signaling cascades.[13]
-
Immunosuppression: Betamethasone effectively suppresses the activation and function of various immune cells, including T-lymphocytes, macrophages, and dendritic cells, thereby dampening the overall immune response in the psoriatic lesion.[14][15]
The Synergy of Combination Therapy
The combination of this compound and betamethasone dipropionate offers a synergistic therapeutic effect that is greater than the sum of its individual components.[3][16] This synergy arises from their complementary and additive effects on the key pathogenic mechanisms of psoriasis:[3]
-
Enhanced Anti-inflammatory Action: The two agents demonstrate additive inhibitory effects on the secretion of key pro-inflammatory cytokines. For instance, the combination is significantly more effective at inhibiting the secretion of IL-17A and TNF-α in psoriatic skin compared to either monotherapy.[4] They also additively inhibit the secretion of IL-23 and TNF-α by dendritic cells.[4]
-
Broader Immunomodulation: While this compound specifically targets the Th1/Th17 axis and promotes a Th2/Treg profile, betamethasone exerts a broader inhibitory effect on various T-cell subsets.[3] This dual approach leads to a more comprehensive suppression of the inflammatory infiltrate in psoriatic plaques. The combination therapy has been shown to more effectively reduce the numbers of CD4+ and CD8+ T cells in psoriatic lesions.[5]
-
Improved Tolerability: The combination formulation leads to better tolerability. Betamethasone helps to reduce the skin irritation that can be associated with this compound monotherapy.[1] Conversely, this compound can mitigate some of the local side effects of corticosteroids, such as skin atrophy.
-
Normalization of Keratinocyte Function: The combination therapy more effectively reduces epidermal proliferation and normalizes keratinization compared to either agent alone.[3][16]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound and betamethasone.
Experimental Workflows
The following diagrams outline typical experimental workflows used to assess the efficacy of this combination therapy.
Quantitative Data from Clinical Trials
The efficacy of this compound and betamethasone combination therapy has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data.
Table 1: Efficacy Data - Psoriasis Area and Severity Index (PASI) Reduction
| Study | Treatment Group | Number of Patients | Duration | Mean PASI Reduction from Baseline (%) | p-value vs. This compound | p-value vs. Vehicle |
| Guenther et al.[1] | Combination (once daily) | ~160 | 4 weeks | 68.6 | < 0.001 | < 0.001 |
| Combination (twice daily) | ~240 | 4 weeks | 73.8 | < 0.001 | < 0.001 | |
| This compound (twice daily) | ~240 | 4 weeks | 58.8 | - | < 0.001 | |
| Vehicle (twice daily) | ~200 | 4 weeks | 26.6 | < 0.001 | - | |
| Phase II Trial (Adolescents)[5] | Combination Foam | 106 | 4 weeks | 82.0 | - | - |
| Unnamed Study[16] | Combination | 30 | 8 weeks | 60.7 | >0.05 (vs. week 4) | - |
| This compound | 30 | 8 weeks | 59.6 | - | - |
Table 2: Safety Data - Adverse Events (AEs)
| Study | Treatment Group | Number of Patients | Most Common AEs | Percentage of Patients with Lesional/Perilesional AEs |
| Guenther et al.[1] | Combination (once daily) | ~160 | - | 9.9% |
| Combination (twice daily) | ~240 | - | 10.6% | |
| This compound (twice daily) | ~240 | Lesional/perilesional irritation | 19.8% | |
| Vehicle (twice daily) | ~200 | - | 12.5% | |
| Phase II Trial (Adolescents)[9] | Combination Gel | 107 | Headache, nasopharyngitis, increased blood parathyroid hormone | 7% (Adverse Drug Reactions) |
| Long-term Safety Study[3] | Combination | - | Skin atrophy, folliculitis, pruritus | >1% for listed AEs |
Detailed Experimental Protocols
Immunohistochemistry for T-Cell Subsets in Psoriatic Skin
This protocol is a generalized procedure for the detection of CD4+ and CD8+ T-cells in formalin-fixed, paraffin-embedded (FFPE) psoriatic skin biopsies.
-
Sample Preparation:
-
Obtain 5mm punch biopsies from lesional psoriatic skin.
-
Fix in 10% neutral buffered formalin for 24 hours.
-
Process and embed in paraffin wax.
-
Cut 4-5 µm sections using a microtome and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 1 hour.
-
Deparaffinize in xylene (2 x 5 minutes).
-
Rehydrate through graded alcohols: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Wash in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Wash slides in Tris-buffered saline (TBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash in TBS.
-
Apply a protein block (e.g., serum-free protein block) for 10-20 minutes to reduce non-specific binding.
-
Incubate with primary antibodies (e.g., mouse anti-human CD4, rabbit anti-human CD8) at appropriate dilutions for 1 hour at room temperature or overnight at 4°C.
-
Wash in TBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes.
-
Wash in TBS.
-
-
Detection and Counterstaining:
-
Apply a chromogen solution (e.g., 3,3'-Diaminobenzidine - DAB) and incubate until the desired stain intensity develops.
-
Wash in distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine slides under a light microscope.
-
Quantify the number of positively stained cells in the epidermis and dermis.
-
Flow Cytometry for T-Cell Phenotyping
This protocol outlines a general procedure for analyzing T-cell populations from peripheral blood mononuclear cells (PBMCs) of psoriasis patients.
-
PBMC Isolation:
-
Collect whole blood in heparinized tubes.
-
Dilute blood 1:1 with phosphate-buffered saline (PBS).
-
Layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the PBMC layer.
-
Wash PBMCs twice with PBS.
-
-
Cell Staining:
-
Resuspend PBMCs in a staining buffer (e.g., PBS with 2% fetal bovine serum).
-
Aliquot approximately 1x10^6 cells per tube.
-
Add a cocktail of fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CCR6) and incubate for 30 minutes at 4°C in the dark.
-
Wash cells with staining buffer.
-
-
Intracellular Staining (for cytokines):
-
For intracellular cytokine analysis, stimulate cells in vitro (e.g., with PMA/Ionomycin and a protein transport inhibitor) prior to surface staining.
-
After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Incubate with fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IL-17A, anti-IFN-γ) for 30 minutes at 4°C in the dark.
-
Wash cells with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend cells in staining buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on specific cell populations to determine their frequency and cytokine expression profiles.
-
Quantitative Real-Time PCR (qPCR) for Cytokine Gene Expression in Keratinocytes
This protocol provides a general framework for measuring cytokine mRNA levels in cultured keratinocytes.
-
Cell Culture and Treatment:
-
Culture human keratinocytes (e.g., HaCaT cells or primary keratinocytes) in appropriate media.
-
Treat cells with this compound, betamethasone, the combination, or vehicle control for a specified time.
-
To mimic a psoriatic inflammatory environment, cells can be co-stimulated with a cytokine cocktail (e.g., IL-17A, TNF-α).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., IL17A, TNF, IL23A) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Conclusion
The combination of this compound and betamethasone dipropionate provides a multifaceted and highly effective topical treatment for psoriasis. Their synergistic action targets both the epidermal and immunological abnormalities that characterize the disease. This compound normalizes keratinocyte function and skews the immune response towards an anti-inflammatory state, while betamethasone provides potent and broad-spectrum immunosuppression. This dual mechanism of action, which prominently features the downregulation of the IL-23/Th17 pathway, translates into superior clinical efficacy and improved tolerability compared to monotherapy with either agent. A thorough understanding of the foundational science behind this combination therapy is crucial for the continued development of novel and optimized treatments for psoriasis.
References
- 1. Efficacy and safety of a new combination of this compound and betamethasone dipropionate (once or twice daily) compared to this compound (twice daily) in the treatment of psoriasis vulgaris: a randomized, double-blind, vehicle-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound/betamethasone for the treatment of psoriasis: efficacy, safety, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njppp.com [njppp.com]
- 5. Safety and efficacy of fixed‐dose combination this compound (50 μg/g) and betamethasone dipropionate (0.5 mg/g) cutaneous foam in adolescent patients (aged 12 to <17 years) with plaque psoriasis: results of a phase II, open‐label trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety and efficacy of topical, fixed‐dose combination calcipotriene (0.005%) and betamethasone (0.064% as dipropionate) gel in adolescent patients with scalp and body psoriasis: a phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Immunohistochemically Stained Cells in Skin Biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. Protocol for Flow Cytometric Detection of Immune Cell Infiltration in the Epidermis and Dermis of a Psoriasis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. Psoriasis-Associated Inflammatory Conditions Induce IL-23 mRNA Expression in Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 16. scispace.com [scispace.com]
Methodological & Application
Calcipotriol's Anti-Proliferative Effects on HaCaT Keratinocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro experimental models using the immortalized human keratinocyte cell line, HaCaT, to investigate the therapeutic mechanisms of Calcipotriol, a synthetic vitamin D3 analog used in the treatment of psoriasis. Detailed protocols for key experiments are provided to facilitate the replication and further exploration of this compound's effects on keratinocyte proliferation, differentiation, and signaling pathways.
Introduction to this compound and HaCaT Cells
This compound is a cornerstone in the topical treatment of psoriasis, a chronic autoimmune skin disease characterized by hyperproliferation and aberrant differentiation of keratinocytes.[1] The HaCaT cell line, a spontaneously immortalized human keratinocyte line, serves as a valuable and widely accepted in vitro model to study the pathophysiology of psoriasis and to screen potential therapeutic agents like this compound.[2][3] These cells mimic the behavior of psoriatic keratinocytes, providing a reproducible and controlled environment to dissect the molecular mechanisms underlying this compound's therapeutic efficacy.
Key Mechanisms of this compound Action in HaCaT Cells
In vitro studies using HaCaT cells have elucidated several key mechanisms through which this compound exerts its anti-proliferative and pro-differentiative effects:
-
Inhibition of Cell Proliferation: this compound has been shown to inhibit the proliferation of HaCaT cells in a dose- and time-dependent manner.[4][5] This is a crucial aspect of its therapeutic effect in psoriasis, where keratinocyte turnover is significantly accelerated.
-
Modulation of Signaling Pathways: this compound influences several key signaling pathways implicated in psoriasis pathogenesis. A notable mechanism is the downregulation of the STAT1 and STAT3 signaling pathways.[6][7][8] It also affects the expression of proliferation-associated factors like Early Growth Response-1 (EGR1) and Polo-Like Kinase-2 (PLK2).[1][5]
-
Induction of Ferroptosis: Recent findings suggest that this compound can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This is achieved by downregulating glutathione (B108866) (GSH) and glutathione peroxidase 4 (GPX4), leading to increased reactive oxygen species (ROS) and subsequent inhibition of cell proliferation.[4][9]
-
Regulation of Keratinocyte Differentiation Markers: this compound promotes the normalization of keratinocyte differentiation. One mechanism is the downregulation of Keratin 17 (K17), a protein overexpressed in psoriatic lesions, in a dose-dependent manner.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on HaCaT cells.
Table 1: Effect of this compound on Gene Expression
| Gene | This compound Concentration | Treatment Duration | Fold Change (mRNA) | Method | Reference |
| STAT1 | 10 nM | 48 hours | Downregulated | RT-qPCR | [6] |
| STAT3 | 10 nM | 48 hours | Downregulated | RT-qPCR | [6] |
| SOCS1 | 10 nM | 48 hours | Downregulated | RT-qPCR | [6] |
| SOCS3 | 10 nM | 48 hours | Downregulated | RT-qPCR | [6] |
| K17 | 10⁻⁷ M | Not Specified | 58.10% suppression of IFN-γ-induced expression | q-PCR | [2] |
| K17 | 10⁻⁵ M | Not Specified | 70.68% suppression of IFN-γ-induced expression | q-PCR | [2] |
| EGR1 | Not Specified | Not Specified | Downregulated | Differential Display & qPCR | [5] |
| PLK2 | Not Specified | Not Specified | Downregulated | Differential Display & qPCR | [5] |
Table 2: Effect of this compound on Protein Expression
| Protein | This compound Concentration | Treatment Duration | Change in Protein Level | Method | Reference |
| p-STAT1 | 10 nM | 48 hours | Decreased | Western Blot | [6][7] |
| p-STAT3 | 10 nM | 48 hours | Decreased | Western Blot | [6][7] |
| SOCS1 | 10 nM | 48 hours | Significantly Reduced | Western Blot | [6] |
| SOCS3 | 10 nM | 48 hours | Significantly Reduced | Western Blot | [6] |
| GPX4 | Various | Dose-dependent | Reduced | Western Blot | [4] |
| Ki-67 | Various | Dose-dependent | Reduced | Western Blot | [4] |
| EGR1 | Not Specified | Not Specified | Decreased | Western Immunoblotting | [5] |
| PLK2 | Not Specified | Not Specified | Decreased | Western Immunoblotting | [5] |
Table 3: Effect of this compound on Cellular Processes
| Process | This compound Concentration | Treatment Duration | Effect | Method | Reference |
| Cell Proliferation | Dose-dependent | Time-dependent | Inhibited | MTT Assay | [4][5] |
| ROS Levels | Various | Time-dependent | Elevated | Not Specified | [4] |
| GSH Content | Various | Time-dependent | Reduced | ELISA | [4] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound on HaCaT cells.
HaCaT Cell Culture and Treatment
-
Cell Line: HaCaT (immortalized human keratinocytes).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Seed HaCaT cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 10 nM, 10⁻⁹ M to 10⁻⁵ M) or vehicle control.
-
Incubate for the specified duration (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
-
Cell Proliferation Assay (MTT Assay)
-
Seeding: Seed HaCaT cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time points.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Following this compound treatment, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and specific primers for the genes of interest (e.g., STAT1, STAT3, SOCS1, SOCS3, K17, EGR1, PLK2) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Thermal Cycling: Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative gene expression using the 2⁻ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Western Blot Analysis
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-STAT1, p-STAT3, SOCS1, SOCS3, GPX4, Ki-67, EGR1, PLK2, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by this compound in HaCaT cells and a general experimental workflow.
Caption: this compound inhibits STAT1/3 signaling.
Caption: this compound induces ferroptosis in keratinocytes.
Caption: General workflow for studying this compound.
References
- 1. droracle.ai [droracle.ai]
- 2. Effect of this compound on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HaCaT cell line as a model system for vitamin D3 metabolism in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the proliferation of psoriasis HaCaT cells by activating the ferroptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. This compound inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes: The Use of Calcipotriol in Primary Human Keratinocyte Cultures
Introduction
Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis, a chronic autoimmune skin disease characterized by keratinocyte hyperproliferation and aberrant differentiation.[1][2] In the realm of dermatological research and drug development, primary human keratinocyte cultures serve as a vital in vitro model to elucidate the molecular mechanisms of action of therapeutic agents like this compound. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in primary human keratinocyte cultures, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound exerts its effects on keratinocytes primarily by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[3][4] This interaction leads to a cascade of molecular events that collectively normalize keratinocyte function. The key mechanisms include:
-
Inhibition of Proliferation: this compound has been shown to decrease the proliferation of keratinocytes in a concentration-dependent manner.[5] This anti-proliferative effect is mediated, in part, by the downregulation of pro-proliferative factors such as Early Growth Response-1 (EGR1) and Polo-Like Kinase-2 (PLK2).[5]
-
Induction of Differentiation: In psoriasis, keratinocyte differentiation is impaired.[6] this compound promotes the normal differentiation of these cells, helping to restore the proper structure and function of the epidermis.[3][7] This is reflected by changes in the expression of differentiation markers like loricrin, involucrin, and filaggrin.[6]
-
Modulation of Signaling Pathways: A significant aspect of this compound's mechanism involves the downregulation of the STAT1 and STAT3 signaling pathways.[1][8] These pathways are often hyperactivated in psoriatic lesions and contribute to inflammation and keratinocyte proliferation.[2] this compound treatment leads to decreased phosphorylation and expression of STAT1 and STAT3, as well as their downstream targets SOCS1 and SOCS3.[1][8]
-
Induction of Apoptosis: this compound can induce programmed cell death (apoptosis) in psoriatic keratinocytes, which may contribute to the resolution of psoriatic plaques.[4][9]
Data Presentation
The following tables summarize the quantitative data extracted from various studies on the effects of this compound on human keratinocytes.
Table 1: Effective Concentrations of this compound in Keratinocyte Cultures
| Cell Type | Concentration | Observed Effect | Reference |
| HaCaT Cells | 10 nM | Inhibition of cell proliferation | [8] |
| HaCaT Cells | 10⁻⁷ M and 10⁻⁵ M | Suppression of IFN-γ-induced K17 expression by 58.10% and 70.68%, respectively | [4] |
| HaCaT Cells | 10⁻⁹ M | No significant inhibition of K17 expression | [4] |
| Primary Psoriatic Keratinocytes | Not specified | Increased apoptosis after 20 hours of treatment | [9] |
Table 2: Summary of this compound's Effects on Gene and Protein Expression
| Target Molecule | Effect of this compound | Cell Type | Reference |
| STAT1 (mRNA and protein) | Downregulation | HaCaT Cells | [1] |
| STAT3 (mRNA and protein) | Downregulation | HaCaT Cells | [1] |
| Phosphorylated STAT1 | Decreased levels | HaCaT Cells | [1] |
| Phosphorylated STAT3 | Decreased levels | HaCaT Cells | [1] |
| SOCS1 (mRNA and protein) | Downregulation | HaCaT Cells | [8] |
| SOCS3 (mRNA and protein) | Downregulation | HaCaT Cells | [8] |
| Early Growth Response-1 (EGR1) | Downregulation | Human Keratinocytes | [5] |
| Polo-Like Kinase-2 (PLK2) | Downregulation | Human Keratinocytes | [5] |
| Keratin 17 (K17) | Downregulation of IFN-γ-induced expression | HaCaT Cells | [4] |
| Loricrin (LOR) | Upregulation | Human Th17 Skin Inflammation Model | [6] |
| Involucrin (IVL) | Upregulation | Human Th17 Skin Inflammation Model | [6] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Keratinocytes
This protocol is a synthesis of established methods for isolating and culturing primary human keratinocytes from skin biopsies.[1][3][10]
Materials:
-
Human skin biopsies
-
Dulbecco's Phosphate Buffered Saline (DPBS) with antibiotics
-
Thermolysin solution (e.g., 0.5 mg/mL)
-
0.25% Trypsin-EDTA
-
Keratinocyte Growth Medium (KGM), serum-free, supplemented with bovine pituitary extract and epidermal growth factor
-
Collagen-coated culture flasks or dishes
-
Sterile scalpels, forceps, and scissors
Procedure:
-
Sample Preparation: Wash the skin biopsy specimen multiple times with DPBS containing antibiotics to remove any contaminants.
-
Fat Removal: Carefully remove any subcutaneous fat from the dermal side of the skin using a sterile scalpel.
-
Dermal-Epidermal Separation:
-
Immerse the skin sample in thermolysin solution and incubate at 4°C overnight or at 37°C for a shorter duration, as optimized.
-
Gently peel the epidermis from the dermis using fine forceps.
-
-
Keratinocyte Isolation:
-
Place the separated epidermis in a sterile dish containing 0.25% Trypsin-EDTA.
-
Incubate at 37°C for 10-15 minutes, or until the tissue becomes dissociated.
-
Neutralize the trypsin activity by adding an equal volume of KGM containing a trypsin inhibitor or serum.
-
Filter the cell suspension through a 70-100 µm cell strainer to remove any undigested tissue.
-
-
Cell Culture:
-
Centrifuge the cell suspension at 200 x g for 5-10 minutes.
-
Resuspend the cell pellet in fresh KGM.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
Seed the keratinocytes onto collagen-coated culture flasks or dishes at a density of 5 x 10⁴ to 1 x 10⁵ cells/cm².
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
Protocol 2: this compound Treatment of Primary Human Keratinocytes
Materials:
-
Primary human keratinocyte cultures (at 60-70% confluency)
-
This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
Keratinocyte Growth Medium (KGM)
Procedure:
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in KGM to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Cell Treatment:
-
Aspirate the old medium from the keratinocyte cultures.
-
Add the prepared this compound working solutions or the vehicle control to the respective culture wells.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Protocol 3: Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on keratinocyte proliferation.[5]
Materials:
-
This compound-treated and control keratinocyte cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Following this compound treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
Protocol 4: Analysis of Differentiation Markers by Immunofluorescence
This protocol allows for the visualization and semi-quantitative analysis of differentiation markers.
Materials:
-
This compound-treated and control keratinocyte cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies against differentiation markers (e.g., anti-Involucrin, anti-Loricrin)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound's effects.
Caption: this compound's signaling pathway in keratinocytes.
References
- 1. Isolation and culture of human primary keratinocytes-a methods review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Keratinocyte isolation and primary culture [bio-protocol.org]
- 3. Generation and Culturing of Primary Human Keratinocytes from Adult Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound/Betamethasone Dipropionate Foam Inhibits Th17 Cytokine Secretion and Improves Epidermal Barrier Markers in a Human Th17 Skin Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. This compound affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Calcipotriol in Animal Models of Psoriasis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of calcipotriol, a synthetic vitamin D3 analog, in various animal models of psoriasis. It is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanisms of action of this compound and other anti-psoriatic compounds.
Introduction
Psoriasis is a chronic inflammatory skin disease characterized by keratinocyte hyperproliferation, abnormal differentiation, and infiltration of immune cells. This compound is a first-line topical treatment for mild to moderate psoriasis.[1] Its therapeutic effects are primarily mediated through the Vitamin D receptor (VDR), leading to inhibition of keratinocyte proliferation, promotion of keratinocyte differentiation, and modulation of the immune response.[2][3][4] Animal models are indispensable tools for studying the pathophysiology of psoriasis and for the preclinical evaluation of novel therapeutics. This document focuses on the application of this compound in commonly used psoriasis animal models.
Mechanism of Action of this compound in Psoriasis
This compound exerts its anti-psoriatic effects through a multi-faceted mechanism of action, primarily by binding to the VDR present in various skin cells, including keratinocytes and immune cells.[4]
Key Mechanisms:
-
Inhibition of Keratinocyte Proliferation: this compound inhibits the excessive proliferation of keratinocytes, a hallmark of psoriasis.[2][5] It achieves this by downregulating the expression of proliferation factors such as early growth response-1 (EGR1) and polo-like kinase-2 (PLK2).[6] It also downregulates STAT1 and STAT3 signaling, which are implicated in psoriasis pathogenesis.[7] Furthermore, this compound can induce apoptosis in psoriatic keratinocytes.[8][9]
-
Promotion of Keratinocyte Differentiation: this compound promotes the normal differentiation of keratinocytes, helping to restore a healthy epidermal barrier.[2] It influences the expression of various keratins and differentiation markers like involucrin (B1238512) and transglutaminase.[10]
-
Immunomodulation: this compound modulates the cutaneous immune system to reduce inflammation. A key action is the inhibition of the IL-23/IL-17 inflammatory axis, which plays a pivotal role in psoriasis.[10][11][12] Topical this compound has been shown to inhibit the expression of IL-23 and IL-17 in psoriatic skin models.[10] It also effectively represses the expression of IL-36α and IL-36γ, key players in psoriasis pathogenesis, through direct VDR signaling in keratinocytes.[11][12]
Signaling Pathway
The binding of this compound to the VDR in keratinocytes initiates a signaling cascade that leads to the regulation of gene expression, ultimately resulting in the therapeutic effects observed in psoriasis.
Animal Models of Psoriasis
Several animal models are utilized to mimic the characteristics of human psoriasis. The imiquimod (B1671794) (IMQ)-induced model is the most widely used due to its rapid onset and robust phenotype, which is dependent on the IL-23/IL-17 axis.[13] Other models include IL-23 induced models and genetically engineered mouse models (GEMMs) like the K14-VEGF transgenic mouse.[14][15]
Experimental Protocols
Imiquimod (IMQ)-Induced Psoriasis-Like Dermatitis in Mice
This is a widely used and robust model that recapitulates many features of human psoriasis.
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
Imiquimod cream (5%) (e.g., Aldara™)
-
This compound ointment (0.005%) or solution
-
Vehicle control (e.g., petrolatum, ethanol)
-
Anesthetic (e.g., isoflurane)
-
Calipers for ear thickness measurement
-
Biopsy punch (4mm)
-
Reagents for histology (formalin, paraffin, H&E stain)
-
Reagents for qPCR analysis (RNA extraction kits, reverse transcriptase, qPCR master mix)
Procedure:
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.
-
Hair Removal: One day before the start of the experiment, shave the dorsal back skin of the mice.
-
Grouping: Randomly divide the mice into experimental groups (e.g., Naive, Vehicle + IMQ, this compound + IMQ).
-
Induction of Psoriasis-like Inflammation: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin and/or ears for 5-7 consecutive days.[16]
-
This compound Treatment: Apply this compound topically to the treatment area daily, typically a few hours before or after the imiquimod application. The dose can range from 0.2 to 2.0 nmol.[17] A common protocol involves applying this compound in the morning and imiquimod in the afternoon.[10][18]
-
Monitoring and Measurements:
-
Psoriasis Area and Severity Index (PASI): Score the severity of erythema, scaling, and skin thickness of the back skin daily on a scale of 0 to 4. The cumulative score serves as the PASI score.
-
Ear Thickness: Measure the ear thickness daily using a digital caliper.
-
Body Weight: Monitor the body weight of the animals every other day.
-
-
Sample Collection: At the end of the experiment, euthanize the mice and collect skin biopsies and spleens.
-
Analysis:
-
Histology: Fix skin samples in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Immunohistochemistry: Stain for markers of proliferation (e.g., Ki67), differentiation (e.g., loricrin, K10), and immune cell markers.
-
Gene Expression Analysis (qPCR): Extract RNA from skin samples to quantify the expression of pro-inflammatory cytokines (e.g., Il17a, Il23a, Tnf) and other relevant genes.
-
Data Presentation
Table 1: Effect of this compound on Phenotypic and Histological Parameters in Imiquimod-Induced Psoriasis Model
| Parameter | Vehicle + IMQ | This compound + IMQ | Reference |
| Ear Thickness (mm) | Increased | Significantly Decreased | [17] |
| Epidermal Thickness (µm) | Increased | Significantly Decreased | [13] |
| PASI Score | Increased | Significantly Decreased | [19] |
| Splenomegaly | Present | No significant reduction | [20] |
Table 2: Effect of this compound on Gene Expression in Imiquimod-Induced Psoriasis Model
| Gene | Vehicle + IMQ | This compound + IMQ | Reference |
| Il17a | Upregulated | Significantly Downregulated | [10][21] |
| Il17f | Upregulated | No significant inhibition | [13] |
| Il22 | Upregulated | Significantly Downregulated | [21] |
| Il23a | Upregulated | Significantly Downregulated | [10][20] |
| Il1b | Upregulated | No significant inhibition | [13] |
| Tnf | Upregulated | No significant inhibition | [13] |
| Il36a | Upregulated | Significantly Downregulated | [11] |
| Il36g | Upregulated | Significantly Downregulated | [11] |
Note: The direction of change is indicated as "Upregulated" or "Downregulated" relative to naive or vehicle-treated control animals. The effect of this compound is indicated as "Significantly Downregulated" or "No significant inhibition" compared to the IMQ + Vehicle group.
Application in Other Animal Models
IL-23-Induced Psoriasis Model
Intradermal injection of IL-23 induces a psoriasis-like phenotype that is also dependent on the IL-17 axis. This compound has been shown to be effective in this model, inhibiting IL-23-induced ear swelling and epidermal hyperplasia.
K14-VEGF Transgenic Mice
These mice overexpress Vascular Endothelial Growth Factor (VEGF) in keratinocytes, leading to a chronic inflammatory skin condition with vascular changes similar to psoriasis. Topical this compound treatment in this model has been shown to reduce microvascular density and inhibit the JAK/STAT3 signaling pathway.[14][15]
Logical Relationships and Downstream Effects
The application of this compound initiates a cascade of events leading to the amelioration of the psoriatic phenotype.
Conclusion
This compound is a valuable tool for studying the pathogenesis of psoriasis and for validating animal models of the disease. The protocols and data presented in this document provide a comprehensive guide for researchers working in the field of psoriasis and drug development. The imiquimod-induced model, in particular, offers a robust and reproducible platform to assess the efficacy of this compound and novel anti-psoriatic compounds. Understanding the molecular mechanisms of this compound in these models can provide valuable insights into the complex inflammatory pathways driving psoriasis.
References
- 1. This compound ointment. A review of its use in the management of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. This compound: a new drug for topical psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound inhibits the proliferation of hyperproliferative CD29 positive keratinocytes in psoriatic epidermis in the absence of an effect on the function and number of antigen-presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound induces apoptosis in psoriatic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. JCI Insight - Disrupting the IL-36 and IL-23/IL-17 loop underlies the efficacy of this compound and corticosteroid therapy for psoriasis [insight.jci.org]
- 12. Disrupting the IL-36 and IL-23/IL-17 loop underlies the efficacy of this compound and corticosteroid therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison of the effects of topical treatment of this compound, camptothecin, clobetasol and tazarotene on an imiquimod-induced psoriasis-like mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits psoriasis-like angiogenic features in K14-VEGF transgenic mice | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Using Imiquimod-Induced Psoriasis-Like Skin as a Model to Measure the Skin Penetration of Anti-Psoriatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. impactfactor.org [impactfactor.org]
- 20. researchgate.net [researchgate.net]
- 21. This compound and betamethasone dipropionate exhibit different immunomodulatory effects on imiquimod-induced murine psoriasiform dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantitative Analysis of Calcipotriol's Effects on Epidermal Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis and other hyperproliferative skin disorders. Its therapeutic efficacy stems from its ability to modulate key cellular processes in the epidermis, primarily by inhibiting keratinocyte proliferation and promoting terminal differentiation. This document provides a detailed quantitative analysis of this compound's effects on crucial epidermal markers, including keratinocytes, filaggrin, involucrin (B1238512), and transglutaminase. Furthermore, it outlines the experimental protocols to enable the replication and validation of these findings in a research setting.
Data Presentation: Quantitative Effects of this compound on Epidermal Markers
The following tables summarize the quantitative impact of this compound on key epidermal markers, compiled from various in vitro and in vivo studies.
Table 1: Effect of this compound on Keratinocyte Proliferation
| Cell Type | This compound Concentration | Treatment Duration | Proliferation Assay | Quantitative Effect | Citation |
| HaCaT Cells | 10 nM | Time-dependent | MTS Assay | Significant reduction in cell proliferation compared to vehicle control. | [1] |
| Human Keratinocytes | Concentration-dependent | Not Specified | MTT Assay | Decreased keratinocyte proliferation in a concentration-dependent manner. | [2] |
Table 2: Effect of this compound on Epidermal Differentiation Markers
| Marker | Cell/Tissue Type | This compound Concentration | Method | Quantitative Effect | Citation |
| Transglutaminase | Cultured Normal Human Keratinocytes | 10⁻⁸ M | Enzyme Activity Assay | 388% increase in enzyme activity compared to vehicle. | |
| Filaggrin | Not Specified | Not Specified | Not Specified | Promotes expression, contributing to the normalization of epidermal differentiation. | |
| Involucrin | Not Specified | Not Specified | Not Specified | Promotes expression as part of the terminal differentiation program. | |
| Keratin 17 (K17) | IFN-γ-induced HaCaT Cells | 10⁻⁷ M | qRT-PCR & Western Blot | 58.10% suppression of IFN-γ-induced K17 expression. | [3] |
| Keratin 17 (K17) | IFN-γ-induced HaCaT Cells | 10⁻⁵ M | qRT-PCR & Western Blot | 70.68% suppression of IFN-γ-induced K17 expression. | [3] |
Signaling Pathways Modulated by this compound
This compound exerts its effects on epidermal cells by modulating specific signaling pathways. A key mechanism involves the downregulation of the STAT1 and STAT3 signaling pathways, which are implicated in the hyperproliferation of keratinocytes in psoriatic conditions.[1]
Figure 1: this compound signaling pathway in keratinocytes.
Experimental Protocols
Keratinocyte Proliferation Assay (MTS-based)
This protocol outlines a method to quantify the anti-proliferative effects of this compound on human keratinocytes (e.g., HaCaT cell line).
Materials:
-
HaCaT keratinocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable vehicle, e.g., ethanol)
-
Vehicle control (e.g., ethanol)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or the vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Figure 2: Workflow for Keratinocyte Proliferation Assay.
Quantitative Real-Time PCR (qRT-PCR) for Filaggrin and Involucrin mRNA Expression
This protocol details the quantification of filaggrin and involucrin gene expression in response to this compound treatment.
Materials:
-
Human keratinocytes (primary or cell line)
-
6-well cell culture plates
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)
-
Primers for Filaggrin, Involucrin, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment: Culture keratinocytes in 6-well plates until they reach 70-80% confluency. Treat the cells with this compound at the desired concentration and for the appropriate duration.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA template, primers for the target genes (Filaggrin, Involucrin) and a housekeeping gene, and the qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to control cells.
Western Blotting for Involucrin and Transglutaminase Protein Levels
This protocol describes the detection and quantification of involucrin and transglutaminase protein levels following this compound treatment.
Materials:
-
Treated keratinocyte cell lysates
-
Protein assay kit (e.g., BCA Protein Assay Kit)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Involucrin, Transglutaminase, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
The provided data and protocols offer a comprehensive resource for researchers investigating the molecular mechanisms of this compound. The quantitative effects on key epidermal markers underscore its role in inhibiting proliferation and promoting a normal differentiation program. The detailed experimental procedures and signaling pathway diagrams will facilitate further research and drug development efforts in the field of dermatology.
References
Assessing Calcipotriol's Impact on Cell Proliferation: An MTT Assay Protocol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol, a synthetic analog of Vitamin D3, is a well-established therapeutic agent known to inhibit cell proliferation and promote differentiation.[1][2][3] Its primary application is in the treatment of psoriasis, a condition characterized by hyperproliferation of keratinocytes.[1][2][4] Understanding the precise mechanism and quantifying the dose-dependent effects of this compound on cell proliferation is crucial for drug development and academic research.
This document provides a detailed protocol for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the anti-proliferative effects of this compound. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5][6] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[5][7] The amount of formazan produced is proportional to the number of viable cells.[6]
Experimental Workflow
The following diagram illustrates the key steps involved in assessing the effect of this compound on cell proliferation using the MTT assay.
Caption: Workflow for MTT Assay to Evaluate this compound's Effect.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate formats.
3.1. Materials and Reagents:
-
Target cells (e.g., HaCaT human keratinocyte cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
MTT reagent (5 mg/mL in sterile PBS), stored at -20°C and protected from light.[6]
-
Solubilization solution (e.g., 100% DMSO or a detergent-based reagent)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at 570 nm
3.2. Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest the cells using standard trypsinization methods for adherent cells or by centrifugation for suspension cells.[8]
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Resuspend the cells in complete culture medium to a final concentration that will result in 5,000-10,000 cells per well in a volume of 100 µL. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay.[9]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells containing medium only (no cells) to serve as a blank for absorbance readings.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach.
3.3. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
3.4. MTT Assay Procedure:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well, including the blank and control wells.
-
Return the plate to the incubator and incubate for 2-4 hours at 37°C.[5] During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[7]
3.5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 690 nm can be used to reduce background noise.
-
Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
The control cells are the untreated or vehicle-treated cells.[6]
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. From this curve, the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) can be determined.
Data Presentation
The quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison.
| This compound Concentration (nM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 1 | 1.10 ± 0.06 | 88% |
| 10 | 0.85 ± 0.05 | 68% |
| 100 | 0.50 ± 0.04 | 40% |
| 1000 | 0.25 ± 0.03 | 20% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
This compound's Signaling Pathway
This compound exerts its anti-proliferative effects primarily through its interaction with the Vitamin D Receptor (VDR), which leads to the modulation of gene transcription.[1][11] One of the key pathways affected by this compound involves the downregulation of Signal Transducer and Activator of Transcription (STAT) signaling.[12][13]
Caption: this compound's inhibitory effect on the STAT signaling pathway.
This diagram illustrates that this compound binds to the VDR, leading to the downregulation of STAT1 and STAT3 expression and phosphorylation.[12][13] This, in turn, can lead to the downregulation of downstream proteins like SOCS1 and SOCS3, ultimately resulting in the inhibition of cell proliferation.[12][13] this compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammatory responses and cell proliferation.[14]
References
- 1. droracle.ai [droracle.ai]
- 2. This compound ointment. A review of its use in the management of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A new topical antipsoriatic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the proliferation of hyperproliferative CD29 positive keratinocytes in psoriatic epidermis in the absence of an effect on the function and number of antigen-presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. broadpharm.com [broadpharm.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. Effect of the topical application of this compound on the expression levels of zinc finger protein A20 and nuclear factor-κB in the skin lesions of patients with psoriasis vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
Calcipotriol's Impact on Protein Expression: A Western Blot Analysis Guide
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for analyzing changes in protein expression following treatment with Calcipotriol, a synthetic vitamin D3 analog commonly used in the treatment of psoriasis. The focus is on the application of Western blot analysis to elucidate the molecular mechanisms of this compound's therapeutic effects, particularly its influence on keratinocyte proliferation, differentiation, and inflammation.
Introduction to this compound's Mechanism of Action
This compound exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of various genes.[1][2] This interaction leads to the inhibition of keratinocyte proliferation and the promotion of their differentiation, thereby normalizing the abnormal skin cell turnover characteristic of psoriasis.[1][3][4] Furthermore, this compound possesses immunomodulatory properties, helping to quell the inflammatory cascades implicated in psoriatic lesions.[1][3] Western blot analysis is a critical technique to quantify the changes in specific proteins that are hallmarks of this compound's therapeutic action.
Key Protein Expression Changes Following this compound Treatment
Extensive research has identified several key proteins and signaling pathways that are significantly modulated by this compound. These changes are frequently assessed using Western blot analysis.
1. Regulation of Cell Proliferation and Differentiation:
This compound has been shown to inhibit the proliferation of keratinocytes by downregulating the expression of proteins involved in cell cycle progression. In studies using a combination therapy of methotrexate (B535133) and topical this compound/betamethasone, a marked decrease in the expression of Cyclin D1, Cyclin E, pRb, and Ki-67 was observed in treated psoriatic lesions compared to pre-treatment samples.[5]
Conversely, this compound promotes the expression of proteins associated with keratinocyte differentiation. Treatment with a this compound/betamethasone dipropionate foam has been shown to upregulate the expression of Loricrin (LOR) and Involucrin (IVL) at both the mRNA and protein levels in a human Th17 skin inflammation model.[6]
2. Modulation of Inflammatory Signaling Pathways:
This compound significantly impacts key inflammatory signaling pathways. It has been demonstrated to downregulate the expression and activation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3 in human keratinocyte (HaCaT) cells.[7] This is accompanied by a reduction in the expression of their downstream targets, Suppressor of Cytokine Signaling 1 (SOCS1) and SOCS3.[7][8]
Furthermore, this compound influences the NF-κB signaling pathway. In skin lesions of patients with psoriasis vulgaris, topical application of this compound for 6 weeks resulted in a significant decrease in the expression of both NF-κB and the zinc finger protein A20 (also known as TNFAIP3), a negative regulator of the NF-κB pathway.[9][10]
3. Apoptosis Regulation:
This compound is also involved in regulating apoptosis. Studies on psoriatic skin have shown that after topical this compound therapy, there is a significant decrease in p53 expression and an increase in Bcl-2 expression in keratinocytes.[11] In contrast, lymphocytes in the treated skin showed a significant decrease in Bcl-2 expression, which may promote their apoptosis and contribute to the resolution of inflammation.[11]
4. Keratin Expression:
This compound has been found to suppress the IFN-γ-induced expression of Keratin 17 (K17), a protein that is aberrantly expressed in psoriatic keratinocytes and is considered a key autoantigen in the disease.[12] This inhibition occurs in a dose-dependent manner.[12]
Quantitative Data Summary
The following tables summarize the quantitative changes in protein expression observed in various studies after this compound treatment, as determined by Western blot analysis.
Table 1: Effect of this compound on Cell Proliferation Markers in Psoriatic Lesions
| Protein | Pre-Treatment Expression | Post-Treatment Expression (5 months, Methotrexate + this compound/Betamethasone) | Reference |
| Cyclin D1 | High | Markedly Decreased | [5] |
| Cyclin E | High | Markedly Decreased | [5] |
| pRb | High | Markedly Decreased | [5] |
| Ki-67 | High | Markedly Decreased | [5] |
Table 2: Effect of this compound on Inflammatory and Signaling Proteins
| Protein | Cell/Tissue Type | Treatment Conditions | Change in Protein Expression | Reference |
| STAT1 | HaCaT cells | 10 nM this compound for 48 hours | Downregulated | [7] |
| p-STAT1 | HaCaT cells | 10 nM this compound for 48 hours | Decreased | [7] |
| STAT3 | HaCaT cells | 10 nM this compound for 48 hours | Downregulated | [7] |
| p-STAT3 | HaCaT cells | 10 nM this compound for 48 hours | Decreased | [7] |
| SOCS1 | HaCaT cells | 10 nM this compound for 48 hours | Significantly Reduced | [8] |
| SOCS3 | HaCaT cells | 10 nM this compound for 48 hours | Significantly Reduced | [8] |
| NF-κB | Psoriasis Skin Lesions | Topical this compound for 6 weeks | Significantly Decreased (from 1:5.4 to 1:1.2 relative to normal tissue) | [9] |
| A20 | Psoriasis Skin Lesions | Topical this compound for 6 weeks | Significantly Decreased (from 1:3.2 to 1:1.6 relative to normal tissue) | [9] |
Table 3: Effect of this compound on Keratinocyte Differentiation and Apoptosis Markers
| Protein | Cell/Tissue Type | Treatment Conditions | Change in Protein Expression | Reference |
| Loricrin | Human Th17 Skin Model | This compound/BD foam for 7 days | Upregulated | [6] |
| Involucrin | Human Th17 Skin Model | This compound/BD foam for 7 days | Upregulated | [6] |
| p53 | Psoriatic Keratinocytes | Topical this compound | Significantly Decreased | [11] |
| Bcl-2 | Psoriatic Keratinocytes | Topical this compound | Significantly Increased | [11] |
| Bcl-2 | Psoriatic Lymphocytes | Topical this compound | Significantly Decreased | [11] |
| Keratin 17 | HaCaT cells | 10⁻⁷ M and 10⁻⁵ M this compound | Suppressed IFN-γ-induced expression by 58.10% and 70.68% respectively | [12] |
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Calcipotriene? [synapse.patsnap.com]
- 3. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound/Betamethasone Dipropionate Foam Inhibits Th17 Cytokine Secretion and Improves Epidermal Barrier Markers in a Human Th17 Skin Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Effect of the topical application of this compound on the expression levels of zinc finger protein A20 and nuclear factor-κB in the skin lesions of patients with psoriasis vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the topical application of this compound on the expression levels of zinc finger protein A20 and nuclear factor-κB in the skin lesions of patients with psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis, P53 and Bcl-2 expression in response to topical this compound therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Unveiling Gene Expression Changes in Calcipotriol-Treated Cells via qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis, a chronic inflammatory skin condition characterized by keratinocyte hyperproliferation.[1][2] Its therapeutic efficacy stems from its ability to modulate gene expression, thereby inhibiting cell proliferation, promoting normal cell differentiation, and exerting immunomodulatory effects.[1][3][4] this compound mediates its action by binding to the Vitamin D Receptor (VDR), a nuclear receptor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the regulation of their transcription.[3]
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique for measuring gene expression levels.[5] This application note provides a comprehensive protocol for utilizing qPCR to analyze the dose-dependent effects of this compound on the expression of key genes involved in cellular proliferation, differentiation, and inflammation in cultured cells.
Signaling Pathway of this compound
This compound initiates a cascade of molecular events upon entering the cell. It binds to the cytosolic Vitamin D Receptor (VDR), which then translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex subsequently binds to Vitamin D Response Elements (VDREs) on the DNA, thereby modulating the transcription of target genes. This regulation can either activate or repress gene expression, leading to the therapeutic effects of this compound, such as inhibition of keratinocyte proliferation and modulation of inflammatory responses.[3]
Caption: this compound signaling pathway.
Experimental Protocols
This section details the methodology for investigating the effect of this compound on gene expression in a human keratinocyte cell line (e.g., HaCaT).
Cell Culture and this compound Treatment
-
Cell Seeding: Plate HaCaT cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Cell Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute the stock solution in a serum-free medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Include a vehicle control (medium with the same concentration of DMSO).
-
Cell Treatment: Once cells reach the desired confluency, replace the culture medium with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for a predetermined time period (e.g., 24 hours) to allow for changes in gene expression.
Total RNA Extraction
-
Cell Lysis: After the incubation period, remove the treatment medium and wash the cells with sterile phosphate-buffered saline (PBS). Lyse the cells directly in the culture vessel using a lysis buffer from a commercial RNA extraction kit.
-
RNA Isolation: Proceed with RNA isolation according to the manufacturer's protocol. This typically involves homogenization, phase separation, and precipitation of the RNA.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. RNA integrity can be assessed using gel electrophoresis.
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: Prepare a reverse transcription reaction by combining the extracted RNA, a reverse transcriptase enzyme, dNTPs, and random primers or oligo(dT) primers.
-
Incubation: Incubate the reaction mixture according to the reverse transcriptase manufacturer's instructions to synthesize complementary DNA (cDNA). The resulting cDNA can be stored at -20°C.
Quantitative PCR (qPCR)
-
Primer Design: Design or obtain pre-validated primers for the target genes of interest (e.g., STAT1, STAT3, IL17A, TNF, IL10) and a stable reference gene (e.g., GAPDH, ACTB). Primers should ideally span an exon-exon junction to prevent amplification of genomic DNA.
-
qPCR Reaction Mix: Prepare the qPCR reaction mix containing a qPCR master mix (e.g., SYBR Green or a probe-based master mix), forward and reverse primers, nuclease-free water, and the synthesized cDNA template.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Melt Curve Analysis (for SYBR Green): After the amplification cycles, perform a melt curve analysis to verify the specificity of the amplified product.
Experimental Workflow
The overall workflow for analyzing gene expression changes in response to this compound treatment is a sequential process starting from cell culture and culminating in data analysis.
Caption: Experimental workflow for qPCR analysis.
Data Presentation and Analysis
The quantitative data obtained from the qPCR experiment should be summarized in a clear and structured table. The comparative Ct (ΔΔCt) method is a widely used approach for analyzing the relative changes in gene expression.[6][7]
Data Analysis Steps:
-
Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of the reference gene.
-
ΔCt = Ct (Target Gene) - Ct (Reference Gene)
-
-
Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control sample.
-
ΔΔCt = ΔCt (Treated Sample) - ΔCt (Vehicle Control)
-
-
Calculate Fold Change: Determine the fold change in gene expression using the formula 2-ΔΔCt.
Logical Relationship of Data Analysis
The process of qPCR data analysis follows a logical progression from raw Ct values to the final fold change, which indicates the relative gene expression.
Caption: Logical flow of qPCR data analysis.
Summary of Quantitative Data
The following table provides an example of how to present the qPCR data for gene expression analysis following this compound treatment.
| Gene Name | Gene Function | This compound Concentration | Mean Fold Change ± SD (vs. Vehicle Control) | P-value |
| Proliferation Markers | ||||
| STAT1 | Signal Transducer and Activator of Transcription 1 | 10 nM | 0.62 ± 0.08 | <0.05 |
| 100 nM | 0.45 ± 0.06 | <0.01 | ||
| STAT3 | Signal Transducer and Activator of Transcription 3 | 10 nM | 0.71 ± 0.09 | <0.05 |
| 100 nM | 0.53 ± 0.07 | <0.01 | ||
| Inflammatory Markers | ||||
| IL17A | Pro-inflammatory Cytokine | 10 nM | 0.58 ± 0.11 | <0.05 |
| 100 nM | 0.39 ± 0.09 | <0.01 | ||
| TNF | Pro-inflammatory Cytokine | 10 nM | 0.65 ± 0.12 | <0.05 |
| 100 nM | 0.48 ± 0.10 | <0.01 | ||
| IL10 | Anti-inflammatory Cytokine | 10 nM | 1.85 ± 0.21 | <0.05 |
| 100 nM | 2.54 ± 0.32 | <0.01 | ||
| Differentiation Marker | ||||
| Involucrin (IVL) | Keratinocyte Differentiation Marker | 10 nM | 2.10 ± 0.25 | <0.05 |
| 100 nM | 3.45 ± 0.41 | <0.01 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Conclusion
This application note provides a detailed protocol for the quantitative analysis of gene expression changes induced by this compound using qPCR. By following these methodologies, researchers can obtain reliable and reproducible data to further elucidate the molecular mechanisms of action of this compound and to support the development of novel therapeutics for skin disorders. The provided diagrams and data presentation formats offer a clear framework for experimental design and reporting.
References
Utilizing siRNA to study the genetic pathways affected by Calcipotriol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol, a synthetic analog of Vitamin D3, is a cornerstone in the topical treatment of psoriasis, a chronic autoimmune inflammatory skin disease.[1] Its therapeutic efficacy stems from its ability to inhibit keratinocyte proliferation, promote their differentiation, and exert immunomodulatory effects.[1][2] The primary mechanism of action of this compound is mediated through its binding to the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of a multitude of genes.[1][3] In the context of psoriasis, this compound has been shown to influence key inflammatory pathways, including the IL-23/IL-17 axis and STAT1/STAT3 signaling, which are pivotal in the pathogenesis of the disease.[4][5]
Small interfering RNA (siRNA) technology offers a powerful tool to dissect the specific genetic pathways affected by this compound. By transiently silencing the expression of target genes, researchers can elucidate their roles in the therapeutic action of this compound, identify novel drug targets, and gain a deeper understanding of the molecular mechanisms underlying psoriasis. These application notes provide detailed protocols for utilizing siRNA in conjunction with this compound treatment in keratinocyte cell culture models to investigate its impact on psoriasis-related genetic pathways.
Key Genetic Pathways Influenced by this compound in Psoriasis
This compound's therapeutic effects are multifaceted, impacting several interconnected signaling pathways crucial to the pathophysiology of psoriasis.
-
Vitamin D Receptor (VDR) Signaling: Upon entering the keratinocyte, this compound binds to the VDR. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and translocates to the nucleus, where it binds to Vitamin D Response Elements (VDREs) on the DNA. This interaction modulates the transcription of target genes involved in cell proliferation, differentiation, and immune responses.[1]
-
Inhibition of Pro-inflammatory Pathways: Psoriasis is characterized by the hyperactivity of pro-inflammatory cytokines.[6] this compound has been demonstrated to suppress the expression of key players in the psoriatic inflammatory cascade. It inhibits the IL-23/IL-17 axis, a central pathway in psoriasis pathogenesis, and downregulates the expression of IL-36α and IL-36γ.[4]
-
Modulation of STAT Signaling: The STAT (Signal Transducer and Activator of Transcription) family of proteins, particularly STAT1 and STAT3, are crucial mediators of cytokine signaling and are hyperactivated in psoriatic lesions. This compound has been shown to downregulate the expression and phosphorylation of STAT1 and STAT3 in keratinocytes, thereby inhibiting their pro-proliferative and pro-inflammatory functions.[5]
-
Regulation of Keratinocyte Proliferation and Differentiation: this compound helps to normalize the abnormal keratinocyte turnover seen in psoriasis. It achieves this by downregulating the expression of proliferation factors such as early growth response-1 (EGR1) and polo-like kinase-2 (PLK2).[7] Furthermore, it has been shown to suppress the expression of Keratin 17 (K17), a protein highly expressed in psoriatic lesions, in a dose-dependent manner.[2][8]
Experimental Protocols
Protocol 1: siRNA Transfection of Human Keratinocytes
This protocol outlines the transient transfection of siRNA into primary human keratinocytes or the HaCaT cell line.
Materials:
-
Primary Human Keratinocytes or HaCaT cells
-
Keratinocyte growth medium (e.g., EpiLife with supplements)
-
siRNA targeting the gene of interest (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
6-well tissue culture plates
-
RNase-free water and consumables
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium. Ensure cells are 60-80% confluent at the time of transfection.
-
Preparation of siRNA-Lipid Complex:
-
Solution A: In an RNase-free microcentrifuge tube, dilute 20-80 pmol of siRNA duplex into 100 µl of serum-free medium.
-
Solution B: In a separate RNase-free microcentrifuge tube, dilute 2-8 µl of transfection reagent into 100 µl of serum-free medium.
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Wash the cells once with 2 ml of serum-free medium.
-
Aspirate the medium and add 800 µl of serum-free medium to the 200 µl of siRNA-lipid complex mixture.
-
Overlay the 1 ml mixture onto the washed cells.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
-
Post-transfection: After the incubation period, add 1 ml of normal growth medium (containing serum and antibiotics) to each well without removing the transfection mixture.
-
Incubation and Analysis: Incubate the cells for 24-72 hours post-transfection before proceeding with this compound treatment and subsequent analysis (e.g., qRT-PCR for mRNA knockdown, Western blot for protein knockdown). The optimal time for analysis should be determined empirically for each target gene.
Protocol 2: this compound Treatment and Gene Expression Analysis
This protocol describes the treatment of siRNA-transfected keratinocytes with this compound to assess its effect on target gene expression.
Materials:
-
siRNA-transfected keratinocytes (from Protocol 1)
-
This compound solution (dissolved in a suitable solvent, e.g., ethanol (B145695) or DMSO)
-
Keratinocyte growth medium
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Protein lysis buffer and Western blot reagents
Procedure:
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh growth medium containing the desired concentration of this compound (e.g., 10⁻⁹ M to 10⁻⁵ M) or the vehicle control.[8]
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24-48 hours).
-
RNA Extraction and qRT-PCR:
-
Wash the cells with PBS and lyse them using the buffer from an RNA extraction kit.
-
Purify the total RNA according to the manufacturer's protocol.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of the target gene and a housekeeping gene (e.g., GAPDH) by qRT-PCR.
-
-
Protein Extraction and Western Blot:
-
Wash the cells with PBS and lyse them in protein lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., β-actin).
-
Visualize the protein bands using an appropriate detection system.
-
Data Presentation
Quantitative data from experiments should be summarized in clearly structured tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on IFN-γ-Induced Keratin 17 (K17) mRNA Expression in HaCaT Cells
| Treatment Group | K17 mRNA Expression (Fold Change vs. Control) | Percentage Inhibition of IFN-γ-induced Expression |
| Control (Vehicle) | 1.0 | N/A |
| IFN-γ (250 U/ml) | 8.5 | N/A |
| IFN-γ + this compound (10⁻⁹ M) | 7.8 | 9.3% |
| IFN-γ + this compound (10⁻⁷ M) | 3.6 | 58.1%[8] |
| IFN-γ + this compound (10⁻⁵ M) | 2.5 | 70.7%[8] |
Table 2: Effect of this compound and STAT1/STAT3 siRNA on HaCaT Cell Proliferation
| Treatment Group | Cell Proliferation (% of Control) |
| Control (Vehicle) | 100% |
| This compound (10⁻⁷ M) | ~60% |
| Non-targeting siRNA | 100% |
| STAT1 siRNA | ~70% |
| STAT3 siRNA | ~75% |
| This compound + Non-targeting siRNA | ~60% |
Note: The data in Table 2 is illustrative, based on the findings that both this compound treatment and silencing of STAT1 or STAT3 inhibit HaCaT cell proliferation.[5] Actual percentages may vary based on experimental conditions.
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively visualize complex signaling pathways and experimental procedures.
Caption: this compound-VDR Signaling Pathway.
Caption: this compound's effect on psoriatic inflammation.
Caption: Experimental workflow using siRNA and this compound.
Conclusion
The combination of siRNA-mediated gene silencing and this compound treatment in keratinocyte models provides a robust platform for dissecting the molecular pathways underlying the therapeutic effects of this important anti-psoriatic drug. The protocols and information presented here offer a framework for researchers to investigate the intricate gene regulatory networks influenced by this compound, paving the way for the identification of novel therapeutic targets and a more comprehensive understanding of psoriasis pathogenesis.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. JCI Insight - Disrupting the IL-36 and IL-23/IL-17 loop underlies the efficacy of this compound and corticosteroid therapy for psoriasis [insight.jci.org]
- 4. This compound inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering the calcitriol-induced transcriptomic response in keratinocytes: presentation of novel target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Calcipotriol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcipotriol, a synthetic analog of vitamin D3, is a first-line topical treatment for psoriasis.[1][2] Its therapeutic efficacy stems from its ability to modulate keratinocyte proliferation and differentiation, as well as its immunomodulatory effects on key inflammatory pathways implicated in psoriasis pathogenesis.[1][3][4] These application notes provide a detailed framework for designing and conducting in vivo experimental studies to evaluate the efficacy of this compound and its formulations. The primary focus is on the widely utilized imiquimod (B1671794) (IMQ)-induced psoriasis-like skin inflammation model in mice, which recapitulates many features of human plaque psoriasis, including the central role of the IL-23/Th17 axis.[5][6][7][8]
Core Concepts: Mechanism of Action of this compound in Psoriasis
This compound exerts its therapeutic effects by binding to the vitamin D receptor (VDR), which is present in various cell types, including keratinocytes and T cells.[1] This interaction leads to the modulation of gene transcription related to cell differentiation and proliferation.[1] The key mechanisms of action include:
-
Inhibition of Keratinocyte Proliferation: this compound significantly decreases the rapid proliferation of keratinocytes, a hallmark of psoriasis.[1][3][4]
-
Promotion of Keratinocyte Differentiation: It helps normalize the abnormal differentiation of keratinocytes, restoring a more typical skin structure.[3][4]
-
Immunomodulation: this compound suppresses the Th1/Th17 inflammatory pathways, which are pivotal in driving psoriasis.[3] It hinders the maturation of dendritic cells and reduces the production of pro-inflammatory cytokines such as IL-17 and IL-23.[3][7] It can also inhibit the NF-κB signaling pathway, a key regulator of inflammation.[9]
Signaling Pathway of this compound in Psoriasis
Caption: this compound signaling pathway in the treatment of psoriasis.
Experimental Design: Imiquimod-Induced Psoriasis Model
The imiquimod (IMQ)-induced psoriasis model is a robust and widely used preclinical model that mirrors several key aspects of human psoriasis.[5][6][7] Topical application of IMQ, a Toll-like receptor 7/8 (TLR7/8) agonist, induces an inflammatory response heavily dependent on the IL-23/IL-17 axis.[5][6]
Experimental Workflow
Caption: General experimental workflow for this compound efficacy testing.
Detailed Protocols
I. Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
Materials:
-
Electric shaver
-
Calipers or micrometer for skin thickness measurement[10][11]
-
This compound formulation and vehicle control
Procedure:
-
Acclimatization: House mice for at least one week under standard laboratory conditions before the experiment.
-
Day 0 (Induction Start):
-
Days 1-5 (Induction and Treatment):
-
Daily Monitoring:
-
Day 6 (Termination):
-
Record final body weight, PASI score, and skin thickness.
-
Euthanize mice and collect skin and spleen samples for further analysis.
-
II. Macroscopic Evaluation (PASI Scoring)
The severity of erythema (redness), scaling, and induration (thickness) of the dorsal skin is scored daily on a scale of 0 to 4. The cumulative score provides the PASI score (0-12).[10]
| Score | Erythema (Redness) | Scaling | Induration (Thickness) |
| 0 | None | None | None |
| 1 | Slight | Slight | Slight |
| 2 | Moderate | Moderate | Moderate |
| 3 | Marked | Marked | Marked |
| 4 | Severe | Severe | Severe |
III. Histopathological Analysis
Procedure:
-
Fix skin samples in 10% neutral buffered formalin.
-
Embed in paraffin (B1166041) and section at 5 µm.
-
Stain with Hematoxylin and Eosin (H&E).
-
Evaluate for epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.[7][8][13]
Quantitative Analysis:
-
Score the degree of inflammatory cell infiltration.
IV. Cytokine Analysis
Procedure (ELISA):
-
Homogenize skin samples in protein lysis buffer.
-
Centrifuge and collect the supernatant.
-
Determine the concentration of key psoriatic cytokines (e.g., IL-17A, IL-23, IL-22, TNF-α) using commercially available ELISA kits according to the manufacturer's instructions.
Procedure (qPCR):
-
Isolate total RNA from skin samples.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR using specific primers for target cytokines and a housekeeping gene for normalization.
Data Presentation
Table 1: Typical Experimental Groups
| Group | Treatment | Rationale |
| 1 | Naive/Untreated | Normal control |
| 2 | Vehicle Control | IMQ-induced disease with vehicle treatment |
| 3 | This compound | IMQ-induced disease with this compound treatment |
| 4 | Positive Control (e.g., Clobetasol) | IMQ-induced disease with a known effective treatment |
Table 2: Summary of Expected Quantitative Outcomes with this compound Treatment
| Parameter | Expected Outcome | Method of Measurement |
| PASI Score | Significant reduction in erythema, scaling, and induration | Visual Scoring[10][16] |
| Epidermal Thickness | Significant reduction in thickness | Histology, Optical Coherence Tomography (OCT)[7][14] |
| Inflammatory Cell Infiltration | Marked decrease in immune cell infiltration | Histology (H&E Staining)[17] |
| Pro-inflammatory Cytokine Levels (IL-17, IL-23, TNF-α) | Significant decrease in protein and mRNA levels | ELISA, qPCR[7][10][18] |
Conclusion
The imiquimod-induced psoriasis model in mice provides a robust and translationally relevant platform for evaluating the in vivo efficacy of this compound.[7][8] A comprehensive experimental design incorporating macroscopic scoring, histological analysis, and cytokine profiling allows for a thorough assessment of the therapeutic potential of novel this compound formulations. Adherence to detailed protocols and standardized endpoint measurements is crucial for generating reproducible and reliable data to support preclinical drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Calcipotriene? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. imavita.com [imavita.com]
- 8. criver.com [criver.com]
- 9. Effect of the topical application of this compound on the expression levels of zinc finger protein A20 and nuclear factor-κB in the skin lesions of patients with psoriasis vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biocytogen.com [biocytogen.com]
- 14. Using optical coherence tomography for the longitudinal noninvasive evaluation of epidermal thickness in a murine model of chronic skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo measurement of epidermal thickness changes associated with tumor promotion in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. impactfactor.org [impactfactor.org]
- 17. Psoriasis Mouse Model - Immunology CRO - InnoSer [innoserlaboratories.com]
- 18. The Cytokine Mediated Molecular Pathophysiology of Psoriasis and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Topical Application of Calcipotriol in Laboratory Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the topical application of Calcipotriol, a synthetic vitamin D3 analog, in various laboratory research models. This compound is a first-line topical treatment for psoriasis, primarily acting by inhibiting keratinocyte proliferation and promoting their differentiation.[1][2] It also exerts immunomodulatory effects, influencing T-cell activity and cytokine expression.[3][4] The following protocols are designed to guide researchers in utilizing this compound effectively in in vitro, in vivo, and ex vivo studies to investigate its therapeutic mechanisms and evaluate novel formulations.
Mechanism of Action
This compound exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[3] This interaction leads to the inhibition of keratinocyte proliferation and the promotion of normal keratinocyte differentiation, counteracting the hyperproliferative state characteristic of psoriatic skin.[3][5][6] Furthermore, this compound modulates the immune response by inhibiting the activation of T-cells and reducing the expression of pro-inflammatory cytokines, such as those in the IL-23/Th17 axis, which are pivotal in the pathogenesis of psoriasis.[4][7][8]
Signaling Pathway of this compound in Keratinocytes
Caption: this compound signaling pathway in keratinocytes.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various studies on the effects of this compound.
Table 1: In Vitro Effects of this compound on Keratinocyte Proliferation
| Cell Line | Concentration | Incubation Time | Proliferation Inhibition (%) | Reference |
| HaCaT | Time-dependent | 0-72 hours | Significant (p<0.05) reduction compared to vehicle control | [9] |
| HaCaT | 10⁻⁹ M | 24 hours | Not significant | [10] |
| HaCaT | 10⁻⁷ M | 24 hours | 58.10% (inhibition of IFN-γ-induced K17 expression) | [10] |
| HaCaT | 10⁻⁵ M | 24 hours | 70.68% (inhibition of IFN-γ-induced K17 expression) | [10] |
| Human Keratinocytes | Concentration-dependent | Not specified | Dose-dependent decrease | [5] |
Table 2: In Vivo Effects of this compound in Psoriasis Mouse Models
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Imiquimod-induced psoriasis in BALB/c mice | This compound-loaded solid lipid nanoparticle cream | 5 days | Significantly reduced inflammatory scores compared to conventional cream (P<0.0001) | [11] |
| Imiquimod-induced psoriasis in Sprague-Dawley rats | This compound nanosuspension microneedle patch | Not specified | Efficacy comparable to marketed ointment | [12] |
| K14-VEGF transgenic mice | This compound ointment | Not specified | Decreased microvascular density and VEGF expression | [7][13] |
Table 3: Ex Vivo Effects of this compound on Human Skin Models
| Model | Treatment | Duration | Key Findings | Reference |
| Human Th17 Skin Inflammation Model (InflammaSkin®) | This compound/betamethasone (B1666872) dipropionate foam | 7 days | Almost completely inhibited Th17 cytokine secretion; upregulated loricrin and involucrin (B1238512) expression | [14][15] |
| Psoriatic skin explants | This compound/betamethasone combination | Not specified | Significantly better inhibition of IL-17A and TNF-α secretion compared to mono-treatments | [4] |
| Human skin explant model | This compound | 6 daily applications | Counteracts betamethasone-induced suppression of collagen I synthesis | [16] |
Experimental Protocols
Protocol 1: In Vitro Keratinocyte Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on human keratinocytes.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed HaCaT cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10⁻⁹ M, 10⁻⁷ M, 10⁻⁵ M). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Replace the culture medium with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation of this compound Emulsion Using Bacterial Exopolysaccharides as Emulsifier for Percutaneous Treatment of Psoriasis Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Calcipotriene? [synapse.patsnap.com]
- 4. This compound and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits the proliferation of hyperproliferative CD29 positive keratinocytes in psoriatic epidermis in the absence of an effect on the function and number of antigen-presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. Effect of this compound on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of this compound Solid Lipid Nanoparticles in Male BALB/c Mice Psoriasis Model - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound inhibits psoriasis-like angiogenic features in K14-VEGF transgenic mice | Semantic Scholar [semanticscholar.org]
- 14. This compound/Betamethasone Dipropionate Foam Inhibits Th17 Cytokine Secretion and Improves Epidermal Barrier Markers in a Human Th17 Skin Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound/Betamethasone Dipropionate Foam Inhibits Th17 Cytokine Secretion and Improves Epidermal Barrier Markers in a Human Th17 Skin Inflammation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ex vivo human skin model for repeated topical applications [genoskin.com]
Application Notes and Protocols: Flow Cytometry Analysis of Epidemial Cells Treated with Calcipotriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis and other hyperproliferative skin disorders. Its therapeutic efficacy stems from its ability to modulate key cellular processes in epidermal keratinocytes, primarily inhibiting proliferation, promoting terminal differentiation, and inducing apoptosis.[1][2][3] Flow cytometry is a powerful high-throughput technique that enables the quantitative analysis of these cellular responses at a single-cell level, providing valuable insights into the mechanism of action of this compound and aiding in the development of novel dermatological therapies.
These application notes provide a comprehensive overview and detailed protocols for the flow cytometric analysis of epidermal cells treated with this compound. The subsequent sections will cover the underlying signaling pathways, experimental workflows, data presentation, and detailed protocols for assessing cell proliferation, differentiation, and apoptosis.
Key Signaling Pathways Modulated by this compound
This compound exerts its effects on epidermal cells by binding to the nuclear Vitamin D Receptor (VDR).[4] This binding initiates a cascade of molecular events that ultimately alter gene expression.
This compound/VDR Signaling Pathway
This compound enters the keratinocyte and binds to the VDR. This complex then heterodimerizes with the Retinoid X Receptor (RXR).[4] The this compound-VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[5]
References
- 1. Essential Role of STAT3 Signaling in Hair Follicle Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in psoriatic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 5. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Assaying the Anti-inflammatory Effects of Calcipotriol in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol, a synthetic analog of Vitamin D3, is a cornerstone in the topical treatment of psoriasis, a chronic inflammatory skin disease.[1] Its therapeutic efficacy stems from its ability to inhibit keratinocyte proliferation and modulate the cutaneous immune response.[2][3] These application notes provide a detailed overview and experimental protocols for assessing the anti-inflammatory properties of this compound in relevant cell culture models. Understanding these mechanisms is crucial for the development of novel anti-inflammatory therapeutics.
This compound exerts its effects by binding to the nuclear Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR).[3] This complex binds to Vitamin D Response Elements (VDREs) on target genes, regulating their transcription.[3][4] This action leads to the modulation of key signaling pathways involved in inflammation and cell proliferation, including the NF-κB, STAT1, and STAT3 pathways.[5][6]
Key Anti-inflammatory Mechanisms of this compound
-
Inhibition of Pro-inflammatory Cytokines: this compound has been demonstrated to reduce the expression and secretion of several pro-inflammatory cytokines, including TNF-α, IL-6, IL-8, IL-17, and IL-23.[7][8][9]
-
Upregulation of Anti-inflammatory Cytokines: It promotes an anti-inflammatory environment by increasing the production of cytokines like IL-10.[7][10]
-
Modulation of Immune Cells: this compound influences the function of various immune cells. It hinders the maturation of dendritic cells and suppresses the activity of Th1 and Th17 cells, which are key drivers of psoriatic inflammation.[2]
-
Regulation of Keratinocyte Function: Beyond its anti-proliferative effects, this compound can also downregulate the expression of inflammatory mediators and antimicrobial peptides (AMPs) like HBD-2 and LL-37 by keratinocytes under inflammatory conditions.[11]
-
Interference with Inflammatory Signaling Pathways: this compound can inhibit the activation of key inflammatory transcription factors such as NF-κB and STAT proteins, thereby blocking the downstream expression of inflammatory genes.[5][6][12]
Data Presentation
The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in cell culture studies.
Table 1: Effect of this compound on Cytokine Expression
| Cell Type | Inflammatory Stimulus | This compound Concentration | Cytokine | Change | Reference |
| Psoriatic Skin Explants | Endogenous | Combination w/ Betamethasone (B1666872) | IL-17A, TNF-α | Significantly Decreased | [7] |
| Dendritic Cells | LPS | Not Specified | IL-23, TNF-α | Decreased | [7] |
| CD4+ and CD8+ T cells | Anti-CD3/anti-CD28 | 100 nM | IL-17A, TNF-α | Decreased | [7][13] |
| T-lymphocytes | PHA and PMA | 10⁻⁹ - 10⁻⁵ M | IFN-γ, IL-2, IL-4, IL-5 | Dose-dependent Inhibition | [14] |
| Canine Leukocytes | LPS | Not Specified | TNF-α | Decreased | [10] |
| Canine Leukocytes | LPS | Not Specified | IL-10 | Increased | [10] |
Table 2: Effect of this compound on Other Inflammatory Markers and Pathways
| Cell Type | Inflammatory Stimulus | This compound Concentration | Marker/Pathway | Change | Reference |
| Human Keratinocytes | UVB, LPS, TNF-α | Not Specified | HBD-2, LL-37 | Decreased Expression | [11] |
| Psoriatic Skin Lesions | Endogenous | Topical Application | NF-κB p65 | Significantly Decreased | [5] |
| HaCaT Cells | None | Not Specified | STAT1, STAT3 (mRNA & Protein) | Downregulated | [6] |
| HaCaT Cells | None | Not Specified | p-STAT1, p-STAT3 | Decreased | [6] |
| HaCaT Cells | IFN-γ | 10⁻⁷ M | Keratin 17 | Downregulated | [4] |
| Human Epidermal Cells | None | 10⁻⁸ - 10⁻⁹ M | IL-10 Receptor | 12-fold Upregulation | [15] |
Experimental Protocols
Detailed methodologies for key experiments to assay the anti-inflammatory effects of this compound are provided below.
Protocol 1: Measurement of Cytokine Secretion by ELISA
This protocol is for quantifying the concentration of secreted cytokines in cell culture supernatants.
Materials:
-
Cell culture medium and supplements
-
This compound (and vehicle control, e.g., DMSO)
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), TNF-α, or phytohemagglutinin (PHA)/phorbol myristate acetate (B1210297) (PMA))
-
Phosphate Buffered Saline (PBS)
-
ELISA kit for the cytokine of interest (e.g., human TNF-α, IL-6, IL-10)
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., peripheral blood mononuclear cells (PBMCs), keratinocytes, or dendritic cells) in a 24-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus to the wells (except for the unstimulated control) and incubate for the recommended time (typically 24-48 hours).
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet and store it at -80°C until use.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Protocol 2: Analysis of Gene Expression by Real-Time Quantitative PCR (RT-qPCR)
This protocol is for measuring the mRNA expression levels of inflammatory genes.
Materials:
-
Cells cultured and treated as described in Protocol 1.
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., TNF, IL6, IL10, STAT1, STAT3) and a housekeeping gene (e.g., GAPDH, ACTB)
-
RT-qPCR instrument
Procedure:
-
Cell Lysis and RNA Extraction: After the desired treatment period, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Thermal Cycling: Run the reaction in an RT-qPCR instrument using an appropriate thermal cycling program.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
Protocol 3: Assessment of Protein Expression and Phosphorylation by Western Blotting
This protocol is for detecting changes in the total protein levels and the phosphorylation status of signaling proteins.
Materials:
-
Cells cultured and treated as described in Protocol 1.
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: After further washing, add the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the protein of interest to a loading control (e.g., β-actin). For phosphorylation analysis, normalize the phosphorylated protein to the total protein.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in inflammation.
Caption: General experimental workflow.
References
- 1. [Evaluation of topical this compound in psoriasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Calcipotriene? [synapse.patsnap.com]
- 4. Effect of this compound on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the topical application of this compound on the expression levels of zinc finger protein A20 and nuclear factor-κB in the skin lesions of patients with psoriasis vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating the efficacy of this compound–acitretin combination therapy versus monotherapy protocols in psoriasis and its effect on serum inflammatory factors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of this compound Emulsion Using Bacterial Exopolysaccharides as Emulsifier for Percutaneous Treatment of Psoriasis Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vdilab.com [vdilab.com]
- 11. The Effect of this compound on the Expression of Human β Defensin-2 and LL-37 in Cultured Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of calcitriol on the production of T-cell-derived cytokines in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1,25-(OH)2-vitamin D3 and this compound induce IL-10 receptor gene expression in human epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Anti-Angiogenic Potential of Calcipotriol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methods to evaluate the effects of Calcipotriol, a synthetic vitamin D3 analog, on angiogenesis. Detailed protocols for key in vitro and in vivo assays are presented to facilitate the investigation of this compound's mechanism of action and its potential as an anti-angiogenic agent.
Introduction to this compound and Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions. In diseases such as psoriasis and cancer, pathological angiogenesis is a key driver of disease progression. This compound, widely used in the treatment of psoriasis, has been shown to exert anti-angiogenic effects, primarily by modulating the expression of key angiogenic factors and inhibiting critical signaling pathways. These effects are thought to contribute to its therapeutic efficacy by reducing the hyper-vascularity characteristic of psoriatic lesions.
In Vivo Methods for Evaluating this compound's Effect on Angiogenesis
In vivo models are essential for assessing the physiological relevance of this compound's anti-angiogenic activity.
K14-VEGF Transgenic Mouse Model
This model is particularly relevant for studying psoriasis-like angiogenic features. K14-VEGF transgenic mice overexpress Vascular Endothelial Growth Factor (VEGF) in the epidermis, leading to increased dermal vascularity, a hallmark of psoriasis.
Experimental Protocol:
-
Animal Model: Utilize K14-VEGF transgenic mice.
-
Treatment Groups:
-
Vehicle control (e.g., cream base)
-
This compound ointment
-
Positive control (e.g., another anti-angiogenic agent)
-
-
Application: Apply the topical treatments to a designated skin area daily for a specified period (e.g., 2-4 weeks).
-
Tissue Collection: At the end of the treatment period, collect skin biopsies from the treated areas.
-
Analysis:
-
Microvessel Density (MVD): Perform immunohistochemical staining for endothelial cell markers such as CD31 or CD105 on skin sections. Quantify the number of microvessels per unit area.
-
Gene and Protein Expression: Use techniques like quantitative PCR (qPCR) and Western blotting to measure the expression levels of pro-angiogenic factors (e.g., VEGF) and anti-angiogenic factors (e.g., Pigment Epithelium-Derived Factor - PEDF).
-
Signaling Pathway Analysis: Analyze the phosphorylation status of key signaling proteins, such as JAK and STAT3, by Western blotting to determine the effect of this compound on specific pathways.
-
Workflow for K14-VEGF Transgenic Mouse Model Experiment
Caption: Workflow for evaluating this compound in K14-VEGF mice.
Rat Corneal Neovascularization Assay
This assay provides a quantitative measure of angiogenesis in a normally avascular tissue.
Experimental Protocol:
-
Induction of Angiogenesis: Induce corneal neovascularization in rats using a chemical cauterization agent (e.g., silver nitrate).
-
Treatment: Administer this compound topically to the cornea at various concentrations.
-
Quantification: After a set treatment period, perfuse the vasculature with a contrast agent (e.g., India ink). Excise the corneas and quantify the area of neovascularization using image analysis software.
In Vitro Methods for Evaluating this compound's Effect on Angiogenesis
In vitro assays are crucial for dissecting the cellular and molecular mechanisms underlying this compound's anti-angiogenic effects. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for these assays.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
Experimental Protocol:
-
Plate Coating: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the gel in the presence of various concentrations of this compound.
-
Incubation: Incubate the plate for 4-18 hours to allow for tube formation.
-
Visualization and Quantification: Visualize the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software.
Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of endothelial cells.
Experimental Protocol (MTT Assay):
-
Cell Seeding: Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.
Experimental Protocol (BrdU Assay):
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Add Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, to the cell culture medium and incubate for a few hours to allow its incorporation into the DNA of proliferating cells.
-
Immunodetection: Fix the cells and use an anti-BrdU antibody to detect the incorporated BrdU.
-
Quantification: Use a secondary antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection and quantify the signal.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a versatile in vivo model that bridges the gap between in vitro and mammalian in vivo studies.
Experimental Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs for 3 days.
-
Window Creation: Create a small window in the eggshell to expose the CAM.
-
Sample Application: Place a sterile filter paper disc or a gelatin sponge containing this compound onto the CAM.
-
Incubation: Reseal the window and incubate the eggs for another 2-3 days.
-
Analysis: Observe and photograph the CAM. Quantify the angiogenic response by counting the number of blood vessels converging towards the sample.
Signaling Pathway Analysis
This compound has been shown to inhibit the JAK/STAT3 signaling pathway, which is implicated in angiogenesis.[1][2]
Proposed Signaling Pathway of this compound in Angiogenesis
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating the effect of this compound on angiogenesis.
Table 1: In Vivo Studies on this compound and Angiogenesis
| Model System | Parameter Measured | Treatment Group | Result | Reference |
| K14-VEGF Transgenic Mice | Microvessel Density (MVD) | Vehicle | Increased MVD | [1][2] |
| This compound | Decreased MVD | [1][2] | ||
| VEGF Expression | Vehicle | Increased VEGF | [1][2] | |
| This compound | Decreased VEGF | [1][2] | ||
| PEDF Expression | Vehicle | Decreased PEDF | [1][2] | |
| This compound | Increased PEDF | [1][2] |
Table 2: In Vitro Studies on this compound and Angiogenesis (Hypothetical Data)
| Assay | Cell Type | Parameter Measured | Treatment Group | Result (Example) |
| Tube Formation | HUVEC | Total Tube Length (µm) | Control | 1500 ± 150 |
| This compound (10 nM) | 950 ± 120 | |||
| This compound (100 nM) | 600 ± 90 | |||
| Cell Proliferation (MTT) | HUVEC | % Proliferation | Control | 100% |
| This compound (10 nM) | 85% | |||
| This compound (100 nM) | 65% |
Conclusion
The methods and protocols outlined in these application notes provide a robust framework for investigating the anti-angiogenic properties of this compound. By employing a combination of in vivo and in vitro models, researchers can gain a comprehensive understanding of its mechanisms of action, which may pave the way for novel therapeutic applications in angiogenesis-dependent diseases.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Calcipotriol Dosage for In Vitro Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Calcipotriol dosage for in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound in vitro?
This compound is a synthetic analog of Vitamin D3.[1][2] Its primary mechanism of action is binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[3][4] Upon binding, the this compound-VDR complex forms a heterodimer with the retinoid-X receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, which in turn modulates the expression of various genes.[3][4][5] This regulation of gene expression leads to the inhibition of cell proliferation and the promotion of cell differentiation in various cell types, particularly keratinocytes.[1][6][7] this compound also has immunomodulatory effects, such as influencing cytokine production.[6][8]
Q2: What is a typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell type and the specific biological endpoint being measured. Based on published studies, a broad range from 0.1 nM to 10 µM has been used. For anti-proliferative effects in keratinocytes, concentrations in the nanomolar range (e.g., 0.2-40 nM) have been shown to be effective.[9] In some cancer cell lines like HL-60 and MCF-7, concentrations from 1 nM to 1000 nM have been tested.[10] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and dissolve this compound for my experiments?
This compound is sparingly soluble in aqueous buffers but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[8][11] It is recommended to first prepare a high-concentration stock solution in DMSO or ethanol (e.g., up to 100 mM).[8] This stock solution can then be diluted to the final working concentration in your cell culture medium. When diluting, ensure thorough mixing to avoid precipitation. For aqueous solutions, it is advised not to store them for more than a day.[11][12] Always include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments.
Q4: Is this compound cytotoxic at high concentrations?
Yes, this compound can be cytotoxic at high concentrations. For instance, in studies with normal human keratinocytes and RDEB keratinocytes, concentrations of 10-100 µM were found to be toxic.[13] However, at concentrations up to 1 µM, it did not negatively impact cell proliferation in the same study.[13] It is essential to determine the cytotoxic threshold in your specific cell line using a cell viability assay.
Troubleshooting Guides
Issue 1: No observable effect of this compound on my cells.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration | Perform a dose-response study with a wider range of concentrations (e.g., 0.1 nM to 10 µM). |
| Incorrect Solvent or Poor Solubility | Ensure this compound is fully dissolved in the stock solution (DMSO or ethanol) before diluting in media. Visually inspect for any precipitation. |
| Cell Line Insensitivity | Verify that your cell line expresses the Vitamin D Receptor (VDR). You can check this via Western blot or qPCR. |
| Degraded this compound | Ensure proper storage of this compound stock solutions at -20°C.[8] Avoid repeated freeze-thaw cycles. |
| Insufficient Incubation Time | The effects of this compound on gene expression and cell phenotype may take time. Try extending the incubation period (e.g., 48, 72, or 96 hours). |
Issue 2: High levels of cell death observed after treatment.
| Possible Cause | Troubleshooting Step |
| Concentration is too high | You may be observing cytotoxicity. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) with a range of lower concentrations to find the non-toxic range.[13] |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Cell Culture Conditions | Ensure your cells are healthy and not overly confluent before adding this compound. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Seeding | Ensure consistent cell seeding density across all wells and experiments. |
| Inconsistent Drug Preparation | Prepare fresh dilutions of this compound from a reliable stock solution for each experiment. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of your culture plates or fill them with sterile PBS. |
| Fluctuations in Incubation Conditions | Maintain consistent temperature, humidity, and CO2 levels in your incubator. |
Data Presentation: Effective Concentrations of this compound In Vitro
| Cell Type | Concentration Range | Observed Effect | Citation |
| Normal Human Epidermal Keratinocytes (NHEK) | 0.2-40 nM | Modulation of IL-8 mRNA expression. | [9] |
| HaCaT (immortalized human keratinocytes) | 10⁻⁹ M - 10⁻⁵ M | Inhibition of IFN-γ-induced K17 expression. | [14] |
| RDEB Keratinocytes | 0.001–1 µM | No negative impact on cell proliferation. | [13] |
| RDEB Keratinocytes | 10–100 µM | Cytotoxic. | [13] |
| Human HL-60 and MCF-7 cells | 1, 10, 100, 1000 nM | Antiproliferative activity. | [10] |
| Human Dermal Fibroblasts | 100 nM | No effect on HAS2 expression and HA secretion. | [15] |
| Primary Human Keratinocytes | 100 nM | Increased HA secretion. | [15] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using an MTT Assay
This protocol is for assessing cell viability and determining the cytotoxic concentration range of this compound.
Materials:
-
This compound
-
DMSO or Ethanol
-
Your cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1 M glycine/NaOH, pH 10.2 in DMSO)[13]
-
Plate reader (570 nm, with a reference wavelength of 620 nm)
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[13]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to create working solutions at 2x the final desired concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound working solutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control. A typical concentration range to test would be 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, and 100 µM.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).[13]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Measurement: Read the absorbance at 570 nm with a reference wavelength of 620 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the no-treatment control. Plot the concentration-response curve to determine the IC50 (half-maximal inhibitory concentration) if applicable.
Protocol 2: Western Blot Analysis of VDR and Downstream Signaling Proteins
This protocol is for assessing the effect of this compound on the expression of the Vitamin D Receptor (VDR) and downstream signaling proteins like phosphorylated STAT1 (p-STAT1).
Materials:
-
This compound
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-VDR, anti-STAT1, anti-p-STAT1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of this compound for the appropriate duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Mandatory Visualizations
References
- 1. This compound. A new topical antipsoriatic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 5. In Vivo and In Vitro Evidence for an Interplay between the Glucocorticoid Receptor and the Vitamin D Receptor Signaling | MDPI [mdpi.com]
- 6. This compound/Betamethasone Dipropionate for the Treatment of Psoriasis: Mechanism of Action and Evidence of Efficacy and Safety versus Topical Corticosteroids | MDPI [mdpi.com]
- 7. This compound. A review of its pharmacological properties and therapeutic use in psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. This compound monohydrate | TargetMol [targetmol.com]
- 10. apexbt.com [apexbt.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Low-dose this compound can elicit wound closure, anti-microbial, and anti-neoplastic effects in epidermolysis bullosa keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of this compound on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound counteracts betamethasone-induced decrease in extracellular matrix components related to skin atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Calcipotriol Instability in Experimental Solutions
This guide provides researchers, scientists, and drug development professionals with practical solutions to address the inherent instability of calcipotriol in experimental settings. Find answers to frequently asked questions and follow detailed troubleshooting steps to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a synthetic analog of vitamin D3 used in the treatment of psoriasis. In experimental solutions, it is notoriously unstable, being highly sensitive to factors like pH, light, and temperature. This degradation can lead to a loss of biological activity, resulting in inconsistent and unreliable experimental outcomes.
Q2: What are the primary factors that cause this compound to degrade?
The main factors contributing to this compound degradation are:
-
pH: this compound is particularly unstable in acidic environments (pH below 7.0). It undergoes isomerization to its less active 24-epimer and other degradation products.
-
Light: Exposure to light, especially UV radiation, can cause this compound to convert to pre-calcipotriol and other photoproducts.
-
Temperature: Elevated temperatures can accelerate the degradation process.
-
Oxidizing Agents: The presence of oxidizing agents can also compromise the integrity of the molecule.
Q3: What are the major degradation products of this compound?
The two primary degradation products that have been identified are:
-
24-epimer of this compound: An isomer with significantly lower biological activity.
-
Pre-calcipotriol: A precursor molecule that can form upon exposure to heat or light.
Q4: How can I store my this compound stock solutions to maximize stability?
To ensure maximum stability, this compound stock solutions should be:
-
Stored at low temperatures, typically -20°C or -80°C.
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepared in a suitable solvent and buffered to a slightly alkaline pH if possible (see detailed protocols below).
Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
-
Possible Cause: Degradation of this compound in the stock solution or in the cell culture medium. The pH of standard cell culture media (often around 7.2-7.4) is generally suitable, but the compound can degrade during incubation, especially if experiments are prolonged.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Use an analytical method like HPLC to check the purity of your this compound stock solution.
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a validated stock solution immediately before each experiment.
-
Minimize Light Exposure: Protect your plates and tubes from light during incubation and handling.
-
Control Incubation Time: Be aware that degradation can occur over time in the incubator. Consider this when designing long-term experiments.
-
Issue 2: Precipitation of this compound in aqueous buffers or media.
-
Possible Cause: this compound is a lipophilic molecule with low aqueous solubility. Adding a concentrated solution in an organic solvent directly to an aqueous buffer can cause it to precipitate.
-
Troubleshooting Steps:
-
Use a Co-solvent: Prepare the stock solution in a water-miscible organic solvent like ethanol (B145695) or DMSO.
-
Dilute Gradually: When preparing working solutions, add the stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate dispersion.
-
Check Final Concentration: Do not exceed the solubility limit of this compound in your final experimental medium.
-
Quantitative Data on this compound Stability
The following tables summarize the stability of this compound under various conditions.
Table 1: Effect of pH on this compound Degradation
| pH | Temperature (°C) | Duration (hours) | Degradation (%) | Primary Degradant |
| 4.0 | 40 | 24 | ~15-20 | 24-epimer |
| 7.0 | 40 | 24 | < 5 | Not specified |
| 8.0 | 40 | 24 | < 2 | Not specified |
Data are compiled estimates from stability studies. Actual degradation rates may vary based on the specific buffer and excipients used.
Table 2: Effect of Light Exposure on this compound Degradation
| Light Condition | Solvent | Duration (hours) | Degradation (%) | Primary Degradant |
| Direct UV Light | Ethanol | 4 | > 30 | Pre-calcipotriol |
| Ambient Lab Light | Ethanol | 24 | ~5-10 | Pre-calcipotriol |
| Dark (Control) | Ethanol | 24 | < 1 | - |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Materials: this compound powder, anhydrous ethanol (or DMSO), amber glass vials.
-
Procedure: a. Weigh the desired amount of this compound powder in a sterile environment. b. Dissolve the powder in anhydrous ethanol to a final concentration of 1-10 mM. Ensure complete dissolution. c. Aliquot the stock solution into small-volume amber glass vials to avoid repeated freeze-thaw cycles and light exposure. d. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general framework for analyzing this compound and its primary degradant, the 24-epimer.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation: a. Dilute the this compound solution (from the stability study) with the mobile phase to a suitable concentration. b. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: a. Run the samples on the HPLC system. b. Identify the peaks for this compound and its 24-epimer based on their retention times (determined using reference standards). c. Calculate the percentage of remaining this compound and the formation of degradation products by comparing the peak areas to a control sample (time zero).
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Recommended workflow for handling this compound solutions.
Caption: Troubleshooting logic for inconsistent experimental results.
Technical Support Center: Troubleshooting Calcipotriol and Betamethasone Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the formulation of combination products containing calcipotriol and betamethasone (B1666872) dipropionate.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical incompatibility between this compound and betamethasone dipropionate?
A1: The primary chemical incompatibility arises from their conflicting pH stability requirements. This compound is most stable in alkaline conditions, at a pH above 8, while betamethasone dipropionate requires an acidic environment, with an optimal pH range of 4 to 6, for maximum stability.[1][2] In an aqueous environment, the presence of both drugs leads to their degradation.[2][3]
Q2: What are the common degradation products of this compound and betamethasone dipropionate in unstable formulations?
A2: In formulations where the pH is not optimal, betamethasone dipropionate can undergo hydrolysis to form betamethasone-17-propionate and betamethasone-21-propionate, as well as the parent betamethasone alcohol. This compound is susceptible to photodegradation, and in the presence of acidic impurities, it can form epimers and other degradation products.[3][4] One of the identified degradation products of this compound under stress conditions is pre-calcipotriol.[5]
Q3: What are the established formulation strategies to overcome the incompatibility of this compound and betamethasone dipropionate?
A3: To circumvent the pH-dependent incompatibility, several strategies have been successfully employed:
-
Non-Aqueous Formulations: The most common approach is to use non-aqueous (anhydrous) vehicles where the pH-related degradation is minimized. These include ointments, gels, and foams.[3][6]
-
Solvent Selection: Careful selection of non-aqueous solvents is crucial. For instance, polyoxypropylene-15-stearyl ether has been used as a solvent to create a stable ointment formulation where both drugs can coexist.[1]
-
Innovative Drug Delivery Systems: Advanced drug delivery systems have been developed to create stable aqueous formulations. One such technology is the Polyaphron Dispersion (PAD) technology, which encapsulates the oil phase containing the active ingredients in a multimolecular shell, allowing them to coexist in an aqueous cream base.[7]
-
Foam Formulations: Aerosol foam formulations have been developed that, upon application, create a supersaturated solution of the drugs on the skin as the propellant evaporates. This enhances skin penetration and bioavailability.[8]
Q4: Are there any excipients that are known to be incompatible with this compound or betamethasone dipropionate?
A4: Yes, certain excipients can negatively impact the stability of the active pharmaceutical ingredients (APIs). For example, propylene (B89431) glycol may contain acidic impurities that can catalyze the degradation of this compound.[3] Therefore, careful screening of all excipients for their compatibility with both APIs is a critical step in the formulation development process.
Troubleshooting Guide
Issue 1: Rapid degradation of one or both APIs is observed during pilot-scale manufacturing.
-
Possible Cause: The presence of water in the formulation or excipients.
-
Troubleshooting Steps:
-
Verify that all excipients are anhydrous.
-
Ensure that the manufacturing process is conducted under controlled humidity conditions.
-
Consider using a non-aqueous vehicle if an aqueous system is currently being used.
-
Issue 2: The formulation shows good initial stability but fails long-term stability testing.
-
Possible Cause: Slow degradation reactions or interactions between the APIs and excipients.
-
Troubleshooting Steps:
Issue 3: Inconsistent drug content uniformity in the final product.
-
Possible Cause: Poor solubility or uneven dispersion of one or both APIs in the vehicle.
-
Troubleshooting Steps:
-
Evaluate the solubility of each API in the chosen vehicle.
-
Optimize the manufacturing process to ensure uniform dispersion, for example, by adjusting mixing speed and time.
-
Consider particle size reduction of the APIs to improve dissolution and dispersion.
-
Issue 4: The in vitro skin permeation of the APIs is lower than expected.
-
Possible Cause: The formulation vehicle is not optimized for drug delivery across the stratum corneum.
-
Troubleshooting Steps:
-
Incorporate penetration enhancers into the formulation, but ensure they are compatible with both APIs.
-
Evaluate alternative formulation types, such as foams or PAD-based creams, which have been shown to enhance bioavailability.[6][7]
-
Conduct in vitro permeation tests (IVPT) with different formulation prototypes to select the one with the best performance.[11][12]
-
Data Presentation
Table 1: pH Stability Profile of this compound and Betamethasone Dipropionate
| Active Pharmaceutical Ingredient | Optimal pH Range for Maximum Stability |
| This compound | > 8[1][2] |
| Betamethasone Dipropionate | 4 - 6[1][2] |
Table 2: Comparison of Different Formulation Approaches for this compound and Betamethasone Dipropionate
| Formulation Type | Vehicle Base | Key Advantage | Reported Stability/Efficacy |
| Ointment | Anhydrous | High stability due to the absence of water. | Stable and active for more than 2 years at room temperature.[1] |
| Gel | Anhydrous | Cosmetically more acceptable than ointments for some patients. | Effective, with clinical benefits evident as early as week 1.[13] |
| Foam | Anhydrous (propellant-based) | Enhanced bioavailability and skin penetration due to the formation of a supersaturated solution on the skin.[8] | Higher efficacy in plaque psoriasis compared to ointments and gels.[6] |
| Cream (PAD Technology) | Aqueous | Cosmetically elegant and less greasy than anhydrous formulations. | PAD technology enhances the stability of both APIs in an aqueous environment and increases their penetration into the epidermis and dermis.[7] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Simultaneous Quantification
This protocol provides a general method for the simultaneous determination of this compound and betamethasone dipropionate in a topical formulation. The specific parameters may need to be optimized for different formulations.
1.1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer) in an isocratic or gradient elution mode. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 264 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
1.2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of this compound and betamethasone dipropionate reference standards in a suitable solvent (e.g., methanol (B129727) or mobile phase) to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.
-
Sample Preparation: a. Accurately weigh a quantity of the formulation and transfer it to a volumetric flask. b. Add a suitable extraction solvent (e.g., methanol or a mixture of solvents) and sonicate to dissolve the active ingredients. c. Make up to the mark with the extraction solvent and mix well. d. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study as per ICH guidelines to identify potential degradation products and establish the stability-indicating nature of the analytical method.[9][10]
2.1. Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the sample with 3-6% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the sample to dry heat at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the sample to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²).[10]
2.2. Procedure:
-
Prepare samples of the formulation under each of the stress conditions.
-
At each time point, withdraw a sample and neutralize it if necessary (for acid and base hydrolysis).
-
Dilute the sample with the mobile phase to a suitable concentration.
-
Analyze the stressed samples using the validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products. The aim is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9]
In Vitro Skin Permeation Test (IVPT) Protocol
This protocol describes a general procedure for assessing the skin permeation of this compound and betamethasone dipropionate from a topical formulation using Franz diffusion cells.[11][12][14]
3.1. Materials:
-
Franz diffusion cells
-
Human or animal skin membrane (e.g., human cadaver skin, porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline with a suitable solubilizing agent like polysorbate 80 to maintain sink conditions)
-
Formulation to be tested
-
HPLC system for analysis
3.2. Procedure:
-
Skin Preparation: Thaw the skin at room temperature and cut it into appropriate sizes to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Chamber: Fill the receptor chamber with the receptor solution, ensuring there are no air bubbles under the skin. The receptor solution should be maintained at 32 ± 1°C and stirred continuously.
-
Dosing: Apply a finite dose of the formulation (e.g., 5-15 mg/cm²) evenly onto the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor solution and replace the withdrawn volume with fresh receptor solution.
-
Analysis: Analyze the collected samples for the concentration of this compound and betamethasone dipropionate using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of each drug permeated per unit area over time and determine the steady-state flux (Jss).
Visualizations
Caption: pH-dependent degradation pathways of this compound and Betamethasone.
Caption: Experimental workflow for a typical stability study.
Caption: Troubleshooting decision tree for formulation instability.
References
- 1. This compound/betamethasone dipropionate in the treatment of psoriasis vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Spotlight on this compound/Betamethasone Fixed-Dose Combination in Topical Formulations: Is There Still Room for Innovation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy and Safety of Different Formulations of this compound/Betamethasone Dipropionate in Psoriasis: Gel, Foam, and Ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Utility of Various Formulations of Calcipotriene and Betamethasone Dipropionate for the Treatment of Plaque Psoriasis in Patients Aged 12 Years or Older - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. permegear.com [permegear.com]
- 12. In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs | FDA [fda.gov]
Addressing skin irritation as a side effect in Calcipotriol studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcipotriol and managing the side effect of skin irritation.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism behind this compound-induced skin irritation?
A1: this compound-induced skin irritation is primarily understood as an irritant contact dermatitis rather than an allergic reaction in most cases.[1][2] The mechanism is linked to its action as a Vitamin D3 analog. This compound binds to the Vitamin D receptor (VDR) in keratinocytes, which modulates gene expression related to cell proliferation, differentiation, and immune responses.[2] This interaction can lead to the release of pro-inflammatory mediators. One key pathway involves the induction of Thymic Stromal Lymphopoietin (TSLP) by keratinocytes, a cytokine that can trigger a Type 2 inflammatory response, contributing to the observed irritation.[3] While this compound is used to treat psoriasis, a Th1/Th17-mediated disease, its potential to induce a Th2 response through TSLP may explain the irritation side effect.[3]
Q2: What are the typical clinical manifestations of this compound-induced skin irritation?
A2: The most common side effects are localized to the application site and include redness, itching, burning, stinging, and dryness.[4][5][6][7] In some cases, peeling of the skin around the treated psoriatic plaques may be observed.[8] These symptoms are generally mild and transient.[7] However, if the irritation is severe or persistent, it is crucial to rule out an allergic contact dermatitis.[9]
Q3: How can we differentiate between irritant contact dermatitis and allergic contact dermatitis caused by this compound?
A3: Differentiating between irritant and allergic contact dermatitis is crucial for appropriate management. Irritant reactions are more common and tend to be localized to the application site with less sharply defined borders. Allergic reactions are less frequent and may present with more intense inflammation, vesiculation, and can sometimes spread beyond the application area. A definitive diagnosis is achieved through patch testing.[2][9] It is important to use a non-irritating concentration of this compound for patch testing to avoid false-positive results.[1][2]
Q4: Are there established in vitro or in vivo models to study this compound-induced skin irritation?
A4: Yes, several models are available.
-
In Vitro Models: Reconstructed human epidermis (RhE) models are widely used and are part of the OECD Test Guideline 439 for in vitro skin irritation testing.[1][4][5][10][11] These 3D tissue models mimic the human epidermis and allow for the assessment of cytotoxicity and release of inflammatory mediators.
-
In Vivo Models (Animal): The imiquimod-induced psoriasis-like mouse model is often used to study the effects of anti-psoriatic drugs, including this compound.[12] While this model is primarily for efficacy studies, it can also be adapted to assess irritation potential by monitoring skin reactions. Another model involves the topical application of this compound to mouse skin to induce an atopic dermatitis-like phenotype, which is dependent on TSLP.[3]
-
In Vivo Models (Human): Patch testing in healthy volunteers is a standard method to assess the irritation potential of topical substances.[1][2] This involves applying different concentrations of the substance under occlusion and scoring the resulting skin reaction.
Troubleshooting Guides
Problem: High variability in skin irritation scores in our human volunteer study.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Application Technique | - Ensure a standardized amount of product is applied to a defined surface area for each subject.- Use of application templates can improve consistency. |
| Inter-subject Variability | - Increase the sample size to improve statistical power.- Stratify the study population based on known factors influencing skin sensitivity (e.g., age, sex, skin type). |
| Environmental Factors | - Conduct the study in a controlled environment with stable temperature and humidity.[13][14] |
| Subject Compliance | - Provide clear instructions to subjects regarding activities to avoid (e.g., excessive sweating, washing the test site).[15] |
Problem: Unexpectedly severe irritation observed in our in vitro RhE model.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosing | - Verify the concentration and volume of the test substance applied to the tissue.- Ensure the substance is applied evenly across the tissue surface. |
| Compromised Tissue Viability | - Check the viability of the control tissues to ensure the baseline health of the RhE models.- Review the handling and culture conditions of the tissues. |
| Formulation Effects | - Test the vehicle/formulation base alone as a negative control to rule out irritation from excipients. |
Quantitative Data from this compound Studies
Table 1: Incidence of Skin Irritation with this compound Formulations in Clinical Trials
| Formulation | Incidence of Lesional/Perilesional Irritation | Key Findings | Reference |
| This compound Ointment | 12% to 20.1% | Symptoms included itching, burning, and stinging. | [16] |
| This compound vs. Calcitriol | 24% (this compound) vs. 4% (Calcitriol) treatment-related adverse events | Calcitriol showed a statistically significant better safety profile when assessed by the subject. | [17] |
| This compound-Acitretin Combination Therapy | No increased risk of skin irritation & burning pain compared to monotherapy | The combination therapy did not exacerbate skin irritation. | [18] |
Table 2: Quantitative Assessment of this compound-Induced Skin Irritation in an Experimental Study
| Parameter | This compound 0.005% Ointment | Sodium Lauryl Sulphate (SLS) 1% (Positive Control) | Vehicle Control | Reference |
| Transepidermal Water Loss (TEWL) | Slightly but significantly increased on day 11 only (P < 0.05) | Significant increase for 18 days | No significant change | [19] |
| Erythema | Induced erythema | Caused more erythema and scaling | No significant change | [19] |
| Skin Dryness | Did not cause skin dryness | Caused skin dryness from day 4 to day 18 | No significant change | [19] |
Experimental Protocols
1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (based on OECD TG 439)
-
Principle: This test evaluates the potential of a substance to cause skin irritation by assessing its cytotoxic effect on a reconstructed human epidermis model.[1][4][5][10][11]
-
Methodology:
-
Tissue Preparation: RhE tissues are pre-incubated in a sterile, humidified incubator at 37°C with 5% CO2.
-
Test Substance Application: A defined amount of the test substance (e.g., this compound formulation or active ingredient) is applied topically to the stratum corneum of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are included.
-
Incubation: The tissues are incubated for a specified period (e.g., 60 minutes).
-
Rinsing: The test substance is thoroughly rinsed from the tissue surface.
-
Post-Incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).
-
Viability Assessment (MTT Assay): The tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondria reduce the yellow MTT to a blue formazan (B1609692) salt.
-
Extraction and Measurement: The formazan is extracted from the tissues, and the optical density is measured using a spectrophotometer.
-
Data Analysis: The percentage of viable cells in the test substance-treated tissues is calculated relative to the negative control. A substance is classified as an irritant if the tissue viability is reduced below a defined threshold (e.g., ≤ 50%).[4][5]
-
2. Human Patch Testing for Irritation Potential
-
Principle: This method assesses the skin irritation potential of a substance by applying it to the skin of human volunteers under occlusion.[7][15][20][21]
-
Methodology:
-
Subject Recruitment: Healthy volunteers with no history of skin diseases are recruited. Informed consent is obtained.
-
Test Site Preparation: The upper back is typically used as the test site. The area should be clean and free of hair.
-
Patch Application: A small quantity of the test substance (e.g., this compound at various concentrations) is applied to a patch (e.g., Finn Chamber). The patches are then applied to the subject's back.
-
Occlusion: The patches are left in place for a defined period, typically 48 hours.[15][20] Subjects are instructed to avoid activities that may dislodge the patches.
-
Patch Removal and Scoring: After 48 hours, the patches are removed, and the test sites are marked. The skin reactions are scored by a trained evaluator at specified time points (e.g., 1 hour after removal and at 72 or 96 hours) based on a standardized scoring scale for erythema, edema, and other signs of irritation.[21][22]
-
3. Measurement of Transepidermal Water Loss (TEWL)
-
Principle: TEWL is an indirect measure of the skin barrier function. An increase in TEWL indicates a compromised barrier, which can be a sign of irritation.[13][14][23][24][25]
-
Methodology:
-
Acclimatization: Subjects should acclimatize in a room with controlled temperature and humidity for at least 20-30 minutes before measurements are taken.[13][23]
-
Instrumentation: A Tewameter® or a similar device with an open-chamber probe is used. The probe measures the water vapor gradient above the skin surface.
-
Measurement: The probe is held gently against the skin at the test site. The device records the rate of water evaporation in g/m²/h.
-
Data Collection: Multiple readings are taken at each time point and at each test site to ensure accuracy. Baseline measurements are taken before product application.
-
Data Analysis: Changes in TEWL from baseline are calculated and compared between treatment groups.
-
4. Cytokine Profiling in Skin Irritation Studies
-
Principle: Skin irritation involves the release of pro-inflammatory cytokines. Measuring the levels of these cytokines can provide a quantitative assessment of the inflammatory response.[12][26][27][28][29]
-
Methodology (using Skin Tape Stripping):
-
Sample Collection: Adhesive tape strips are applied to the skin surface at the site of interest and then removed. This process removes the outermost layers of the stratum corneum.
-
Protein Extraction: The proteins, including cytokines, are extracted from the tape strips using a suitable extraction buffer.
-
Cytokine Measurement: The levels of specific cytokines (e.g., IL-1α, IL-1β, IL-8, TSLP) in the extracts are quantified using a multiplex immunoassay platform (e.g., Meso Scale Discovery or Luminex).[27]
-
Data Analysis: Cytokine levels are compared between the this compound-treated sites and control sites.
-
Visualizations
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. The this compound dose-irritation relationship: 48 hour occlusive testing in healthy volunteers using Finn Chambers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical Application of a Vitamin D Analogue Exacerbates Atopic Dermatitis and Induces the Atopic Dermatitis-like Phenotype in Stat6VT mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. senzagen.com [senzagen.com]
- 5. oecd.org [oecd.org]
- 6. TSLP signaling pathway map: a platform for analysis of TSLP-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ctpa.org.uk [ctpa.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. academic.oup.com [academic.oup.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 15. stanfordhealthcare.org [stanfordhealthcare.org]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. Investigating the efficacy of this compound–acitretin combination therapy versus monotherapy protocols in psoriasis and its effect on serum inflammatory factors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of this compound on stratum corneum barrier function, hydration and cell renewal in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bdng.org.uk [bdng.org.uk]
- 21. researchgate.net [researchgate.net]
- 22. Patch testing in cutaneous adverse drug reactions: Methodology, interpretation, and clinical relevance - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 23. mdpi.com [mdpi.com]
- 24. Guidelines for transepidermal water loss (TEWL) measurement | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. iivs.org [iivs.org]
- 27. Skin Tape Sampling Technique Identifies Proinflammatory Cytokines in Atopic Dermatitis Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Novel cytokine marker available for skin irritation testing of medical devices using reconstructed human epidermis models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Calcipotriol Photodegradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcipotriol. The focus is on preventing and managing photodegradation during experimental procedures to ensure the integrity and reliability of results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing unexpected degradation even with minimal light exposure. What could be the cause?
A1: Several factors beyond direct light exposure can contribute to this compound degradation. One possibility is the presence of incompatible excipients in your formulation. For instance, studies have shown that the UV filter sulisobenzone (B1217978) can unexpectedly accelerate the degradation of this compound, both in solution and in pharmaceutical formulations.[1][2][3] Additionally, the pH of your solution is critical; this compound requires a pH above 8 for maximum stability in aqueous environments.[4] The presence of acidic compounds can significantly reduce its stability.
Q2: What are the primary degradation products of this compound under light exposure?
A2: Photodegradation of this compound primarily affects the E-4-cyclopropyl-4-hydroxy-1-methylbut-2-en-1-yl moiety. This can lead to isomerization to the Z isomer and the formation of diastereomers through intramolecular [4+2] photoaddition in the hexa-1,3,5-triene fragment.[1][2] One of the known degradation products formed under UVA radiation and other stress conditions is pre-calcipotriol.[1]
Q3: How can I protect my this compound samples from photodegradation during experiments?
A3: To protect this compound from photodegradation, it is crucial to minimize light exposure at all stages of your experiment. Work under amber or red light, and use amber-colored glassware or containers wrapped in aluminum foil.[1] When preparing solutions, consider using solvents that have a protective effect, such as propylene (B89431) glycol and polyethylene (B3416737) glycol 400, which have been shown to decrease the speed of degradation. The addition of certain UV filters like 2-hydroxy-4-methoxybenzophenone can also offer protection proportional to its concentration.
Q4: Are there any specific chemicals or excipients I should avoid when formulating this compound solutions?
A4: Yes. As mentioned, sulisobenzone has been observed to promote the degradation of this compound and should be avoided.[1][2][3] It is also important to consider the potential interactions with other active pharmaceutical ingredients (APIs). For example, the combination of this compound and corticosteroids like betamethasone (B1666872) dipropionate requires careful formulation to maintain chemical stability due to different pH requirements for each compound.[4]
Q5: What are the recommended storage conditions for this compound?
A5: this compound and its solutions should be stored in tightly sealed containers, protected from light.[5][6] For long-term storage, it is recommended to store at -20°C.[6] Always refer to the manufacturer's safety data sheet (SDS) for specific storage instructions.[5][6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid degradation of this compound in solution | Presence of incompatible excipients (e.g., sulisobenzone). | Review the formulation and replace any excipients known to cause degradation. Test the stability of this compound with each individual excipient. |
| Incorrect pH of the solution. | Measure the pH of the solution. For aqueous environments, adjust the pH to be above 8 for optimal stability.[4] | |
| Accidental light exposure. | Ensure all work is conducted under light-protective conditions (amber lighting, foil-wrapped containers). | |
| Inconsistent results in photostability studies | Variation in light source intensity or wavelength. | Calibrate your light source and use a radiometer/lux meter to ensure consistent and reproducible light exposure as per ICH Q1B guidelines.[1][9] |
| Inadequate control samples. | Always include dark control samples (wrapped in aluminum foil) in parallel with your irradiated samples to differentiate between photodegradation and thermal degradation.[1][2] | |
| Formation of unknown peaks in HPLC/UPLC analysis | Degradation of this compound into various photoproducts. | Utilize techniques like UHPLC/MS to identify the molecular mass and structure of the degradation products.[1][10] Refer to literature for known degradation products of this compound.[1][2] |
Experimental Protocols
Protocol 1: Photostability Testing of this compound in Solution
This protocol is based on established methods for assessing the photostability of this compound in the presence of other substances, such as UV filters.[1]
1. Preparation of Stock Solutions:
- Prepare a stock solution of this compound in methanol (B129727) at a concentration of 0.2 mg/mL.[1]
- Prepare stock solutions of any test compounds (e.g., UV filters) in methanol at a concentration of 1 mg/mL.[1]
2. Sample Preparation:
- For each experimental condition, mix 1 mL of the this compound stock solution, 0.8 mL of methanol, and 0.2 mL of the selected test compound solution in a clear glass vial. This results in a final this compound concentration of 0.1 mg/mL.[1]
- Prepare a control sample containing only this compound and methanol.
- Prepare a dark control for each experimental condition by wrapping the vial in aluminum foil.[1]
3. Irradiation:
- Place the unwrapped samples in a photostability chamber equipped with a UVA lamp (maximum wavelength 365 nm).[1]
- Maintain the chamber at a constant temperature of 25°C and a relative humidity of 60%.[1]
- Expose the samples to a consistent UVA radiation dose for a defined period, for example, 60 minutes.[1][2] The radiation dose should be monitored using a calibrated radiometer.[1]
- Keep the dark control samples in the same chamber for the same duration.
4. Analysis:
- Following irradiation, analyze all samples (irradiated and dark controls) using a validated UHPLC/MS or RP-HPLC method to determine the concentration of this compound and identify any degradation products.[1][11]
Protocol 2: Forced Degradation Study of this compound
This protocol follows the principles outlined in the ICH Q1B guidelines for photostability testing.[9]
1. Sample Preparation:
- Prepare solutions of this compound in an inert solvent (e.g., methanol) in chemically inert, transparent containers.[9]
- Prepare solid samples of this compound by spreading a thin layer in a suitable container.
2. Exposure Conditions:
- Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
- The light source can be a combination of a cool white fluorescent lamp and a near-UV fluorescent lamp.[9]
- Maintain a control sample protected from light to evaluate thermal degradation.
3. Analysis:
- At appropriate time points, withdraw samples and analyze them for the degradation of this compound and the formation of by-products using a suitable stability-indicating analytical method.[10][]
Data Presentation
Table 1: Influence of Solvents on this compound Photodegradation
| Solvent System | Observed Effect on Degradation Rate | Reference |
| Methanol | Standard solvent for photostability testing. | [1] |
| Propylene Glycol | Decreased the speed of degradation. | |
| Polyethylene Glycol 400 | Decreased the speed of degradation. |
Table 2: Effect of UV Filters on this compound Stability
| UV Filter | Effect on this compound Stability under UVA Exposure | Reference |
| Oxybenzone | No significant degradation observed. | [1] |
| Meradimate | No significant degradation observed. | [1] |
| Sulisobenzone | Unexpectedly promoted degradation. | [1][2][3] |
| Avobenzone | No significant degradation observed. | [1] |
| Dioxybenzone | No significant degradation observed. | [1] |
| Homosalate | No significant degradation observed. | [1] |
| 2-hydroxy-4-methoxybenzophenone | Affords protection proportional to its concentration. |
Visualizations
Caption: Workflow for this compound Photostability Testing.
Caption: Troubleshooting Logic for this compound Degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation Assessment of this compound in the Presence of UV Absorbers by UHPLC/MSE | Semantic Scholar [semanticscholar.org]
- 4. Spotlight on this compound/Betamethasone Fixed-Dose Combination in Topical Formulations: Is There Still Room for Innovation? [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. abmole.com [abmole.com]
- 7. echemi.com [echemi.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Simultaneous determination of mometasone furoate and this compound in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC separation of this compound from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
Accounting for Calcipotriol's low systemic absorption in experimental design
Welcome to the technical support center for researchers, scientists, and drug development professionals working with calcipotriol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in experimental design, particularly concerning its low systemic absorption.
Frequently Asked Questions (FAQs)
Q1: Why is the systemic absorption of topically applied this compound so low?
A1: The low systemic absorption of this compound, a synthetic vitamin D3 analog, is a key feature of its safety profile. When applied topically, less than 1% of the dose is typically absorbed systemically.[1] This is primarily due to rapid metabolism in the liver following any systemic uptake.[2] The drug is quickly converted into inactive metabolites, which minimizes its effects on systemic calcium metabolism.[2][3] Animal studies have shown that this compound is 100-200 times less likely to cause changes in calcium levels compared to the active form of vitamin D3, 1,25(OH)2-D3, largely because of this rapid metabolism.[4]
Q2: What is the primary mechanism of action of this compound in skin cells?
A2: this compound exerts its effects primarily by binding to the vitamin D receptor (VDR) in skin cells, particularly keratinocytes.[1][2] This interaction leads to the inhibition of keratinocyte proliferation and the promotion of their differentiation, which helps to normalize the rapid cell turnover seen in conditions like psoriasis.[1][5] Additionally, this compound has immunomodulatory effects that help address the inflammatory aspects of skin disorders.[1]
Q3: Which signaling pathways are modulated by this compound in keratinocytes?
A3: this compound has been shown to modulate several signaling pathways in keratinocytes to inhibit proliferation and inflammation. Key pathways include:
-
STAT1 and STAT3 Signaling: this compound downregulates the expression and phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3.[6][7][8] This leads to the downregulation of their downstream targets, SOCS1 and SOCS3, which are implicated in psoriasis progression.[6][8]
-
EGR1 and PLK2 Expression: It decreases the expression of Early Growth Response-1 (EGR1) and Polo-Like Kinase-2 (PLK2), both of which are factors involved in keratinocyte proliferation.[5]
-
TSLP Production: In some studies, topical application of this compound has been shown to increase the production of the epithelial cell-derived cytokine TSLP by keratinocytes. This is thought to be mediated through the coactivation of VDR/RXRα and VDR/RXRβ heterodimers and may help in repressing Th1/Th17 inflammation.[2]
Q4: How does the formulation of a this compound product impact its local availability and efficacy?
A4: The formulation is critical for the local delivery and efficacy of this compound. Due to its limited ability to penetrate the stratum corneum, various formulation strategies are employed to enhance its skin penetration.[9] For instance, foam formulations can create a supersaturated system upon application, which increases the drug's thermodynamic activity and enhances its penetration into the skin.[9][10] Other advanced delivery systems like nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) are also being explored to improve the local concentration of this compound, thereby increasing its bioavailability and anti-psoriatic effects while minimizing systemic side effects.[11]
Q5: What are the key stability considerations when working with this compound?
A5: this compound is sensitive to several factors that can lead to its degradation:
-
pH: this compound is unstable in acidic conditions, which poses a challenge when co-formulating it with corticosteroids that are often stable at a lower pH.
-
Oxidizing Agents: It is sensitive to oxidizing agents.
-
UV Radiation: this compound is susceptible to photodegradation upon exposure to UV light.[12][13] This is an important consideration for both storage and in experimental setups involving phototherapy. More than 90% of this compound ointment can be degraded upon exposure to UVA, broadband UVB, and narrowband UVB.[14] Therefore, when used in conjunction with phototherapy, it is recommended to apply this compound after UV exposure.[14]
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro keratinocyte proliferation assays.
| Potential Cause | Troubleshooting Step |
| Cell Line Variability | Ensure you are using a consistent cell line and passage number. HaCaT cells are a commonly used immortalized human keratinocyte cell line for psoriasis models.[6][7] |
| This compound Degradation | Protect this compound solutions from light and use freshly prepared solutions for each experiment. This compound is susceptible to photodegradation.[12][13] |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your cell culture medium is consistent across all treatment groups and is at a non-toxic level. |
| Assay Timing | Optimize the treatment duration and the timing of the proliferation assay (e.g., MTT, BrdU) to capture the desired effect of this compound on cell proliferation. |
Issue 2: Difficulty in detecting this compound in plasma or tissue homogenates.
| Potential Cause | Troubleshooting Step |
| Low Systemic Absorption | Due to very low systemic absorption, plasma concentrations of this compound are often below the limit of quantification.[10][15] Consider using more sensitive analytical methods or focusing on quantifying the drug in the target tissue (skin). |
| Rapid Metabolism | This compound is rapidly metabolized in the liver to inactive metabolites.[2] Your analytical method should be specific for the parent compound if that is your target analyte. |
| Inefficient Extraction | Optimize your extraction protocol from the biological matrix. This may involve testing different solvents and extraction techniques to maximize recovery. |
| Analytical Method Sensitivity | Utilize highly sensitive analytical methods such as LC-MS/MS for quantification, as HPLC with UV detection may not be sensitive enough for low concentrations.[16][17] |
Issue 3: Variability in skin penetration studies.
| Potential Cause | Troubleshooting Step |
| Skin Model Variability | The choice of skin model (e.g., human cadaver skin, porcine skin, reconstructed human epidermis) can significantly impact results. Ensure consistency in the source, thickness, and preparation of the skin membranes. |
| Formulation Effects | The vehicle used to dissolve and apply this compound will greatly influence its penetration.[9][10] Use a well-characterized and consistent formulation for your experiments. Consider using penetration enhancers if appropriate for your study's objectives. |
| Occlusion | Occlusion (covering the application site) can enhance skin hydration and drug penetration.[10] Decide whether to use occlusive or non-occlusive conditions and maintain consistency. |
| Sampling and Analysis | Standardize the method for collecting and processing skin samples (e.g., tape stripping, skin biopsy) and the subsequent analytical quantification of this compound. |
Experimental Protocols
Protocol 1: In Vitro Keratinocyte Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of this compound on human keratinocytes.
Materials:
-
HaCaT cells (immortalized human keratinocytes)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
Methodology:
-
Cell Seeding: Seed HaCaT cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in DMSO and then further dilute in culture medium to the final desired concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M). The final DMSO concentration should be less than 0.1%. Replace the culture medium with the this compound-containing medium. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Protocol 2: Quantification of Gene Expression by qPCR
Objective: To measure the effect of this compound on the mRNA expression of target genes (e.g., STAT1, STAT3, KRT17) in keratinocytes.
Materials:
-
HaCaT cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)
Methodology:
-
Cell Treatment: Treat HaCaT cells with this compound at the desired concentrations for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for your target genes and a housekeeping gene.
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to control cells.
Data Presentation
Table 1: Pharmacokinetic Properties of Topical this compound
| Parameter | Value | Reference |
| Systemic Bioavailability | < 1% - 6% | [1][2][18] |
| Metabolism | Rapid hepatic metabolism | [2] |
| Primary Metabolites | MC1046, MC1080 (inactive) | [2][3] |
| Effect on Calcium Metabolism | 100-200 times less than calcitriol | [4] |
Table 2: Analytical Methods for this compound Quantification
| Method | Application | Limit of Detection (LOD) | Reference |
| RP-HPLC with UV detection | Bulk drug and formulations | 0.599 µg/mL | [19] |
| TLC-Densitometry | Simultaneous determination with betamethasone | - | [17][20] |
| LC-MS/MS | Quantification in biological matrices | High sensitivity | [16] |
Visualizations
Caption: this compound's mechanism of action in keratinocytes.
Caption: Workflow for in vitro testing of this compound.
Caption: A logical approach to troubleshooting experiments.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a new drug for topical psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. Spotlight on this compound/Betamethasone Fixed-Dose Combination in Topical Formulations: Is There Still Room for Innovation? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Different Formulations of this compound/Betamethasone Dipropionate in Psoriasis: Gel, Foam, and Ointment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. actascientific.com [actascientific.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. rjptonline.org [rjptonline.org]
- 20. Validated Chromatographic Methods for Simultaneous Determination of this compound Monohydrate and Betamethasone Dipropionate in the Presence of Two Dosage Form Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Calcipotriol Treatment in Preclinical Psoriasis Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Calcipotriol in preclinical psoriasis models. The information is designed to address specific experimental issues and aid in the optimization of treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in psoriasis models?
A1: this compound is a synthetic analog of vitamin D3 that exerts its effects by binding to the vitamin D receptor (VDR), which is present in skin cells like keratinocytes.[1][2][3] Its therapeutic action in psoriasis stems from its ability to inhibit the excessive proliferation of keratinocytes and promote their normal differentiation.[2][4][5][6] Additionally, this compound has immunomodulatory effects, helping to reduce the inflammatory response that drives psoriasis.[2][5] It can modulate the activity of immune cells, including T cells, and has been shown to inhibit the IL-23/IL-17 inflammatory axis, which is a key pathway in psoriasis pathogenesis.[7][8][9]
Q2: Which preclinical model is most commonly used to evaluate this compound's efficacy, and what is a typical induction and treatment schedule?
A2: The imiquimod (B1671794) (IMQ)-induced psoriasis-like skin inflammation model in mice is a widely used and convenient tool for these studies.[10][11][12] A common protocol involves the daily topical application of 62.5 mg of 5% imiquimod cream to the shaved back and/or ear of the mice for 5 to 8 consecutive days to induce psoriasis-like lesions.[10][13] this compound treatment is typically administered topically to the inflamed area, often starting concurrently with or shortly after the imiquimod induction.
Q3: How long should I treat with this compound to see a significant effect in my preclinical model?
A3: While the optimal duration can vary based on the specific model and endpoints, significant therapeutic effects of this compound are generally observed after several days of treatment. In many imiquimod-induced psoriasis models, treatment for the duration of the induction period (e.g., 4-8 days) is common. For instance, one study showed that daily topical this compound treatment from day 0 to day 3 in an Aldara (imiquimod)-treated mouse model was sufficient to analyze its inhibitory effects on the IL-23/IL-17 axis by day 4.[7][9] Clinical studies in humans suggest that the full therapeutic effect can take up to 8 weeks to develop, with initial improvements seen earlier.[5][14] Therefore, in a preclinical setting, a treatment duration of at least 4-7 days is a reasonable starting point for observing significant changes in inflammatory markers and skin pathology.
Q4: What are the key molecular pathways I should investigate when assessing this compound's efficacy over time?
A4: To assess the time-dependent effects of this compound, it is crucial to analyze key inflammatory and cellular proliferation pathways. Important targets include:
-
The IL-23/IL-17 Axis: this compound has been shown to inhibit this critical psoriatic pathway.[7][8][9] Time-course analysis of IL-23, IL-17A, and IL-22 expression would be informative.
-
STAT Signaling: this compound can downregulate the activation of STAT1 and STAT3, which are involved in keratinocyte proliferation.[4][15]
-
Keratinocyte Proliferation and Differentiation Markers: Analyzing markers such as Ki67 (proliferation) and Keratin 10 or Loricrin (differentiation) at different time points can provide insights into the normalization of epidermal turnover.
-
Inflammatory Cytokines and Chemokines: Measuring the expression of TNF-α, IL-6, and IL-8 can demonstrate the anti-inflammatory effects of this compound over the treatment period.[16][17]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant reduction in skin inflammation (erythema, scaling, thickness) after short-term this compound treatment (e.g., < 4 days). | Insufficient treatment duration for the therapeutic effects to manifest. Suboptimal drug concentration or formulation. Severe disease model induction. | Extend the this compound treatment duration to 5-8 days, applying it daily. Ensure the this compound concentration is appropriate for the model (e.g., 50 µg/g). Verify the severity of the induced psoriasis model; a less aggressive induction protocol may be necessary to observe therapeutic effects. |
| High variability in treatment response between animals. | Inconsistent application of imiquimod or this compound. Genetic variability within the animal strain. Differences in the skin barrier integrity at the start of the experiment. | Ensure precise and consistent application of both the inducing agent and the treatment. Use a defined area for application. Use a well-characterized and genetically stable mouse strain (e.g., BALB/c or C57BL/6). Allow for a sufficient acclimatization period and ensure the shaved skin is free of any irritation before starting the induction. |
| Unexpected systemic side effects (e.g., changes in calcium levels). | Although this compound has a lower risk of causing hypercalcemia compared to natural vitamin D, high doses or prolonged use in preclinical models could potentially lead to systemic effects.[1][2] | Adhere to recommended topical doses. If systemic effects are a concern, consider measuring serum calcium levels at different time points during a prolonged study. |
| Difficulty in determining the optimal endpoint for the study. | The kinetics of different pathological features of psoriasis may vary. For example, inflammatory infiltrate may resolve at a different rate than epidermal thickness. | Define primary and secondary endpoints before starting the experiment. Consider a time-course study where different groups of animals are euthanized at various time points (e.g., day 3, 5, 7) to assess a range of histological and molecular markers. |
Data Presentation
Table 1: Summary of this compound's Effects on Key Psoriasis-Related Markers in Preclinical Models
| Parameter | Effect of this compound Treatment | Typical Timeframe for Observation | Relevant Citation(s) |
| Keratinocyte Proliferation | Inhibition | 4-8 days | [2][4][5][6] |
| Keratinocyte Differentiation | Promotion/Normalization | 4-8 days | [2][4][5][6] |
| IL-23 Expression | Downregulation | 3-7 days | [7][8][9] |
| IL-17A Expression | Downregulation | 3-7 days | [7][8][9] |
| STAT1/STAT3 Activation | Downregulation | 3-7 days | [4][15] |
| Neutrophil Infiltration | Reduction | 3-7 days | [8][9] |
Experimental Protocols
Protocol 1: Imiquimod-Induced Psoriasis-Like Skin Inflammation and this compound Treatment
1. Animal Model:
-
Use 8-12 week old BALB/c or C57BL/6 mice.
-
Anesthetize the mice and shave the dorsal skin. Allow the skin to recover for 24 hours.
2. Induction of Psoriasis-like Lesions:
-
Topically apply 62.5 mg of 5% imiquimod cream (Aldara) daily to the shaved back for 5-8 consecutive days.[10][13]
-
A control group should be treated with a vehicle cream.
3. This compound Treatment:
-
Prepare a this compound ointment or solution (typically 50 µg/g).
-
For a time-course study, create different treatment groups with varying durations (e.g., 4, 6, and 8 days of treatment).
-
Apply the this compound formulation topically to the inflamed area once or twice daily, starting on the same day as the first imiquimod application.
-
A vehicle-treated group should be included as a control.
4. Assessment of Efficacy:
-
Macroscopic Scoring: Daily, score the severity of erythema, scaling, and skin thickness using a standardized scoring system (e.g., a scale of 0-4 for each parameter).
-
Histological Analysis: At the end of the treatment period, collect skin biopsies for H&E staining to assess epidermal thickness (acanthosis), and for immunohistochemistry to detect markers of proliferation (e.g., Ki67) and immune cell infiltration (e.g., CD3 for T cells, Ly6G for neutrophils).
-
Molecular Analysis: At the end of the treatment period, collect skin biopsies for RNA or protein extraction. Use qPCR or ELISA to quantify the expression of key cytokines and chemokines (e.g., IL-17A, IL-23, TNF-α).
Mandatory Visualizations
Diagram 1: this compound's Mechanism of Action in Psoriasis
Caption: this compound binds to the VDR, inhibiting keratinocyte proliferation and inflammation.
Diagram 2: Experimental Workflow for Optimizing this compound Treatment Duration
Caption: Workflow for a time-course study to determine optimal this compound treatment duration.
Diagram 3: Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the IL-23/IL-17 axis, a key driver of psoriatic inflammation.
References
- 1. This compound: a new drug for topical psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Calcipotriene? [synapse.patsnap.com]
- 3. Effect of this compound on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. droracle.ai [droracle.ai]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Disrupting the IL-36 and IL-23/IL-17 loop underlies the efficacy of this compound and corticosteroid therapy for psoriasis [pubmed.ncbi.nlm.nih.gov]
- 9. JCI Insight - Disrupting the IL-36 and IL-23/IL-17 loop underlies the efficacy of this compound and corticosteroid therapy for psoriasis [insight.jci.org]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Using Imiquimod-Induced Psoriasis-Like Skin as a Model to Measure the Skin Penetration of Anti-Psoriatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. This compound inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunomodulatory Mechanisms of Action of Calcitriol in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Topical Penetration of Calcipotriol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the topical penetration of Calcipotriol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to the topical delivery of this compound?
The main challenge for the dermal delivery of this compound is its hydrophobic nature (log P = 4.6) and the formidable barrier presented by the stratum corneum, the outermost layer of the skin.[1][2] This limits its penetration to the target keratinocytes in the lower epidermis, where it exerts its therapeutic effect.[3][4]
Q2: What are the main strategies to enhance the topical penetration of this compound?
Strategies to improve this compound penetration can be broadly categorized into:
-
Advanced Formulation Approaches: Utilizing delivery systems like nanoemulsions, nanostructured lipid carriers (NLCs), liposomes, and nanosuspensions to encapsulate this compound and facilitate its transport across the skin.[1][5][6]
-
Use of Penetration Enhancers: Incorporating chemical enhancers such as glycols (e.g., polyethylene (B3416737) glycol), alcohols (e.g., isopropyl alcohol), and fatty acids into formulations to reversibly disrupt the stratum corneum barrier.[2][7][8]
-
Physical Enhancement Techniques: Employing methods like skin occlusion or microneedles to physically bypass or disrupt the stratum corneum, allowing for more direct drug delivery.[9][10][11]
Q3: How does this compound exert its therapeutic effect in psoriasis?
This compound is a synthetic analog of Vitamin D3.[12] Its primary mechanism of action involves binding to the Vitamin D Receptor (VDR) found in keratinocytes and T-cells.[12][13] This interaction modulates the transcription of genes involved in cell proliferation and differentiation.[12] The key therapeutic effects include inhibiting the excessive proliferation of keratinocytes, promoting their normal differentiation, and exerting immunomodulatory effects by influencing T-cell activity and inhibiting the pro-inflammatory NF-κB signaling pathway.[13][14][15]
Troubleshooting Guides
Issue 1: Low or No Detectable Permeation of this compound in In Vitro Studies
Possible Cause 1: Inadequate Formulation
-
Troubleshooting: this compound's lipophilicity may cause it to be retained in the formulation or the upper layers of the skin with limited partitioning into the receptor medium. Consider reformulating using a suitable nanocarrier system or incorporating a penetration enhancer. Emulgels with permeation enhancers like PEG and isopropyl alcohol have shown enhanced release compared to conventional ointments.[4][7]
Possible Cause 2: Suboptimal Receptor Fluid in Franz Diffusion Cell
-
Troubleshooting: Due to this compound's low aqueous solubility, standard phosphate-buffered saline (PBS) may not provide adequate sink conditions. This can lead to saturation of the receptor fluid and prevent further drug permeation. To address this, consider adding a solubilizing agent to the receptor medium. A common approach is to use a mixture of PBS (pH 7.4) and a co-solvent like ethanol (B145695) or 2-propanol (e.g., in a 70:30 v/v ratio) to ensure sink conditions are maintained.[1]
Possible Cause 3: Skin Barrier Integrity Issues
-
Troubleshooting: The skin membrane used in the Franz diffusion cell may be too thick or have compromised integrity. Ensure consistent skin preparation. The use of full-thickness skin can sometimes result in low permeation.[16] Consider using dermatomed skin or heat-separated epidermis. Always perform a barrier integrity test, such as measuring transepidermal water loss (TEWL), before starting the experiment.[13]
Issue 2: High Variability in Permeation Results Between Replicates
Possible Cause 1: Inconsistent Experimental Technique
-
Troubleshooting: High variability can stem from inconsistencies in the experimental setup.[17] Ensure uniform application of the formulation to the skin surface, avoid trapping air bubbles between the skin and the receptor fluid, and maintain a consistent temperature (typically 32°C for skin studies).[9] Standardize the skin source and preparation method as much as possible, as skin thickness and hair follicle density can vary.[5]
Possible Cause 2: Issues with Analytical Quantification
-
Troubleshooting: Variability might originate from the analytical method used to quantify this compound. Ensure your HPLC or LC-MS/MS method is fully validated for linearity, precision, and accuracy.[12] Matrix effects from the skin homogenate or receptor fluid can interfere with quantification. Implement a robust sample clean-up procedure, such as liquid-liquid extraction or solid-phase extraction.[18]
Issue 3: Difficulty in Quantifying this compound from Skin Samples
Possible Cause 1: Inefficient Drug Extraction from the Skin Matrix
-
Troubleshooting: this compound can be strongly retained in the lipid-rich stratum corneum. Your extraction solvent and method may not be sufficient to recover the entire amount of the drug. A common procedure involves cutting the skin sample into small pieces and homogenizing it with a suitable solvent.[1] Ensure the chosen solvent can effectively solubilize this compound.
Possible Cause 2: Analyte Instability
-
Troubleshooting: this compound can be sensitive to light and temperature. Protect samples from light during preparation and analysis. Ensure that the sample processing and storage conditions do not lead to degradation. A stability-indicating analytical method should be used to differentiate the parent drug from any degradation products.[2]
Data Presentation: Comparison of Penetration Enhancement Strategies
| Formulation Strategy | Key Components | Mean Flux (µg/cm²/h) | Enhancement Ratio (vs. Control) | Skin Deposition/Retention | Reference |
| Emulgel (Optimized F6) | This compound, Carbopol, PEG 400, Isopropyl Alcohol | Higher than commercial ointment | Not specified | 86.42 ± 2.0% drug release in 8h | [4][7] |
| NLCs (this compound only) | Precirol ATO 5, Squalene | 0.62 - 1.08 | ~0.86 - 1.5 vs. 30% Ethanol | Not specified | [19][20] |
| NLCs (Dual drug with Methotrexate) | Precirol ATO 5, Squalene | Reduced permeation of this compound | Not specified | Not specified | [19][20] |
| PEGylated Liposomes (1 mol% PEG-DSPE) | DPPC, DLPC, PEG-DSPE | Not specified | Not specified | Significantly increased deposition in stratum corneum | [1][21] |
| Conventional Ointment | This compound in ointment base | Low permeation across skin | Baseline | 40% (pig) to 60% (rat, mouse) of applied dose retained at 20h | [18] |
| Microneedle Patch (Nanosuspension loaded) | This compound nanosuspension, PVP, PVA | Comparable efficacy to marketed ointment in vivo | Not specified | Enhanced delivery efficiency vs. ointment | [9][22][23] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cell
-
Skin Membrane Preparation:
-
Excise full-thickness abdominal skin from a suitable animal model (e.g., porcine or rat).[6][15]
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin to the appropriate size to fit the Franz diffusion cells.
-
Equilibrate the skin membrane in phosphate-buffered saline (PBS) at pH 7.4 for at least 30 minutes before mounting.[1]
-
-
Franz Diffusion Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[5]
-
Fill the receptor chamber with a suitable receptor fluid (e.g., PBS:2-propanol, 70:30 v/v), ensuring no air bubbles are trapped beneath the skin.[1]
-
Maintain the temperature of the receptor fluid at 37°C to achieve a skin surface temperature of approximately 32°C.[10]
-
Continuously stir the receptor fluid with a magnetic stir bar.
-
-
Application of Formulation and Sampling:
-
Apply a precise amount of the this compound formulation (e.g., 100 mg) to the skin surface in the donor chamber.[1]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume.[5]
-
-
Quantification of this compound:
Protocol 2: HPLC-UV Method for Quantification of this compound
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Phenomenex Luna C18, 250mm x 4.6 mm, 5µm particle size).[12]
-
Mobile Phase: Isocratic mixture of methanol (B129727) and water (e.g., 80:20, v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 264 nm.[12]
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Sample Preparation (from Ointment/Cream):
-
Accurately weigh about 1.0 g of the formulation into a volumetric flask.[23]
-
Add a suitable solvent (e.g., methanol) and sonicate for approximately 30 minutes to disperse the formulation and dissolve the drug.[23]
-
Dilute to the final volume with the solvent.
-
Centrifuge or filter the sample through a 0.45 µm filter to remove any undissolved excipients before injecting into the HPLC system.[23]
-
-
Method Validation:
-
Validate the method according to ICH guidelines for linearity, precision (repeatability and intermediate precision), accuracy (recovery studies), specificity, limit of detection (LOD), and limit of quantification (LOQ).[12]
-
Visualizations
Signaling Pathway of this compound in Keratinocytes
Caption: this compound binds to VDR, forming a complex with RXR that modulates gene transcription.
Experimental Workflow for Evaluating a Novel this compound Formulation
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. permegear.com [permegear.com]
- 9. raytor.com [raytor.com]
- 10. alterlab.co.id [alterlab.co.id]
- 11. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and development of topical liposomal formulations in a regulatory perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. ovid.com [ovid.com]
- 15. This compound delivery into the skin as emulgel for effective permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing Transdermal Delivery: Investigating the Impact of Permeation Promoters on Ibuprofen Release and Penetration from Medical Patches—In Vitro Research | MDPI [mdpi.com]
- 17. Variability in human skin permeability in vitro: comparing penetrants with different physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of this compound transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ondrugdelivery.com [ondrugdelivery.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. This compound delivery into the skin with PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound Nanosuspension-Loaded Trilayer Dissolving Microneedle Patches for the Treatment of Psoriasis: In Vitro Delivery and In Vivo Antipsoriatic Activity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound Nanosuspension-Loaded Trilayer Dissolving Microneedle Patches for the Treatment of Psoriasis: In Vitro Delivery and In Vivo Antipsoriatic Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential hypercalcemia in animal models treated with high-dose Calcipotriol
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential hypercalcemia in animal models treated with high-dose calcipotriol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observed elevated serum calcium in our rodent model following high-dose this compound administration. What is the immediate course of action?
A1: Upon detecting hypercalcemia, the first step is to ensure the animal is well-hydrated. Administration of isotonic saline (0.9% sodium chloride) is a critical initial intervention to correct volume depletion and promote urinary calcium excretion.[1][2] For mice, an intraperitoneal injection of 0.25 mL of normal saline has been suggested to reduce toxicity associated with calcitriol (B1668218) administration.[3] Following hydration, consider reducing the this compound dose in subsequent experiments. If hypercalcemia is severe or symptomatic (e.g., lethargy, anorexia), more advanced interventions may be necessary (see Q3).
Q2: What are the primary mechanisms through which high-dose this compound induces hypercalcemia?
A2: this compound, a synthetic analog of calcitriol (the active form of Vitamin D3), primarily induces hypercalcemia by increasing intestinal absorption of calcium and phosphate (B84403).[4][5] It binds to the Vitamin D Receptor (VDR), which then forms a complex with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on DNA, upregulating the expression of genes involved in calcium transport in the intestine, such as TRPV6 and calbindin-D9k.[6][7] At high doses, this leads to excessive calcium uptake from the diet, overwhelming the body's homeostatic mechanisms.[4][5]
Q3: What are the main strategies to proactively mitigate this compound-induced hypercalcemia in our animal models?
A3: There are three primary strategies that can be employed, either individually or in combination:
-
Dietary Calcium Restriction: Utilizing a custom diet with low calcium content can effectively limit the substrate for this compound-enhanced intestinal absorption.[8]
-
Hydration: Maintaining adequate hydration through subcutaneous or intraperitoneal administration of isotonic saline helps to increase renal calcium excretion.[1][2]
-
Co-administration of Bisphosphonates: Drugs like pamidronate can be used to inhibit osteoclast-mediated bone resorption, a secondary contributor to hypercalcemia.[9]
Q4: How frequently should we monitor serum calcium levels during a high-dose this compound study?
A4: Regular monitoring is crucial. It is recommended to collect blood samples at baseline and at specified time points post-treatment, such as 24, 48, and 72 hours after the final dose.[3] For long-term studies, weekly or bi-weekly monitoring may be appropriate, with increased frequency if any clinical signs of hypercalcemia are observed.
Q5: Are there any clinical signs of hypercalcemia in rodents that we should watch for?
A5: Yes, while sometimes subtle, clinical signs of hypercalcemia in rodents can include lethargy, weakness, anorexia, polyuria (increased urination), and polydipsia (increased thirst).[8] In severe cases, signs can progress to constipation and renal failure.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high serum calcium levels despite mitigation strategies. | Inadequate hydration, incorrect diet formulation, or higher than expected systemic absorption of this compound. | Verify the calcium content of the diet with the manufacturer. Increase the frequency and/or volume of saline administration. Re-evaluate the this compound dose and vehicle. |
| Animal shows signs of lethargy and dehydration. | Severe hypercalcemia leading to polyuria and volume depletion. | Immediately administer subcutaneous or intraperitoneal isotonic saline. Temporarily suspend this compound treatment. Consult with a veterinarian. |
| Difficulty in sourcing a commercially available low-calcium diet. | Specialized diet formulations are often required. | Contact vendors who specialize in custom research diets. Provide them with the required calcium and phosphorus content for your study. There are several vendors that can formulate custom diets for rodents.[10][11] |
| Serum calcium levels remain elevated after discontinuing this compound. | This compound can have a prolonged effect on calcium homeostasis. | Continue supportive care, including hydration. Consider a single dose of a bisphosphonate like pamidronate to help normalize calcium levels.[9] |
Experimental Protocols
Protocol 1: Monitoring Serum Calcium
-
Blood Collection:
-
Collect baseline blood samples from all animals prior to the initiation of this compound treatment.
-
During the study, collect 50-100 µL of blood via a suitable method for the species (e.g., tail vein, saphenous vein).
-
Recommended sampling time points are 24, 48, and 72 hours after the final this compound dose, and then weekly for chronic studies.[3]
-
-
Serum Separation:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the serum.
-
-
Calcium Measurement:
-
Measure the serum calcium concentration using a colorimetric assay kit or an automated clinical chemistry analyzer.
-
-
Data Analysis:
-
Compare the serum calcium levels of the this compound-treated groups to the vehicle control group. A statistically significant increase indicates hypercalcemia.
-
Protocol 2: Dietary Calcium Restriction
-
Diet Formulation:
-
Work with a reputable vendor to formulate a custom rodent diet with a reduced calcium content. A typical rodent diet has a calcium content of around 1.25 g/kg. A low-calcium diet could be formulated to contain 0.3-0.6 g/kg of calcium.[12]
-
Ensure the phosphorus content is also adjusted to maintain an appropriate calcium-to-phosphorus ratio (typically around 1.3:1) to avoid secondary hyperparathyroidism.[13]
-
-
Acclimation:
-
Acclimate the animals to the low-calcium diet for at least one week prior to starting this compound treatment to allow for physiological adaptation.
-
-
Implementation:
-
Provide the low-calcium diet and water ad libitum throughout the experimental period.
-
Protocol 3: Prophylactic Hydration
-
Saline Preparation:
-
Use sterile isotonic saline (0.9% sodium chloride).
-
-
Administration:
-
For mice, administer 0.25 mL of saline via intraperitoneal (IP) or subcutaneous (SC) injection once daily.[3]
-
For rats, a volume of 1-2 mL can be administered.
-
Administer the saline concurrently with the this compound treatment.
-
Protocol 4: Co-administration of Pamidronate
-
Pamidronate Preparation:
-
Reconstitute pamidronate disodium (B8443419) powder with sterile water for injection. Further dilute with isotonic saline to the desired concentration.
-
-
Dosage and Administration:
-
A dose of 1.05-2.0 mg/kg has been used intravenously in dogs and cats to treat hypercalcemia and can be adapted for rodent models.[9]
-
Administer as a single intravenous (IV) or intraperitoneal (IP) injection.
-
The effect on serum calcium typically takes 2 to 4 days to become apparent, with a nadir at 4 to 7 days.[14]
-
Quantitative Data Summary
Table 1: Effect of High-Dose Topical this compound on Serum and Urine Calcium in Humans
| Parameter | Baseline (Mean) | After 2 Weeks of High-Dose this compound (Mean) | Change |
| Serum Adjusted Total Calcium (mmol/L) | 2.25 | 2.39 | +0.14 |
| 24-hour Urine Calcium Excretion (mmol/24h) | 3.40 | 5.49 | +2.09 |
Data adapted from a study in patients with extensive psoriasis treated with high doses of this compound ointment.[15]
Table 2: Pamidronate Dosing for Hypercalcemia
| Species | Condition | Dose | Route |
| Dogs & Cats | Hypercalcemia (various causes) | 1.05 - 2.0 mg/kg | IV |
| Humans | Moderate Hypercalcemia | 60 - 90 mg single dose | IV infusion |
| Humans | Severe Hypercalcemia | 90 mg single dose | IV infusion |
Data adapted from veterinary and human clinical literature.[9][16] Dosing for rodent models should be determined in pilot studies.
Visualizations
Caption: this compound signaling pathway leading to hypercalcemia.
Caption: Experimental workflow for mitigating hypercalcemia.
References
- 1. Evaluation and Therapy of Hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of severe hypercalcaemia secondary to primary hyperparathyroidism: The efficacy of saline hydration, furosemide, and zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Item - The effects of topical this compound on systemic calcium homeostasis in patients with psoriasis. - University of Leicester - Figshare [figshare.le.ac.uk]
- 5. The effects of topical this compound on systemic calcium homeostasis in patients with chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probing the Scope and Mechanisms of Calcitriol Actions Using Genetically Modified Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. alkalisci.com [alkalisci.com]
- 12. calcium diet rat: Topics by Science.gov [science.gov]
- 13. The effect of attenuating dietary phosphate restriction on blood ionized calcium concentrations in cats with chronic kidney disease and ionized hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1505-Hypercalcaemia of malignancy (HCM) pamidronate | eviQ [eviq.org.au]
- 15. High dose topical this compound consistently reduces serum parathyroid hormone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aredia (pamidronate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Technical Support Center: Calcipotriol Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of calcipotriol for successful in vitro experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound (also known as calcipotriene) is a synthetic analog of vitamin D3.[1][2][3] It is a lipophilic compound, meaning it has low solubility in aqueous solutions like cell culture media.[4][5] This poor aqueous solubility can lead to precipitation, making it difficult to achieve accurate and consistent concentrations in in vitro assays, which can ultimately affect the validity of experimental results.[5]
Q2: What are the recommended solvents for preparing a this compound stock solution?
This compound is readily soluble in several organic solvents. For preparing a concentrated stock solution, the following solvents are recommended:
It is advisable to purge the solvent with an inert gas before dissolving the this compound to prevent oxidation.[6][7]
Q3: My this compound precipitated when I added it to my cell culture medium. What happened?
This is a common phenomenon known as "crashing out" or precipitation.[5] It occurs when a concentrated stock solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium like cell culture media.[5] The drastic change in solvent polarity causes the compound to come out of solution.[5]
Q4: How can I improve the solubility of this compound in my aqueous experimental medium?
Several methods can be employed to enhance the aqueous solubility of this compound for in vitro use:
-
Two-Step Dilution: First, dissolve the this compound in an organic solvent like ethanol (B145695) to create a stock solution. Then, dilute this stock solution with the aqueous buffer or cell culture medium of your choice.[6][7]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8][9][10] Studies have shown that using cyclodextrins like Captisol® can significantly increase the solubility of this compound.[8][11][12]
-
Co-solvents: The inclusion of a small percentage of a water-miscible organic solvent (co-solvent) in the final aqueous solution can help maintain solubility. However, it is crucial to perform solvent toxicity controls to ensure the co-solvent concentration is not affecting the cells.
Q5: What is the maximum stable concentration of this compound I can achieve in a mixed ethanol/PBS buffer?
Using the two-step dilution method, a solubility of approximately 0.15 mg/mL can be achieved in a 1:5 solution of ethanol:PBS (pH 7.2).[6][7] It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[6][7]
Solubility Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent/System | Approximate Solubility | Reference(s) |
| Ethanol | ~50-95 mg/mL | [6][7][13] |
| Dimethyl Sulfoxide (DMSO) | ~50-95 mg/mL | [6][7][13] |
| Dimethylformamide (DMF) | ~50 mg/mL | [6][7] |
| Aqueous Buffers (e.g., PBS) | Very sparingly soluble (~13.5-41.29 µg/mL) | [2][6][7][11] |
| 1:5 Ethanol:PBS (pH 7.2) | ~0.15 mg/mL (150 µg/mL) | [6][7] |
| Aqueous solution with Captisol® (a cyclodextrin) | ~1453 µg/mL (a 35.2-fold increase over aqueous alone) | [11] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Immediate precipitation upon adding stock solution to media | - Solvent Shock: Rapid change in solvent polarity. - High Final Concentration: The desired final concentration exceeds the solubility limit in the aqueous medium. - Low Media Temperature: Reduced solubility at lower temperatures. | - Add the stock solution drop-wise to the pre-warmed (37°C) media while gently vortexing or swirling. - Perform a solubility test to determine the maximum achievable concentration in your specific medium. - Always use media that has been pre-warmed to 37°C.[5] |
| Cloudiness or precipitate appears in the culture plate over time | - Compound Instability: The compound may be degrading or aggregating over the course of the experiment. - Interaction with Media Components: this compound may interact with proteins or other components in the serum or media, leading to precipitation. - Evaporation: Evaporation of media in the incubator can increase the effective concentration of this compound, leading to precipitation. | - Prepare fresh dilutions of this compound for each experiment. Aqueous solutions should not be stored for more than a day.[6][7] - Consider using a serum-free medium if possible, or reducing the serum concentration. - Ensure proper humidification in the incubator and use plates with low-evaporation lids.[5] |
| Inconsistent or unexpected experimental results | - Inaccurate Concentration: Precipitation may lead to a lower actual concentration of soluble this compound than intended. - Solvent Effects: The organic solvent used for the stock solution may be exerting its own biological effects. | - After preparing the final working solution, centrifuge it at high speed and measure the concentration of the supernatant to confirm the amount of soluble this compound. - Always include a vehicle control in your experiments (media with the same final concentration of the organic solvent used to dissolve the this compound). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the recommended two-step dilution method to prepare a working solution of this compound in an aqueous medium.
-
Prepare Stock Solution (e.g., in Ethanol):
-
Weigh out the desired amount of crystalline this compound in a sterile, light-protected tube.
-
Add the appropriate volume of absolute ethanol to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Vortex or sonicate gently until the this compound is completely dissolved. Store this stock solution at -20°C for long-term storage (stable for at least two years as a crystalline solid).[7]
-
-
Prepare Working Solution:
-
Thaw the stock solution at room temperature.
-
Pre-warm your desired aqueous medium (e.g., PBS or cell culture medium) to 37°C.
-
Perform a serial dilution of the stock solution into the pre-warmed aqueous medium to achieve your final desired concentration.
-
Crucially , add the stock solution drop-by-drop to the aqueous medium while gently swirling or vortexing to avoid localized high concentrations that can cause precipitation.
-
Use the final working solution immediately. Do not store aqueous solutions of this compound for more than one day.[6][7]
-
Visualizations
This compound Signaling Pathway
This compound exerts its effects by binding to the Vitamin D Receptor (VDR). The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs), which modulates the transcription of target genes involved in cell proliferation, differentiation, and immune response.[2][14]
Caption: this compound signaling pathway via the Vitamin D Receptor.
Experimental Workflow for Preparing this compound Working Solution
This workflow illustrates the key steps to minimize precipitation when preparing this compound for in vitro assays.
Caption: Workflow for preparing this compound working solutions.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound | C27H40O3 | CID 5288783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Topical emulgel formulation containing inclusion complex of this compound with cyclodextrin | Semantic Scholar [semanticscholar.org]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound monohydrate | TargetMol [targetmol.com]
- 14. What is the mechanism of Calcipotriene? [synapse.patsnap.com]
Selecting appropriate vehicle controls for Calcipotriol experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting appropriate vehicle controls for Calcipotriol experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common solvents for dissolving this compound for in vitro and in vivo studies?
A1: this compound is a lipophilic compound with low aqueous solubility.[1][2] The most effective and commonly used solvents for preparing stock solutions are organic solvents. For maximum solubility, this compound should first be dissolved in an organic solvent before further dilution into aqueous buffers or other vehicle components.[1][2]
-
Ethanol (B145695): Widely used due to its volatility and relatively low toxicity in appropriate concentrations.
-
Dimethyl Sulfoxide (DMSO): A powerful solvent for this compound, but its potential biological effects should be carefully considered and controlled for in experiments.
-
Dimethyl Formamide (DMF): Another suitable organic solvent for this compound.
Solubility of this compound in Common Organic Solvents [1][2]
| Solvent | Approximate Solubility |
| Ethanol | ~50 mg/mL |
| DMSO | ~50 mg/mL |
| Dimethyl Formamide | ~50 mg/mL |
Q2: My this compound is precipitating when I add it to my aqueous vehicle. How can I prevent this?
A2: Precipitation is a common issue due to this compound's poor water solubility. Here’s a troubleshooting workflow to address this:
-
Initial Dissolution in Organic Solvent: Always dissolve this compound in a small amount of a suitable organic solvent (e.g., ethanol, DMSO) to create a concentrated stock solution before adding it to your aqueous vehicle.[1][2]
-
Gradual Dilution: Add the this compound stock solution to the aqueous vehicle dropwise while vortexing or stirring continuously to ensure rapid and even dispersion.
-
Vehicle Composition: Consider the final concentration of the organic solvent in your vehicle. A 1:5 solution of ethanol to PBS (pH 7.2) can achieve a this compound solubility of approximately 0.15 mg/mL.[1][2]
-
pH Adjustment: While not extensively documented for this compound alone, the pH of the final vehicle can influence the solubility of some compounds. Ensure the pH is compatible with your experimental model.
-
Use of Co-solvents: Incorporating co-solvents like propylene (B89431) glycol can improve the solubility of lipophilic drugs in aqueous-based formulations.
Q3: I am observing unexpected skin irritation or erythema in my control group. What could be the cause?
A3: The vehicle itself can induce skin irritation. It is crucial to test the vehicle alone to understand its baseline effects.
-
Component-Specific Irritation: Some common vehicle components, such as certain alcohols or surfactants, can be inherently irritating to the skin.[3][4] For instance, the ointment vehicle for a commercial this compound product was found to increase transepidermal water loss (TEWL), indicating some level of irritation.[3]
-
UVB Interaction: In studies involving UVB irradiation, the vehicle of some this compound creams and ointments has been shown to inhibit UVB-induced erythema when applied immediately before irradiation.[5] This highlights the importance of timing in co-treatment studies.
-
Purity of Components: Ensure all vehicle components are of high purity and suitable for biological experiments to avoid contaminants that could cause irritation.
Q4: Can I use the same vehicle for a combination study with this compound and a corticosteroid like Betamethasone (B1666872) Dipropionate?
A4: No, this is not recommended without careful formulation considerations. This compound and betamethasone dipropionate are chemically incompatible in aqueous and alcoholic media, leading to degradation of the active ingredients.[6][7] For combination studies, a non-aqueous, lipophilic vehicle is required. Polyoxypropylene-15 stearyl ether (PSE) has been successfully used as a solvent to create a stable and effective combination formulation.[6]
Recommended Vehicle Formulations for this compound Experiments
The choice of vehicle is critical and depends on the experimental model (in vitro, in vivo), the route of administration (topical, cell culture), and the specific research question.
| Vehicle Type | Composition | Application | Considerations |
| Simple Solution for Cell Culture | Ethanol:PBS (pH 7.2) in a 1:5 ratio | In vitro cell-based assays | Prepare fresh daily. Final ethanol concentration should be tested for effects on cell viability.[1][2] |
| Basic Ointment Base | White Petrolatum, Liquid Paraffin | In vivo topical studies (e.g., psoriasis models) | Provides good occlusion. May be greasy and difficult to apply evenly.[4] |
| Emulgel Formulation | Oil phase (e.g., sunflower oil), aqueous phase, emulsifier, gelling agent (e.g., Carbopol) | In vivo topical studies | Offers good spreadability and skin feel. Can enhance drug permeation.[8] |
| Non-Aqueous Solvent for Combination Studies | Polyoxypropylene-15 Stearyl Ether (PSE) | In vivo and in vitro studies with compounds incompatible with this compound in aqueous/alcoholic media | PSE at 5% has been shown to allow for optimal skin permeability of both this compound and betamethasone dipropionate.[6] |
Experimental Protocols
Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps for assessing the skin penetration of this compound from a vehicle formulation.
-
Preparation of Skin Membranes:
-
Franz Diffusion Cell Assembly:
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4).[8]
-
Ensure no air bubbles are trapped beneath the skin membrane.[10]
-
Maintain the temperature of the receptor medium at 37°C to ensure the skin surface is at a physiological temperature of 32°C.[9]
-
-
Application of Formulation:
-
Apply a known quantity of the this compound-containing vehicle or the vehicle control to the skin surface in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals, collect samples from the receptor compartment.
-
Immediately replace the withdrawn sample volume with fresh, pre-warmed receptor medium.[10]
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area over time.
-
Determine the steady-state flux (Jss) and the permeability coefficient (Kp).
-
Visualizations
This compound Signaling Pathway
Caption: this compound's mechanism of action via the Vitamin D Receptor signaling pathway.
Experimental Workflow: Vehicle Control Selection
Caption: A logical workflow for selecting an appropriate vehicle control for this compound experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. This compound ointment. A review of its use in the management of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN116531315B - this compound ointment and preparation method thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spotlight on this compound/Betamethasone Fixed-Dose Combination in Topical Formulations: Is There Still Room for Innovation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound delivery into the skin as emulgel for effective permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. m.youtube.com [m.youtube.com]
Refinements to in vitro models to better mimic psoriatic skin for Calcipotriol testing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining in vitro models to better mimic psoriatic skin for Calcipotriol testing.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the establishment and use of in vitro psoriatic skin models.
Model Development and Validation
| Question | Answer |
| My Reconstituted Human Epidermis (RHE) model does not show a clear psoriatic phenotype after cytokine stimulation. What could be the issue? | Several factors could contribute to this. First, verify the concentration and combination of your cytokine cocktail. A commonly used combination to induce a psoriasis-like phenotype is TNF-α, IL-17A, and IL-22.[1] Ensure the cytokines are of high quality and have been stored correctly. The duration of stimulation is also critical; typically, a period of several days is required to observe significant changes.[2] Additionally, the basal media and supplements can influence the outcome. Some models may require a serum-free medium to better mimic the psoriatic condition.[3] Finally, the source of primary keratinocytes can impact the response, with some donor cells being more responsive than others. |
| How can I confirm that my in vitro model successfully mimics psoriatic skin? | Validation should be multi-faceted. Histological analysis is crucial to identify key psoriatic features like acanthosis (epidermal thickening), parakeratosis (retention of nuclei in the stratum corneum), and an altered granular layer.[1][4] Immunohistochemical staining for psoriasis-associated biomarkers is also recommended. Look for increased expression of proliferation markers like Ki-67 and altered expression of differentiation markers such as Keratin 10 (K10), Loricrin, and Involucrin.[5] Furthermore, analyzing the secretion of pro-inflammatory cytokines and chemokines characteristic of psoriasis, such as IL-6, IL-8, and IL-17, can confirm the inflammatory phenotype.[1][6] |
| I am observing high variability between my RHE model replicates. How can I improve consistency? | High variability can stem from several sources. Ensure precise and consistent cell seeding density across all replicates. The volume and application method of the cytokine cocktail and test compounds should be standardized. Use a consistent batch of cells from a single donor for a given experiment to minimize donor-to-donor variability. If using commercially available RHE models, ensure they are from the same lot. Finally, standardize the incubation conditions, including temperature, humidity, and CO2 levels, as minor fluctuations can impact model development. |
This compound Testing
| Question | Answer |
| What is the optimal concentration range for this compound in in vitro psoriatic skin models? | The effective concentration of this compound can vary depending on the specific model and endpoint being measured. In vitro studies have shown that this compound can inhibit keratinocyte proliferation at concentrations in the nanomolar range. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup. |
| How long should I treat the psoriatic skin model with this compound to observe a significant effect? | The treatment duration can influence the observed effects. For gene expression studies, changes can often be detected within 24-48 hours. However, for morphological changes and significant reductions in protein expression or cytokine secretion, a longer treatment period of several days (e.g., 7 days) may be necessary.[2] |
| My this compound treatment is not showing the expected anti-proliferative or anti-inflammatory effects. What should I check? | First, confirm the viability of your psoriatic skin model. High levels of cytotoxicity from the cytokine stimulation or other factors can mask the effects of this compound. Ensure the this compound solution is freshly prepared and protected from light, as it is light-sensitive. Verify the expression of the Vitamin D Receptor (VDR) in your model, as this compound exerts its effects through VDR signaling. Low VDR expression could lead to a reduced response.[7][8] Also, consider the vehicle used to dissolve this compound, as it should be non-toxic and not interfere with the assay. |
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in in vitro psoriatic models based on published literature.
Table 1: Effect of this compound on Keratinocyte Proliferation
| Marker | Model System | This compound Concentration | % Reduction in Proliferation (Mean ± SD/SEM) | Reference |
| Ki-67 | Psoriatic patient skin biopsies | 50 µg/g ointment (twice daily for 6 weeks) | Significant reduction (p < 0.05) | [5] |
| Ki-67 | Psoriatic skin | Ointment | Significant reduction in Ki-67 positive nuclei | [9] |
| CD29+ Keratinocytes | Epidermal cell suspensions from psoriatic patients | In vivo treatment | Significant reduction in proliferative capacity | [10] |
Table 2: Effect of this compound on Inflammatory Cytokine Expression
| Cytokine | Model System | This compound Concentration | % Reduction in Expression (Mean ± SD/SEM) | Reference |
| IL-17A | Psoriatic skin explants | Combination with betamethasone (B1666872) | Significantly better inhibition than mono-treatment | [11] |
| IL-17 | Human Th17 Skin Inflammation Model (InflammaSkin®) | Foam formulation | Almost complete inhibition | [2] |
| IL-23 | Mouse psoriasis model | Topical application | Significant reduction | [12] |
| IL-36α/γ | Mouse keratinocytes | Topical application | Effective repression | [12] |
| IL-8 & RANTES | Reconstituted Human Epidermis (RHE) | Not specified | Significant inhibition of gene expression | [13] |
Experimental Protocols
Protocol 1: Establishment of a 3D Reconstituted Human Epidermis (RHE) Psoriasis Model
This protocol describes a general method for creating a cytokine-induced RHE model of psoriasis.
Materials:
-
Normal Human Epidermal Keratinocytes (NHEKs)
-
Fibroblast-populated dermal equivalent (commercially available or prepared in-house)
-
Cell culture inserts (e.g., Millicell™)
-
Keratinocyte growth medium
-
Cytokine cocktail: Recombinant human TNF-α, IL-17A, IL-22 (e.g., at 10 ng/mL each)[1]
-
Phosphate Buffered Saline (PBS)
-
Formalin for fixation
-
Paraffin (B1166041) for embedding
Procedure:
-
Prepare Dermal Equivalents: Culture human dermal fibroblasts in a collagen matrix until confluent.
-
Seed Keratinocytes: Seed NHEKs onto the surface of the dermal equivalent at a high density.
-
Submerged Culture: Culture the co-culture submerged in keratinocyte growth medium for 2-4 days to allow for keratinocyte proliferation and stratification.
-
Air-Liquid Interface (ALI) Culture: Raise the culture to the air-liquid interface by feeding from below. This promotes epidermal differentiation. Culture at ALI for 10-14 days.
-
Psoriasis Induction: After the differentiation period, add the cytokine cocktail (TNF-α, IL-17A, IL-22) to the culture medium.[1]
-
Incubation: Continue to culture the RHE in the presence of the cytokine cocktail for an additional 3-7 days to induce the psoriatic phenotype.[2]
-
Harvest and Analysis: Harvest the RHEs for analysis. Fix a portion in formalin and embed in paraffin for histological and immunohistochemical analysis. The remaining tissue can be used for RNA or protein extraction.
Protocol 2: this compound Efficacy Testing on RHE Psoriasis Model
This protocol outlines the steps for evaluating the efficacy of this compound on the established RHE psoriasis model.
Materials:
-
Established RHE psoriasis models (from Protocol 1)
-
This compound stock solution (in a suitable vehicle, e.g., ethanol)
-
Vehicle control
-
Culture medium with cytokine cocktail
-
Reagents for analysis (e.g., antibodies for immunohistochemistry, reagents for ELISA or qPCR)
Procedure:
-
Prepare Treatment Solutions: Prepare serial dilutions of this compound in the culture medium containing the cytokine cocktail. Include a vehicle-only control.
-
Treatment Application: Replace the medium of the RHE psoriasis models with the prepared treatment solutions.
-
Incubation: Incubate the models for the desired treatment duration (e.g., 3-7 days).[2]
-
Endpoint Analysis:
-
Histology/Immunohistochemistry: Harvest, fix, and process the RHEs for staining with H&E and antibodies against proliferation (e.g., Ki-67) and differentiation markers (e.g., K10, Loricrin).[5]
-
Cytokine Analysis: Collect the culture supernatant and measure the levels of key psoriatic cytokines (e.g., IL-6, IL-8, IL-17) using ELISA.[1]
-
Gene Expression Analysis: Isolate RNA from the RHEs and perform qPCR to analyze the expression of genes related to inflammation and keratinocyte differentiation.
-
Signaling Pathway and Workflow Diagrams
Caption: Key signaling pathways in psoriasis pathogenesis.
Caption: Mechanism of action of this compound via the VDR.
Caption: Experimental workflow for this compound testing.
References
- 1. Cytokine Induced 3-D Organotypic Psoriasis Skin Model Demonstrates Distinct Roles for NF-κB and JAK Pathways in Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound/Betamethasone Dipropionate Foam Inhibits Th17 Cytokine Secretion and Improves Epidermal Barrier Markers in a Human Th17 Skin Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Psoriasis like" Reconstructed Human Epidermis - Sterlab-Store [sterlab-store.com]
- 4. In vitro psoriasis models with focus on reconstructed skin models as promising tools in psoriasis research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of this compound and methylprednisolone aseponate on bcl-2, p53 and ki-67 expression in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytokine induced 3-D organotypic psoriasis skin model demonstrates distinct roles for NF-κB and JAK pathways in disease pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Psoriasis Drug Screening • Mattek - Part of Sartorius [mattek.com]
- 8. In Vitro Disease Models for Understanding Psoriasis and Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Revisiting the interleukin 17 family of cytokines in psoriasis: pathogenesis and potential targets for innovative therapies [frontiersin.org]
- 10. This compound inhibits the proliferation of hyperproliferative CD29 positive keratinocytes in psoriatic epidermis in the absence of an effect on the function and number of antigen-presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JCI Insight - Disrupting the IL-36 and IL-23/IL-17 loop underlies the efficacy of this compound and corticosteroid therapy for psoriasis [insight.jci.org]
- 13. Immunomodulatory Mechanisms of Action of Calcitriol in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Calcipotriol Solid Lipid Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the stability of Calcipotriol solid lipid nanoparticles (SLNs).
Frequently Asked Questions (FAQs)
Q1: What are the primary instability issues encountered with this compound SLNs?
A1: The main stability challenges with this compound SLNs are physicochemical. These include:
-
Particle Aggregation: An increase in particle size over time due to nanoparticles clumping together. This is a common indicator of formulation instability.[1][2]
-
Drug Expulsion: Leakage of encapsulated this compound from the solid lipid matrix during storage. This is often caused by the lipid matrix rearranging into a more stable, highly ordered crystalline structure (polymorphic transition), which leaves less space for the drug molecules.[3][4][5]
-
Temperature Sensitivity: this compound SLN formulations can be unstable at room or elevated temperatures, leading to accelerated particle growth and drug leakage.[1][6] Studies have shown that storage at refrigerated conditions (e.g., 4°C) significantly improves stability.[1][6][7]
Q2: Which lipids and surfactants are commonly used and recommended for formulating stable this compound SLNs?
A2: The choice of lipids and surfactants is critical for stability.
-
Lipids: Physiologically compatible lipids that are solid at room and body temperature are used. Commonly cited examples include Compritol® 888 ATO, Precirol® ATO 5, stearic acid, glyceryl monostearate, and tripalmitin.[6][8] Using a blend of different lipids can create imperfections in the crystal lattice, which can help increase drug loading and reduce drug expulsion.[5]
-
Surfactants (Stabilizers): Surfactants are essential for stabilizing the nanoparticle dispersion and preventing aggregation.[9] Non-ionic surfactants like polysorbates (e.g., Tween® 80), poloxamers (e.g., Pluronic® F68), and lecithins are frequently used.[8] The optimal concentration and type of surfactant often depend on the specific lipid used.[10]
Q3: How can I improve the long-term stability of my this compound SLN dispersion?
A3: To enhance long-term stability, converting the aqueous dispersion into a dry powder via lyophilization (freeze-drying) is a highly effective strategy.[11] This process removes water, which can mediate particle aggregation and lipid crystallization. However, it is crucial to use cryoprotectants (e.g., trehalose, sucrose, glucose, mannitol) to prevent nanoparticle aggregation during the freezing and drying processes.[7][10][11][12] The resulting lyophilized powder should be stored under controlled temperature and humidity, often refrigerated, to ensure long-term stability.[7][10]
Q4: What are the key quality control parameters to monitor during a stability study of this compound SLNs?
A4: The most critical parameters to assess the physicochemical stability of SLNs are:
-
Particle Size and Polydispersity Index (PDI): Monitored using Dynamic Light Scattering (DLS). A significant increase in particle size or PDI indicates aggregation and instability.[1][2][13]
-
Zeta Potential: Measures the surface charge of the nanoparticles, which is an indicator of electrostatic stability. High absolute zeta potential values (e.g., > |30| mV) generally suggest good stability against aggregation.[1][13]
-
Entrapment Efficiency (EE%) and Drug Loading (DL%): Quantifies the amount of this compound encapsulated within the SLNs. A decrease in EE% over time indicates drug leakage.[3][14]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid increase in particle size (Aggregation) shortly after preparation. | 1. Insufficient surfactant concentration or inappropriate surfactant type. 2. Suboptimal homogenization parameters (pressure, time, temperature). 3. pH of the dispersion is near the isoelectric point, reducing electrostatic repulsion. | 1. Increase surfactant concentration or try a combination of surfactants. Ensure the HLB value is appropriate for the lipid.[10] 2. Optimize the high-pressure homogenization process (e.g., increase pressure, number of cycles).[15] 3. Adjust the pH of the aqueous phase to be further from the isoelectric point to increase zeta potential.[1] |
| Drug leakage/expulsion from SLNs during storage. | 1. The lipid matrix is forming a highly ordered crystal lattice over time. 2. Poor solubility of this compound in the selected solid lipid. | 1. Use a blend of solid and liquid lipids to create Nanostructured Lipid Carriers (NLCs). The less-ordered matrix of NLCs provides more space for the drug, reducing expulsion.[4][5][16] 2. Select a lipid in which this compound has higher solubility in its molten state.[5] |
| Low Entrapment Efficiency (EE%). | 1. This compound partitioning into the external aqueous phase during preparation (especially with hot homogenization). 2. Insufficient amount of lipid to encapsulate the drug. | 1. Consider using the cold homogenization technique to minimize drug partitioning into the aqueous phase.[5][15] 2. Increase the lipid concentration in the formulation. |
| Irreproducible results between batches. | 1. Inconsistent process parameters (e.g., cooling rate, stirring speed, homogenization pressure). 2. Variability in raw materials. | 1. Strictly control all process parameters. For hot homogenization, the cooling step is critical and should be standardized. 2. Ensure consistent quality and source of all excipients. |
| Particle aggregation after reconstitution of lyophilized powder. | 1. Absence or insufficient concentration of a suitable cryoprotectant. 2. Inappropriate freeze-drying cycle parameters. | 1. Add a cryoprotectant (e.g., trehalose, sucrose) at an optimized concentration (typically 5-20% w/v) to the SLN dispersion before freezing.[10][12] 2. Optimize the freezing rate and drying steps of the lyophilization cycle.[7] |
Data Presentation
Table 1: Effect of Storage Conditions on the Physical Stability of SLNs
| Formulation ID | Storage Temperature | Duration | Initial Particle Size (nm) | Final Particle Size (nm) | Initial PDI | Final PDI | Reference |
| Stearic Acid SLN | 4°C | 60 days | ~125 | Negligible Increase | < 0.25 | < 0.25 | [1] |
| Stearic Acid SLN | 25°C | 45 days | ~125 | ~780 | < 0.25 | > 0.5 | [1] |
| Stearic Acid SLN | 37°C | 4 days | ~125 | Rapid Growth | < 0.25 | High | [1] |
| CPT-SLN Gel | 4°C | 40 days | - | Stable | - | - | [6] |
| CPT-SLN Gel | 25°C | 40 days | - | Unstable | - | - | [6] |
Table 2: Effect of Cryoprotectants on SLN Particle Size After Lyophilization
| Lipid Matrix | Cryoprotectant | Concentration (% w/v) | Particle Size Before (nm) | Particle Size After Reconstitution (nm) | Reference |
| Tricaprin | None | 0 | 97 | > 3000 | [12] |
| Tricaprin | Trehalose | 12.5 | 97 | ~100 | [12] |
| Tricaprin | Sucrose | 12.5 | 97 | ~110 | [12] |
| Generic SLN | Glucose | 1 | ~150 | ~160 | [11] |
| Generic SLN | Mannitol | 1 | ~150 | ~308 | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by Hot High-Pressure Homogenization (HPH)
-
Preparation of Lipid Phase: Weigh the solid lipid (e.g., Precirol® ATO 5) and this compound. Heat the lipid 5-10°C above its melting point until a clear, molten lipid phase is obtained. Dissolve the this compound in the molten lipid with gentle stirring.
-
Preparation of Aqueous Phase: Prepare an aqueous solution of the surfactant (e.g., Pluronic® F-68) in purified water. Heat this solution to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 8000-10000 rpm) for 5-10 minutes using a high-shear homogenizer. This forms a coarse oil-in-water (o/w) pre-emulsion.[17]
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer. Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles).[15]
-
Cooling and Nanoparticle Formation: Allow the resulting hot nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize, forming the solid lipid nanoparticles.
-
Storage: Store the final SLN dispersion at 4°C for enhanced stability.[6]
Protocol 2: Determination of Entrapment Efficiency (%EE) of this compound
-
Separation of Free Drug: Separate the unencapsulated (free) this compound from the SLN dispersion. The ultrafiltration method is highly recommended for its efficiency.[18]
-
Place a known volume of the SLN dispersion into an ultrafiltration device (e.g., Amicon® Ultra with a suitable molecular weight cut-off, such as 10-30 kDa).
-
Centrifuge the device according to the manufacturer's instructions to separate the aqueous filtrate (containing free drug) from the concentrated SLNs.
-
-
Quantification of Free Drug: Measure the concentration of this compound in the filtrate using a validated RP-HPLC method.[19][20]
-
Determination of Total Drug: Disrupt a known volume of the original (unfiltered) SLN dispersion with a suitable solvent (e.g., methanol) to release the encapsulated drug. Analyze the total this compound concentration using the same HPLC method.
-
Calculation of %EE: %EE = [(Total Drug - Free Drug) / Total Drug] x 100.[14]
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound SLNs via hot homogenization.
Caption: Troubleshooting logic for common this compound SLN stability issues.
References
- 1. jps.usm.my [jps.usm.my]
- 2. Assessment of Solid Lipid Nanoparticles [jps.usm.my]
- 3. Challenges in the Physical Characterization of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Surfactant and Lipid Type on the Physicochemical Properties and Biocompatibility of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedrb.com [biomedrb.com]
- 10. mdpi.com [mdpi.com]
- 11. Development of Solid Lipid Nanoparticles as Dry Powder: Characterization and Formulation Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. japsonline.com [japsonline.com]
- 16. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. banglajol.info [banglajol.info]
- 18. Visual validation of the measurement of entrapment efficiency of drug nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rjptonline.org [rjptonline.org]
- 20. researchgate.net [researchgate.net]
Determining the no-toxic dose of Calcipotriol for percutaneous studies in animal models
Technical Support Center: Calcipotriol Percutaneous Studies
This guide provides essential information for researchers designing and conducting percutaneous (dermal) studies with this compound in animal models, focusing on the determination of the no-toxic dose, also known as the No-Observed-Adverse-Effect-Level (NOAEL).
Frequently Asked Questions (FAQs)
Q1: What is the primary sign of systemic toxicity from percutaneous this compound application in animals?
A1: The primary and most critical sign of systemic toxicity is hypercalcemia, an elevation of calcium levels in the blood.[1][2][3] This occurs because this compound is a synthetic analog of vitamin D3 and can affect calcium homeostasis.[4][5] Researchers should closely monitor serum calcium levels throughout the study. Clinical signs associated with hypercalcemia include polyuria (increased urination), polydipsia (increased thirst), anorexia, vomiting, and weakness.[6][7]
Q2: What local side effects are common at the application site?
A2: Local skin irritation is a common finding.[1][8] This can manifest as erythema (redness), scaling, desquamation (peeling), pruritus (itching), and hyperplasia of the squamous cells in the epidermis.[9][10][11] In rabbits, this compound ointment has been classified as a mild irritant.[12]
Q3: Which animal models are typically used for this compound dermal toxicity studies?
A3: Common models for percutaneous toxicity studies include rats (specifically Sprague-Dawley), dogs (beagle), rabbits, and minipigs.[9][10][11][13] The choice of model may depend on the specific research question, regulatory requirements, and the similarity of their skin physiology to humans.
Q4: How can I minimize unintentional oral ingestion of the topical agent by the animals?
A4: To prevent ingestion, which can lead to life-threatening hypercalcemia, protective collars (e.g., Elizabethan collars) should be used, especially for rodents.[9] For larger animals, the application site should be in an area they cannot easily lick, such as the upper back or between the shoulder blades. Securing the application site with a non-occlusive dressing can also be considered.
Q5: What is a known NOAEL for percutaneous this compound in common animal models?
A5: Based on published studies, the NOAEL can vary significantly depending on the species and study duration. For instance:
-
In a 4-week study in Sprague-Dawley rats, the NOAEL was determined to be 4 µg/kg/day.[9]
-
In a longer-term 26-week study in beagle dogs, the NOAEL was established at 0.4 µg/kg/day.[10] It is crucial to note that in some studies, particularly with higher doses or different formulations, a NOAEL could not be determined due to observed effects at all dose levels.[11]
Quantitative Data Summary
The following table summarizes dose-related findings from various percutaneous this compound studies. This data is essential for dose-range finding and establishing appropriate concentrations for your experiments.
| Animal Model | Study Duration | Dose Levels (µg/kg/day) | Key Findings & Effects | NOAEL (µg/kg/day) |
| Sprague-Dawley Rats | 4 Weeks | 4, 20, 100 | At ≥20 µg/kg: Increased Ca excretion. At 100 µg/kg: Decreased body weight, increased serum Ca, corneal opacity, and kidney mineralization.[9] | 4 [9] |
| Beagle Dogs | 26 Weeks | 0.04, 0.4, 4 | At 4 µg/kg: Increased urinary Ca, squamous cell hyperplasia, and parakeratosis at the application site. At ≥0.04 µg/kg: Local skin reactions (reddening, desquamation).[10] | 0.4 [10] |
| Gottingen Minipigs | 90 Days | 4, 12, 20 | Dermal irritation, severe testicular hypospermatogenesis, and renal nephropathy observed. Effects were partially to completely reversible.[11] | Not Determined[11] |
| Sprague-Dawley Rats | 91 Days | 15, 45, 75 | Increases in dermal irritation and serum calcium were observed at all dose levels.[11] | Not Determined[11] |
Experimental Protocols Overview
A standard protocol for determining the no-toxic dose involves a repeat-dose dermal toxicity study. While specific parameters will vary, the core methodology includes the following steps.
General Experimental Workflow
-
Animal Model Selection and Acclimatization: Choose a suitable species (e.g., rat, dog, minipig) and allow for an acclimatization period (typically 1-2 weeks) to the laboratory environment.
-
Dose Group Allocation: Randomly assign animals to several dose groups, including a control group (vehicle only) and at least three escalating dose levels of this compound.
-
Preparation of Application Site: Gently shave an area of skin on the dorsal trunk (back) of the animal approximately 24 hours before the first application.[4][14]
-
Test Substance Application: Apply the specified dose of this compound (or vehicle) uniformly over the prepared skin area, typically once daily.
-
Observation and Monitoring:
-
Clinical Signs: Observe animals daily for signs of systemic toxicity (changes in behavior, appetite, etc.) and local skin irritation at the application site.[13]
-
Body Weight & Food/Water Consumption: Record body weight at least weekly. Monitor food and water consumption.[9]
-
Hematology & Clinical Chemistry: Collect blood samples at specified intervals (e.g., pre-study and at termination) to analyze blood counts and key serum chemistry parameters, with a critical focus on serum calcium and phosphorus.[4][9]
-
Urinalysis: Collect urine to analyze parameters like calcium excretion.[9][10]
-
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Examine organs macroscopically and collect tissues (especially the application site, kidneys, and parathyroid glands) for microscopic histopathological evaluation.[10][13]
-
Data Analysis and NOAEL Determination: Analyze all data statistically to identify any dose-related effects. The NOAEL is the highest dose level at which no adverse treatment-related findings are observed.
Visual Guides
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a percutaneous toxicity study.
Caption: Workflow for determining the no-toxic dose of percutaneous this compound.
This compound Signaling Pathway
This diagram shows the mechanism of action for this compound, which is key to understanding both its therapeutic effects and potential toxicity.
Caption: this compound binds to the VDR, influencing gene transcription.
References
- 1. Topical calcipotriene: Side effects, dosage, uses, and more [medicalnewstoday.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Toxicokinetics of topically applied calcitriol and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. View of Hypercalcaemia and Hypercalciuria after Topical Treatment of Psoriasis with Excessive Amounts of this compound [medicaljournalssweden.se]
- 6. Toxicosis in Animals From Human Topical Agents - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 7. This compound toxicity in a dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. [A 4-week repeated percutaneous dose toxicity study of this compound (MC903) followed by a 4-week recovery test in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [A 26-week repeated percutaneous dose toxicity study of this compound (MC903) in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. [Dermatotoxicity studies of this compound (MC903) ointment--primary skin irritation, skin sensitization, phototoxicity and skin photosensitization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Single dose toxicity studies of this compound (MC903) in rats and dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Nanosuspension-Loaded Trilayer Dissolving Microneedle Patches for the Treatment of Psoriasis: In Vitro Delivery and In Vivo Antipsoriatic Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Calcipotriol vs. Calcitriol: A Comparative Guide on Efficacy and Side Effects in Psoriasis Treatment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of calcipotriol and calcitriol (B1668218), two vitamin D analogues pivotal in the topical treatment of psoriasis. This analysis is supported by experimental data from clinical trials, detailing their efficacy and side-effect profiles.
This compound and calcitriol are synthetic analogues of vitamin D that exert their therapeutic effects in psoriasis by modulating keratinocyte proliferation and differentiation, as well as through immunomodulatory actions. While both are effective, their clinical profiles exhibit nuances in efficacy and tolerability.
Efficacy Comparison
Clinical studies have demonstrated that both this compound and calcitriol are effective in reducing the severity of psoriasis. However, some evidence suggests a greater and more rapid improvement with this compound, particularly when used in combination with other therapies like narrow-band ultraviolet B (NBUVB) phototherapy.[1][2]
One comparative study highlighted that a combination of this compound and NBUVB phototherapy led to earlier clearance of psoriatic plaques and a lower relapse rate compared to the calcitriol combination.[1][2] Furthermore, the this compound-treated group required fewer treatment sessions and lower cumulative NBUVB doses.[1]
In a head-to-head comparison of the ointments, both calcitriol and this compound showed significant efficacy in reducing the Dermatological Sum Score (DSS), with no statistically significant difference between the two.[3][4] However, a trend towards a higher percentage of patients achieving marked improvement was observed with calcitriol in one study.[5][6] Another study found a statistically significant greater improvement in Physician Global Assessment (PGA) and Psoriasis Area and Severity Index (PASI) scores with calcitriol after 42 days of treatment.[4]
Table 1: Comparison of Efficacy in Clinical Trials
| Efficacy Parameter | This compound | Calcitriol | Study Details |
| Global Improvement Score (Investigator Assessed) | 2.16 - 2.22 | 2.20 - 2.27 | 12-week, multicenter, randomized, investigator-masked, parallel comparison in 250 subjects with mild to moderate chronic plaque-type psoriasis.[3][5] |
| Global Improvement Score (Patient Assessed) | 1.84 - 2.09 | 1.92 - 2.12 | 12-week, multicenter, randomized, investigator-masked, parallel comparison in 250 subjects with mild to moderate chronic plaque-type psoriasis.[3][5] |
| Patients with Marked Improvement | 85% | 95.7% | 12-week, multicenter, randomized, investigator-masked, parallel comparison in 250 subjects with mild to moderate chronic plaque-type psoriasis (difference not statistically significant).[5][6] |
| Mean Dermatological Sum Score (DSS) Reduction | Significantly effective (p <0.001) | Significantly effective (p <0.001) | 12-week study in 50 patients with stable chronic plaque-type psoriasis (no statistically significant difference between groups).[3][4] |
| PASI Score Reduction | Greater improvement with prolonged therapy | Greater improvement with prolonged therapy | Retrospective data analysis of 630 patients with mild psoriasis over 42 days. Greater improvement seen with calcitriol (p<0.05).[4] |
Side Effect and Safety Profile
While both treatments are generally well-tolerated, studies consistently indicate a better safety profile for calcitriol, with a lower incidence of local skin irritation.[3][4][6]
In a large comparative study, 24% of patients treated with this compound reported treatment-related adverse events, compared to only 4% in the calcitriol group.[3][4] The mean score for cutaneous discomfort, as assessed by patients, was also significantly lower for calcitriol.[6] The most common side effect for both is skin irritation, but it is reported more frequently with this compound.[6] Systemic side effects like hypercalcemia are rare for both when used as directed.
Table 2: Comparison of Side Effects in Clinical Trials
| Side Effect Parameter | This compound | Calcitriol | Study Details |
| Treatment-Related Adverse Events | 24% | 4% | 12-week study in 50 patients with stable chronic plaque-type psoriasis.[3][4] |
| Dermatological and Treatment-Related Adverse Events | 14 events | 5 events | 12-week, multicenter, randomized, investigator-masked, parallel comparison in 250 subjects.[5][6] |
| Mean Worst Score for Cutaneous Safety (Investigator) | 0.28 - 0.3 | 0.04 - 0.1 | 12-week studies in 50 and 250 patients respectively (statistically significant in favor of calcitriol in the larger study).[3][4][5][6] |
| Mean Worst Score for Cutaneous Discomfort (Patient) | 0.36 - 0.4 | 0.04 - 0.2 | 12-week studies in 50 and 250 patients respectively (statistically significant in favor of calcitriol).[3][4][6] |
Signaling Pathways and Mechanism of Action
Both this compound and calcitriol are synthetic analogues of vitamin D3 and exert their effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. The binding of this compound or calcitriol to the VDR leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of genes involved in keratinocyte proliferation, differentiation, and inflammation.
This signaling pathway ultimately leads to the inhibition of keratinocyte proliferation and the promotion of their normal differentiation, which is dysregulated in psoriasis. Additionally, these vitamin D analogues have immunomodulatory effects, helping to reduce the inflammation characteristic of psoriatic plaques.
Experimental Protocols
The clinical trials comparing this compound and calcitriol typically follow a randomized, investigator-masked, parallel-group or intra-individual (left-right) comparison design.
A Representative Experimental Protocol:
-
Patient Selection:
-
Inclusion criteria typically include adults with mild to moderate stable chronic plaque-type psoriasis, affecting a certain percentage of body surface area.
-
Exclusion criteria often include patients with other forms of psoriasis, those using other psoriasis treatments within a specified washout period, and individuals with known hypercalcemia or vitamin D hypersensitivity.
-
-
Randomization and Blinding:
-
Patients are randomly assigned to receive either this compound ointment (e.g., 50 µg/g) or calcitriol ointment (e.g., 3 µg/g).
-
In an investigator-masked study, the investigators assessing the outcomes are blinded to the treatment allocation.
-
-
Treatment Regimen:
-
Patients are instructed to apply a thin layer of the assigned ointment to the psoriatic plaques twice daily for a specified duration, typically 8 to 12 weeks.
-
-
Efficacy Assessment:
-
Psoriasis Area and Severity Index (PASI): This is a widely used tool to measure the severity of psoriasis. It assesses the redness, thickness, and scaling of psoriatic plaques and the extent of body surface area involvement. Assessments are typically performed at baseline and at regular intervals throughout the study.
-
Physician's Global Assessment (PGA): The investigator provides an overall assessment of the psoriasis severity on a multi-point scale (e.g., clear, almost clear, mild, moderate, severe).
-
Dermatological Sum Score (DSS): This score is a composite measure of erythema, scaling, and infiltration of a target lesion.
-
Patient's Global Assessment: Patients provide their own assessment of the improvement of their psoriasis.
-
-
Safety Assessment:
-
Adverse events are recorded at each study visit.
-
Cutaneous safety and discomfort are assessed by both the investigator and the patient using a standardized scale.
-
Blood and urine samples may be collected to monitor calcium levels and other relevant biochemical parameters.
-
-
Statistical Analysis:
-
Statistical tests are used to compare the efficacy and safety outcomes between the two treatment groups.
-
References
- 1. hcplive.com [hcplive.com]
- 2. Comparative evaluation of efficacy and safety of this compound versus calcitriol ointment, both in combination with narrow-band ultraviolet B phototherapy in the treatment of stable plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 5. An investigator-masked comparison of the efficacy and safety of twice daily applications of calcitriol 3 microg/g ointment vs. This compound 50 microg/g ointment in subjects with mild to moderate chronic plaque-type psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy and Mechanisms of Calcipotriol and Tacrolimus in Psoriasis Management
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Calcipotriol and Tacrolimus (B1663567), two widely used topical treatments for psoriasis. By examining their performance in preclinical psoriasis models and clinical studies, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to inform their work. The following sections detail the experimental protocols, present quantitative data in a comparative format, and visualize the underlying molecular pathways.
Introduction to Psoriasis and Therapeutic Agents
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation and abnormal differentiation of keratinocytes, as well as infiltration of immune cells into the dermis and epidermis.[1] The pathogenesis is complex, involving a cycle of inflammation driven by the interplay between keratinocytes and immune cells, particularly T cells. Key inflammatory pathways, such as the IL-23/IL-17 axis, play a central role in driving the disease.[2][3][4][5]
This compound , a synthetic analog of vitamin D3, is a first-line topical treatment for psoriasis.[6] It works by binding to the vitamin D receptor (VDR) on various cells, including keratinocytes and T cells. This interaction modulates the transcription of genes involved in cell proliferation and differentiation, helping to normalize the rapid skin cell turnover seen in psoriasis.[6][7] this compound also exhibits anti-inflammatory effects by modulating immune cell activity.[7]
Tacrolimus , a macrolide calcineurin inhibitor, is another topical agent effective in managing psoriasis, particularly in sensitive areas like the face and intertriginous regions.[8][9] Its primary mechanism involves inhibiting calcineurin, which in turn suppresses T-cell activation and the production of pro-inflammatory cytokines, including those in the IL-23/IL-17 pathway.[8][10]
Comparative Efficacy: Quantitative Data
The following tables summarize the quantitative data from preclinical and clinical studies comparing the efficacy of this compound and Tacrolimus.
Table 1: Clinical Efficacy in Patients with Plaque Psoriasis
| Parameter | This compound (0.005% ointment) | Tacrolimus (0.1% ointment) | Combination (this compound AM + Tacrolimus PM) | Reference |
| Mean Reduction in Score Sum (8 weeks) | 39.5% | 38.2% | 60.7% | [11][12] |
| Adverse Events (Skin Irritation) | 20% | 40% | 0% | [12] |
| Adverse Events (Pruritus) | 30% | 10% | 0% | [12] |
Table 2: Efficacy in Psoriasis Affecting Sensitive Areas (Facial or Genitofemoral)
| Parameter | Calcitriol (3 µg/g ointment) | Tacrolimus (0.3 mg/g ointment) | Reference |
| Mean Reduction in Target Area Score (6 weeks) | 51% | 67% | [13] |
| Complete or Almost Complete Clearance (PGA) | 33% | 60% | [13] |
| Perilesional Erythema | 55% | 16% | [13] |
Experimental Protocols
A widely used and reproducible animal model for studying psoriasis is the Imiquimod (B1671794) (IMQ)-induced psoriasis-like skin inflammation model in mice .[1][2][3][14][15]
Induction of Psoriasis-like Inflammation:
-
Animal Model: C57BL/6 or BALB/c mice are commonly used.[1][2]
-
Imiquimod Application: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara) is applied to the shaved back and right ear of the mice for 5 to 6 consecutive days.[2][15]
-
Disease Development: Signs of psoriasis, such as erythema, scaling, and skin thickening, typically appear within the first three days and increase in severity.[2][15]
Treatment Protocol:
-
Topical Application: this compound, Tacrolimus, or a vehicle control is applied topically to the inflamed areas, often starting from day 2 of imiquimod application.
-
Dosage: Concentrations used are typically based on clinically relevant formulations (e.g., 0.005% for this compound and 0.1% for Tacrolimus).
Assessment of Efficacy:
-
Macroscopic Scoring: The severity of skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI) score, evaluating erythema, scaling, and thickness.[1][2]
-
Skin and Ear Thickness: Measurements are taken daily using a caliper.[1][3]
-
Histological Analysis: At the end of the experiment, skin biopsies are taken for histological examination to assess epidermal hyperplasia (acanthosis), parakeratosis, and immune cell infiltration.[1][2]
-
Cytokine Analysis: The expression of key inflammatory cytokines (e.g., IL-17A, IL-23, TNF-α) in skin homogenates or serum is quantified using methods like real-time PCR or ELISA.[1][3]
Below is a graphical representation of the experimental workflow.
Caption: Workflow for the imiquimod-induced psoriasis mouse model.
Signaling Pathways and Mechanisms of Action
This compound: this compound exerts its effects by binding to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on DNA, regulating gene transcription.[7]
-
Keratinocyte Effects: It inhibits keratinocyte proliferation and promotes their normal differentiation, helping to resolve psoriatic plaques.[6][7][16]
-
Immune Modulation: this compound suppresses the IL-23/IL-17 inflammatory axis. It directly inhibits the expression of IL-36α and IL-36γ in keratinocytes, which are key drivers of the psoriatic inflammatory loop.[4][5] It also down-regulates the expression of TNF-α, IL-23, and IL-17A.[17][18]
Caption: this compound's mechanism of action in psoriasis.
Tacrolimus: Tacrolimus is a calcineurin inhibitor. It binds to the immunophilin FKBP12, and this complex then inhibits calcineurin.
-
T-Cell Inhibition: The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT). Phosphorylated NFAT cannot enter the nucleus, which blocks the transcription of genes for pro-inflammatory cytokines like IL-2.[8] This leads to a suppression of T-cell activation and proliferation.
-
Cytokine Reduction: Tacrolimus has been shown to reduce the levels of various pro-inflammatory cytokines involved in psoriasis, including IL-17, IL-23, and TNF-α.[10] It can also interfere with the IL-8/IL-8 receptor pathway, which is implicated in psoriasis pathogenesis.[19]
Caption: Tacrolimus's mechanism of action in psoriasis.
Conclusion
Both this compound and Tacrolimus are effective topical treatments for psoriasis, operating through distinct yet complementary mechanisms. This compound primarily targets keratinocyte hyperproliferation and differentiation while also modulating the local immune response. Tacrolimus exerts a more direct immunosuppressive effect by inhibiting T-cell activation.
Clinical data suggests that for plaque psoriasis, a combination of this compound and Tacrolimus may offer superior efficacy and better tolerability than either agent alone.[11][12] In sensitive areas, Tacrolimus appears to have an efficacy advantage over Calcitriol (a form of vitamin D) with fewer local side effects.[13]
The choice between these agents may depend on the location and severity of the psoriatic lesions, as well as patient-specific factors. The insights provided in this guide, from preclinical models to clinical outcomes and molecular pathways, should serve as a valuable resource for the ongoing research and development of novel psoriasis therapies.
References
- 1. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. imavita.com [imavita.com]
- 4. Disrupting the IL-36 and IL-23/IL-17 loop underlies the efficacy of this compound and corticosteroid therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI Insight - Disrupting the IL-36 and IL-23/IL-17 loop underlies the efficacy of this compound and corticosteroid therapy for psoriasis [insight.jci.org]
- 6. An Overview on Management of Psoriasis Using Calcipotriene and Its Amalgamation as Nano Based Drug Delivery System [mdpi.com]
- 7. What is the mechanism of Calcipotriene? [synapse.patsnap.com]
- 8. Tacrolimus for the management of psoriasis: clinical utility and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Therapeutic Effect of Tacrolimus in a Mouse Psoriatic Model is Associated with the Induction of Myeloid-derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preliminary study of the efficacy and tolerability of combination therapy with calcipotriene ointment 0.005% and tacrolimus ointment 0.1% in the treatment of stable plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.mdedge.com [cdn.mdedge.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. new.zodml.org [new.zodml.org]
- 16. mdpi.com [mdpi.com]
- 17. Clinical Efficiency of Topical this compound/Betamethasone Treatment in Psoriasis Relies on Suppression of the Inflammatory Inflammatory TNFα – IL-23 – IL-17 Axis | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 18. Clinical Efficiency of Topical this compound/Betamethasone Treatment in Psoriasis Relies on Suppression of the Inflammatory TNFα – IL-23 – IL-17 Axis | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 19. academic.oup.com [academic.oup.com]
Combination Therapy of Calcipotriol and Betamethasone Demonstrates Superior Efficacy in Psoriasis Management
A comprehensive review of clinical data and molecular mechanisms reveals that the combination of calcipotriol, a vitamin D analog, and betamethasone (B1666872), a potent corticosteroid, offers a synergistic and more effective topical treatment for psoriasis compared to monotherapy with either agent alone. This guide synthesizes findings from multiple clinical trials and mechanistic studies to provide researchers, scientists, and drug development professionals with a detailed comparison of the treatment modalities, supported by experimental data and visualization of the underlying biological pathways.
The dual-action approach of the this compound/betamethasone dipropionate (Cal/BDP) combination targets the distinct pathological processes of psoriasis: the hyperproliferation and abnormal differentiation of keratinocytes, and the underlying inflammatory cascade.[1][2] Clinical evidence consistently shows that this combination therapy not only achieves a more rapid and significant improvement in psoriasis severity but also maintains a favorable safety profile.[1][2][3]
Comparative Efficacy: Quantitative Data from Clinical Trials
Numerous randomized, double-blind clinical trials have established the superiority of the Cal/BDP combination over its individual components and vehicle. The primary endpoint for efficacy in these studies is typically the Psoriasis Area and Severity Index (PASI), which assesses the extent and severity of psoriatic lesions.
A pivotal study demonstrated that after four weeks of treatment, the mean percentage reduction in PASI score was significantly greater in the group receiving the combination ointment (-74.4%) compared to those receiving betamethasone dipropionate alone (-61.3%) or this compound alone (-55.3%).[3] Another study showed a significantly higher reduction in PASI scores for the combination therapy compared to betamethasone dipropionate monotherapy at the end of a 12-week treatment period.[4]
For a clearer comparison, the following tables summarize the key efficacy data from representative clinical trials:
Table 1: Comparison of Mean Percentage PASI Score Reduction
| Treatment Group | Duration | Mean % PASI Reduction | Statistical Significance vs. Monotherapy | Reference |
| This compound/Betamethasone Combination | 4 Weeks | 74.4% | p < 0.001 vs. both monotherapies | [3] |
| Betamethasone Dipropionate | 4 Weeks | 61.3% | - | [3] |
| This compound | 4 Weeks | 55.3% | - | [3] |
| This compound/Betamethasone Combination | 12 Weeks | Statistically significant improvement | p-value significant | [4] |
| Betamethasone Dipropionate | 12 Weeks | Significant reduction from baseline | - | [4] |
Table 2: Treatment Success Rates (Physician's Global Assessment - PGA)
| Treatment Group | Duration | Patients Achieving "Clear" or "Almost Clear" (PGA) | Reference |
| This compound/Betamethasone Foam | 12 Weeks | Higher success rates than gel formulation | [5] |
| This compound/Betamethasone Gel | 12 Weeks | - | [5] |
A meta-analysis of 22 randomized controlled trials further solidified these findings, concluding that short-term sequential therapy with a this compound-betamethasone combination followed by this compound monotherapy significantly improved the PASI score compared to this compound monotherapy alone, with no significant difference in the overall rate of adverse reactions.[6][7]
Unraveling the Molecular Synergy: Mechanism of Action
The enhanced efficacy of the combination therapy stems from the complementary mechanisms of action of this compound and betamethasone, which target different facets of psoriasis pathogenesis.[1][8]
-
This compound: As a synthetic vitamin D3 analog, this compound normalizes keratinocyte proliferation and differentiation.[1] It inhibits the proliferation of keratinocytes and induces their terminal differentiation, thereby reducing the thickness and scaling of psoriatic plaques.[1] Furthermore, it has immunomodulatory effects, including the inhibition of T-cell activation and proliferation.[8]
-
Betamethasone: A potent corticosteroid, betamethasone exerts strong anti-inflammatory and immunosuppressive effects.[1] It reduces the expression of pro-inflammatory cytokines and chemokines, and inhibits the infiltration and activation of immune cells, such as T-cells, in the psoriatic lesions.[1][9] Specifically, it has been shown to reduce the number of CD4+ and CD8+ T cells.[10]
The combination therapy has a profound effect on T-cell subsets, going beyond the effects of either monotherapy.[8] It effectively down-regulates the inflammatory TNF-α – IL-23 – IL-17 axis, which is a key driver of psoriasis.[10][11] This synergistic action on both the epidermal and dermal components of the disease leads to a more comprehensive and effective treatment.
Below is a diagram illustrating the key signaling pathways targeted by this compound and betamethasone in psoriasis.
References
- 1. This compound/Betamethasone Dipropionate for the Treatment of Psoriasis: Mechanism of Action and Evidence of Efficacy and Safety versus Topical Corticosteroids | MDPI [mdpi.com]
- 2. This compound/Betamethasone Dipropionate for the Treatment of Psoriasis: Mechanism of Action and Evidence of Efficacy and Safety versus Topical Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new this compound/betamethasone formulation with rapid onset of action was superior to monotherapy with betamethasone dipropionate or this compound in psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. njppp.com [njppp.com]
- 5. This compound Plus Betamethasone Dipropionate Aerosol Foam in Patients with Moderate-to-Severe Psoriasis: Sub-Group Analysis of the PSO-ABLE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical efficacy and safety of using this compound-betamethasone compounding agent for psoriasis treatment: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-betamethasone more effective than this compound alone in treating plaque psoriasis | MDedge [mdedge.com]
- 8. The effect of the combination of this compound and betamethasone dipropionate versus both monotherapies on epidermal proliferation, keratinization and T-cell subsets in chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Efficiency of Topical this compound/Betamethasone Treatment in Psoriasis Relies on Suppression of the Inflammatory TNFα – IL-23 – IL-17 Axis | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 11. researchgate.net [researchgate.net]
Calcipotriol's Anti-Proliferative Efficacy Across Diverse Cancer Cell Lines: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Calcipotriol's anti-proliferative effects across various cancer cell lines. The information is supported by experimental data and detailed methodologies to aid in the evaluation of this vitamin D analog as a potential anti-cancer agent.
This compound, a synthetic analog of vitamin D, is well-established for its efficacy in treating psoriasis by inhibiting keratinocyte proliferation.[1] Emerging research has expanded its investigation into the realm of oncology, revealing its potential to impede the growth of various cancer cells. This guide synthesizes the available data on its anti-proliferative activity, offering a comparative overview for researchers.
Comparative Anti-Proliferative Activity of this compound
The following table summarizes the observed anti-proliferative effects of this compound on different cancer cell lines. It is important to note that while direct IC50 values for this compound monotherapy are not always available in the literature, its significant synergistic effects with other chemotherapeutic agents are a recurring theme.
| Cell Line | Cancer Type | Observed Anti-Proliferative Effects |
| T98G | Glioblastoma | Dose-dependent decrease in cell viability at concentrations between 1 nM and 10 μM. |
| HGC-27, AGS | Gastric Cancer | Significantly inhibits cancer-associated fibroblast (CAF)-induced oxaliplatin (B1677828) resistance at a concentration of 500 nM. |
| A375 | Melanoma | When used in combination with dacarbazine, this compound enhances the anti-proliferative effect of dacarbazine. |
| HaCaT | Keratinocytes (Psoriasis Model) | Inhibits proliferation, in part by downregulating the expression and activation of STAT1 and STAT3.[1][2] |
Note: The data presented is a synthesis of findings from multiple studies. Direct comparison of absolute efficacy should be approached with caution due to variations in experimental conditions.
Experimental Protocols: Assessing Cell Proliferation
The anti-proliferative effects of this compound are commonly evaluated using colorimetric assays that measure cell viability and metabolic activity. The MTT and MTS assays are standard methods employed in the cited research.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and/or co-treatments) and include appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a more recent, "one-step" alternative to the MTT assay. The MTS tetrazolium compound is reduced by viable cells to a soluble formazan product, eliminating the need for a separate solubilization step.
Materials:
-
MTS reagent (in combination with an electron coupling reagent like phenazine (B1670421) ethosulfate)
-
Cell culture medium
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: Expose the cells to a range of this compound concentrations and control conditions for the desired duration.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Record the absorbance at a wavelength of 490 nm using a multi-well spectrophotometer.
-
Data Analysis: Determine the cell viability as a percentage of the control.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-proliferative effects through the modulation of several key signaling pathways. Its primary mechanism involves binding to the Vitamin D Receptor (VDR), which then heterodimerizes with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on target genes, regulating their transcription.
Figure 1: Simplified signaling pathway of this compound's anti-proliferative effects.
Key signaling pathways modulated by this compound include:
-
VDR-Mediated Gene Regulation: The activation of the VDR/RXR complex leads to the regulation of genes involved in cell cycle control, promoting cell cycle arrest, and inducing cellular differentiation and apoptosis.
-
STAT1/STAT3 Signaling: In keratinocytes, this compound has been shown to downregulate the expression and activation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3, which are key proteins in promoting cell proliferation.[1][2]
-
PI3K/Akt Signaling: Research in gastric cancer cells indicates that this compound can suppress the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, thereby overcoming chemoresistance.[3]
Experimental Workflow for Anti-Proliferative Studies
The following diagram illustrates a typical workflow for investigating the anti-proliferative effects of a compound like this compound.
Figure 2: A standard workflow for assessing the anti-proliferative effects of this compound.
References
- 1. This compound inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound abrogates cancer-associated fibroblast-derived IL-8-mediated oxaliplatin resistance in gastric cancer cells via blocking PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcipotriol and Other Vitamin D Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The vitamin D endocrine system, traditionally associated with calcium homeostasis, has garnered significant attention in oncology for its potent anti-cancer properties. The active form of vitamin D, calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), and its synthetic analogs exert pleiotropic effects on cancer cells, including inhibition of proliferation, induction of apoptosis, and modulation of the tumor microenvironment. However, the therapeutic utility of calcitriol is often limited by its calcemic side effects. This has spurred the development of vitamin D analogs, such as calcipotriol, tacalcitol (B196726), maxacalcitol, and paricalcitol, designed to retain or enhance anti-neoplastic activity with a reduced risk of hypercalcemia. This guide provides a comparative analysis of these key vitamin D analogs in cancer research, supported by experimental data and detailed methodologies.
Comparative Efficacy: A Quantitative Overview
The anti-proliferative efficacy of vitamin D analogs is a critical parameter in their evaluation as potential cancer therapeutics. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug that inhibits a biological process by 50%, is a standard metric for this assessment. While direct head-to-head comparisons across a wide range of cancer cell lines are limited in the literature, the available data provide valuable insights into the relative potencies of these compounds.
| Vitamin D Analog | Cancer Type | Cell Line | IC50 (M) | Reference |
| Paricalcitol | Leukemia | HL-60 | 2.4 x 10⁻⁹ | [1] |
| Leukemia | NB-4 | 3.4 x 10⁻⁹ | [1] | |
| This compound | Glioblastoma | T98G | Dose-dependent inhibition (1 nM - 10 µM) | [2] |
| Tacalcitol | Glioblastoma | T98G | Dose-dependent inhibition (1 nM - 10 µM) | [2] |
Note: The provided IC50 values are derived from individual studies and may not be directly comparable due to variations in experimental conditions. The data for this compound and tacalcitol in T98G cells indicate a dose-dependent effect rather than a specific IC50 value in the cited study.
In Vivo Anti-Tumor Activity
Preclinical animal models, particularly xenograft studies in immunocompromised mice, are instrumental in evaluating the in vivo efficacy of vitamin D analogs. These studies provide crucial information on tumor growth inhibition, safety, and pharmacodynamics.
| Vitamin D Analog | Cancer Model | Key Findings | Reference |
| Maxacalcitol | Pancreatic Cancer (BxPC-3 xenograft) | More significant inhibition of tumor growth compared to calcitriol, without inducing hypercalcemia. | [3] |
| This compound & Tacalcitol (as PRI-2205 & PRI-2191) | Colon Cancer (MC38 murine model) | Significantly enhanced the anti-tumor activity of 5-fluorouracil (B62378). | [4] |
| This compound | Osteosarcoma (LM7 xenograft) | Suppressed tumor spread and growth. | [5] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail the methodologies for key experiments cited in the evaluation of vitamin D analogs.
Cell Viability and Proliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
-
Cell Plating: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells per well) and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with a range of concentrations of the vitamin D analogs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 to 96 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
2. Soft Agar (B569324) Colony Formation Assay
This assay assesses the ability of single cells to grow into colonies in a semi-solid medium, a characteristic of anchorage-independent growth often associated with a tumorigenic phenotype.
-
Base Agar Layer: Prepare a layer of 0.5-0.6% agar in culture medium in a 6-well plate and allow it to solidify.
-
Cell-Agar Layer: Mix a low number of cells with 0.3-0.4% agar in culture medium and layer this on top of the base agar.
-
Compound Treatment: The vitamin D analogs can be incorporated into the agar layers or added to the liquid medium overlaying the top agar.
-
Incubation: Incubate the plates for 2-4 weeks to allow for colony formation.
-
Colony Staining and Counting: Stain the colonies with a dye such as crystal violet and count them manually or using an automated colony counter.
-
Data Analysis: Compare the number and size of colonies in the treated groups to the control group to determine the inhibitory effect on anchorage-independent growth.[7]
In Vivo Xenograft Tumor Model
This model is crucial for evaluating the anti-tumor efficacy of compounds in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[4]
-
Tumor Growth Monitoring: Allow the tumors to reach a palpable size. Measure tumor dimensions regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer the vitamin D analogs and vehicle control via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.[4]
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to assess the anti-tumor efficacy.
Signaling Pathways and Mechanisms of Action
Vitamin D analogs exert their anti-cancer effects by modulating a complex network of signaling pathways, primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.[8]
Canonical VDR-Mediated Genomic Signaling
The binding of a vitamin D analog to the VDR induces a conformational change, leading to the heterodimerization of VDR with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.
References
- 1. Structure and the Anticancer Activity of Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D Analogues Tacalcitol and this compound Inhibit Proliferation and Migration of T98G Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Vitamin D analogs enhance the anticancer activity of 5-fluorouracil in an in vivo mouse colon cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. uu.diva-portal.org [uu.diva-portal.org]
- 8. Antiproliferative role of vitamin D and its analogs--a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Showdown: Calcipotriol vs. Tazarotene for Psoriasis Management
For researchers, scientists, and drug development professionals, the choice between topical treatments for psoriasis hinges on a delicate balance of efficacy, safety, and mechanism of action. This guide provides a comprehensive, data-driven comparison of two widely prescribed topical agents: calcipotriol, a synthetic vitamin D3 analog, and tazarotene (B1682939), a third-generation retinoid.
Psoriasis, a chronic autoimmune inflammatory skin disease, is characterized by hyperproliferation and abnormal differentiation of keratinocytes. Both this compound and tazarotene have emerged as important non-corticosteroid topical options that target these key pathological features. This guide delves into the clinical evidence from head-to-head studies, detailing their comparative efficacy, safety profiles, and the distinct signaling pathways through which they exert their therapeutic effects.
Efficacy: A Quantitative Comparison
Direct comparative studies have demonstrated that the efficacy of this compound and tazarotene can be concentration-dependent. Notably, topical this compound 0.005% ointment has shown greater effectiveness than tazarotene 0.05% gel. However, its efficacy is comparable to that of the higher concentration tazarotene 0.1% gel in the treatment of stable plaque psoriasis.[1]
Data from a prospective, right-left side intra-individual parallel 8-week study provides a clear quantitative comparison:
| Treatment Group | Mean ESI Score at Baseline | Mean ESI Score at 4 Weeks | Mean ESI Score at 8 Weeks | Percentage Reduction in ESI Score at 8 Weeks |
| Group 1 | ||||
| This compound 0.005% | 4.1 ± 1.4 | 2.1 ± 0.3 | 0.81 ± 0.3 | 77% |
| Tazarotene 0.05% | 3.9 ± 1.2 | 2.4 ± 0.4 | 1.6 ± 0.7 | 59% |
| Group 2 | ||||
| This compound 0.005% | 4.1 ± 1.1 | Not Reported | 0.81 ± 0.3 | 77% |
| Tazarotene 0.1% | 3.9 ± 1.2 | Not Reported | Not Reported | 75% |
ESI (Erythema, Scaling, and Infiltration) score is a measure of psoriasis lesion severity.
In the study comparing this compound 0.005% to tazarotene 0.05% (Group 1), the reduction in the ESI score was significantly greater with this compound at both 4 and 8 weeks.[1] At the 8-week mark, all patients treated with this compound showed more than a 50% reduction in their ESI score, with a majority achieving marked improvement (>75% reduction). In contrast, only a third of patients treated with tazarotene 0.05% achieved a similar level of improvement.[1]
When comparing this compound 0.005% to tazarotene 0.1% (Group 2), the improvement was comparable between the two treatments by the end of the 8-week period.[1]
Safety and Tolerability Profile
Local skin irritation is a common adverse effect associated with both this compound and tazarotene. However, studies indicate that these side effects are more frequently observed with tazarotene.
| Adverse Event | This compound 0.005% | Tazarotene 0.1% |
| Itching | 17% | 21.9% |
| Burning Sensation | 7.3% | 9.7% |
| Irritation | Less Frequent | More Frequent |
Mild adverse effects, including burning, pruritus (itching), and irritation, were noted more often in lesions treated with tazarotene compared to those treated with this compound; however, this difference was not statistically significant.[1][2] Importantly, in the cited studies, none of the patients discontinued (B1498344) therapy due to these adverse events.[1]
Experimental Protocols
The presented data is primarily derived from a prospective, right-left side intra-individual parallel 8-week study, a design that effectively minimizes inter-patient variability.
Study Design:
-
Type: Prospective, randomized, right-left side intra-individual parallel study.
-
Duration: 8 weeks.
-
Participants: Patients with stable plaque psoriasis.
-
Intervention:
-
Group 1: this compound 0.005% ointment applied twice daily to lesions on one side of the body versus tazarotene 0.05% gel applied once daily to lesions on the contralateral side.
-
Group 2: this compound 0.005% ointment applied twice daily to lesions on one side of the body versus tazarotene 0.1% gel applied once daily to lesions on the contralateral side.
-
-
Efficacy Assessment: The primary efficacy endpoint was the change in the Erythema, Scaling, and Infiltration (ESI) score, evaluated at baseline, 4 weeks, and 8 weeks. The ESI score grades each parameter on a scale of 0 (nil) to 3 (severe). Improvement was categorized as:
-
Marked improvement: >75% reduction in ESI score.
-
Moderate improvement: 51% to 75% reduction.
-
Minimal improvement: 26% to 50% reduction.
-
Non-responders: <25% reduction.
-
-
Safety Assessment: Monitoring and recording of all adverse events, with a focus on local skin reactions such as burning, itching, and irritation.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and tazarotene in psoriasis are underpinned by their distinct interactions with nuclear receptors and subsequent modulation of gene expression.
This compound: Vitamin D Receptor (VDR) Pathway
This compound, a synthetic analog of vitamin D3, exerts its effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[3] This binding initiates a cascade of molecular events:
-
VDR Activation: this compound enters the keratinocyte and binds to the VDR in the cytoplasm.
-
Heterodimerization: The activated VDR-calcipotriol complex translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).
-
Gene Transcription Modulation: This heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.
-
Therapeutic Effects: This binding regulates the transcription of genes involved in:
-
Inhibition of Keratinocyte Proliferation: Downregulating genes that promote cell growth.
-
Induction of Keratinocyte Differentiation: Upregulating genes that lead to normal maturation of skin cells.
-
Anti-inflammatory Action: Modulating the expression of inflammatory cytokines.[1]
-
Tazarotene: Retinoic Acid Receptor (RAR) Pathway
Tazarotene is a prodrug that is rapidly converted to its active metabolite, tazarotenic acid, in the skin. Tazarotenic acid selectively binds to Retinoic Acid Receptors (RARs), specifically RAR-β and RAR-γ.[4]
-
Conversion to Active Form: Tazarotene is hydrolyzed to tazarotenic acid.
-
RAR Binding: Tazarotenic acid enters the keratinocyte and binds to RARs in the nucleus.
-
Heterodimerization: The RAR-tazarotenic acid complex forms a heterodimer with the Retinoid X Receptor (RXR).
-
Gene Expression Regulation: This complex binds to Retinoic Acid Response Elements (RAREs) on the DNA, leading to:
Experimental Workflow: Head-to-Head Intra-Individual Comparison
The right-left side intra-individual study design is a powerful methodology for comparing topical treatments, as it minimizes variability between subjects.
Conclusion
This comparative guide, based on available head-to-head clinical data, provides valuable insights for researchers and drug development professionals. This compound 0.005% ointment demonstrates superior or comparable efficacy to tazarotene, depending on the concentration of the latter, for the treatment of stable plaque psoriasis. While both are effective topical treatments, tazarotene appears to be associated with a higher incidence of local skin irritation. The distinct mechanisms of action, centered on the VDR and RAR pathways respectively, offer different avenues for therapeutic intervention in psoriasis. Future research could explore combination therapies or novel formulations to optimize the risk-benefit profile of these important topical agents.
References
- 1. Comparative study of this compound (0.005%) ointment and tazarotene (0.05% and 0.1%) gel in the treatment of stable plaque psoriasis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Review paper Vitamin D and its receptor – role and activity in the human body. Anomalies of metabolism and structure associated with psoriasis [termedia.pl]
- 4. What is the mechanism of Tazarotene? [synapse.patsnap.com]
- 5. Molecular mechanisms of tazarotene action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: Calcipotriol and Dithranol's Impact on Keratinocyte Growth
For Immediate Release
This guide offers a detailed in vitro comparison of two prominent topical treatments for psoriasis, Calcipotriol and dithranol, focusing on their direct effects on keratinocyte growth. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanisms of action, supporting experimental data, and detailed protocols for key assays. While direct head-to-head in vitro comparative studies are limited, this guide synthesizes available data to facilitate an informed understanding of each compound's performance.
Executive Summary
This compound, a synthetic vitamin D3 analog, and dithranol, a well-established anthralin (B1665566) derivative, are both effective in managing psoriasis by modulating keratinocyte proliferation and differentiation. In vitro evidence demonstrates that this compound exerts its effects by inhibiting proliferative signaling pathways and promoting apoptosis. Dithranol is understood to induce apoptosis through the generation of reactive oxygen species and also influences keratinocyte differentiation. This guide will delve into the specifics of their mechanisms and present available quantitative data to draw a comparative picture of their in vitro efficacy.
Data Presentation: A Comparative Overview
The following table summarizes the known in vitro effects of this compound and dithranol on keratinocyte growth parameters. It is important to note that the presented data is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Parameter | This compound | Dithranol |
| Keratinocyte Proliferation | Inhibits proliferation in a concentration-dependent manner.[1] | Inhibits hyperproliferation. |
| Mechanism of Proliferation Inhibition | Downregulates the expression and phosphorylation of STAT1 and STAT3.[2] Downregulates the expression of early growth response-1 (EGR1) and polo-like kinase-2 (PLK2).[1] | Induces apoptosis, leading to a reduction in cell number.[3] |
| Keratinocyte Differentiation | Promotes normalization of keratinocyte differentiation.[4] | Upregulates genes involved in keratinization and epidermal differentiation, such as filaggrin (FLG2) and certain keratins (KRT2, LCE1C).[5] |
| Induction of Apoptosis | Induces apoptosis in psoriatic keratinocytes.[6] | Induces apoptosis in a dose- and time-dependent manner through the activation of caspase-3 and cytochrome c release.[3][7] |
| Signaling Pathways Modulated | STAT1/STAT3 signaling pathway.[2] | Reactive Oxygen Species (ROS) mediated pathways, leading to apoptosis. |
Experimental Protocols
Keratinocyte Proliferation Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of this compound and dithranol on the proliferation of the human keratinocyte cell line, HaCaT.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and dithranol stock solutions
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound and dithranol in complete DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the respective drug dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Mandatory Visualizations
Signaling Pathways
Caption: this compound's anti-proliferative signaling pathway in keratinocytes.
Caption: Dithranol's pro-apoptotic signaling pathway in keratinocytes.
Experimental Workflow
Caption: In vitro comparison workflow for this compound and dithranol.
References
- 1. This compound affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An investigation of the effects of dithranol-induced apoptosis in a human keratinocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis in psoriatic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dithranol induces cytochrome c release, caspase 3 activation and apoptosis in human keratinocytes - ePrints - Newcastle University [eprints.ncl.ac.uk]
A Comparative Guide to the Immunomodulatory Effects of Calcipotriol and Cyclosporine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the immunomodulatory properties of Calcipotriol and Cyclosporine, two agents with distinct mechanisms of action and significant applications in the treatment of immune-mediated diseases, particularly psoriasis. The following sections present a comprehensive overview of their effects on key immune cells, a summary of relevant experimental data, detailed experimental protocols, and visualizations of their signaling pathways.
Overview of Mechanisms of Action
This compound , a synthetic analog of vitamin D3, exerts its effects primarily through the nuclear Vitamin D Receptor (VDR).[1] Binding of this compound to the VDR leads to the formation of a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of various genes involved in cell proliferation, differentiation, and immune responses.[1] In the context of immunomodulation, this compound is known to inhibit the proliferation of keratinocytes and modulate the function of T-lymphocytes and dendritic cells.[2]
Cyclosporine is a potent calcineurin inhibitor that acts as an immunosuppressant.[3] Its primary mechanism involves binding to the intracellular protein cyclophilin.[3] This Cyclosporine-cyclophilin complex inhibits the phosphatase activity of calcineurin.[3] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[3] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), which is essential for T-cell activation and proliferation.[3]
Comparative Analysis of Immunomodulatory Effects
The following tables summarize the known effects of this compound and Cyclosporine on key immune cell populations and their functions.
Effects on T-Lymphocytes
| Parameter | This compound | Cyclosporine |
| Proliferation | Potent inhibitor of lymphocyte proliferation in mixed epidermal cell lymphocyte reactions.[4] Shows synergistic inhibitory effects when combined with Cyclosporine.[4][5] | Potent inhibitor of T-cell proliferation.[6] The 50% inhibitory concentration (IC50) for mitogen and alloantigen-induced lymphocyte proliferation is approximately 19 +/- 4 µg/L.[6] |
| Cytokine Production | Inhibits the IL-23/IL-17 axis.[7] Suppresses the production of IFN-γ and IL-17 by T-cells.[2] Can induce a shift towards a Th2 cytokine profile. | Primarily inhibits the production of IL-2.[3] Also reported to decrease the production of TNF-α.[3] |
| T-cell Subsets | Promotes a shift from a Th1/Th17 pro-inflammatory response to a more tolerogenic Th2 profile.[2] | Primarily targets T-helper cells, but can also affect T-suppressor cells.[3] |
Effects on Dendritic Cells (DCs)
| Parameter | This compound | Cyclosporine |
| Maturation | Can inhibit the maturation of dendritic cells. | Effects on DC maturation are complex. One study showed an increase in CD80 expression but not CD86, and a reduced ability to stimulate allogeneic T-cell proliferation. |
| Cytokine Production | Minimal effect on TNF-α production by conventional DCs, but significantly inhibits IFN-α production by plasmacytoid DCs.[3] | Strongly suppresses the production of TNF-α by conventional DCs, but not IFN-α by plasmacytoid DCs.[3] |
| Antigen Presentation | Can downregulate the expression of molecules involved in antigen presentation. | Does not appear to alter the ability of myeloid and plasmacytoid dendritic cells to take up antigens. |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The distinct mechanisms of action of this compound and Cyclosporine are rooted in their engagement with different intracellular signaling cascades.
Experimental Workflows
The following diagrams illustrate generalized workflows for key experiments used to assess the immunomodulatory effects of compounds like this compound and Cyclosporine.
References
- 1. Optimizing Anti-Inflammatory and Immunomodulatory Effects of Corticosteroid and Vitamin D Analogue Fixed-Dose Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinctive downmodulation of plasmacytoid dendritic cell functions by vitamin D3 analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Additive effects of this compound and cyclosporine A: from in vitro experiments to in vivo applications in the treatment of severe psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Insight - Disrupting the IL-36 and IL-23/IL-17 loop underlies the efficacy of this compound and corticosteroid therapy for psoriasis [insight.jci.org]
- 7. This compound improves the efficacy of cyclosporine in the treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
Calcipotriol vs. Coal Tar: A Comparative Guide to Mechanism and Efficacy
An objective analysis for researchers, scientists, and drug development professionals.
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation and aberrant differentiation of keratinocytes. Topical therapies remain a cornerstone of treatment for mild to moderate plaque psoriasis. Among the most established treatments are calcipotriol, a synthetic vitamin D3 analog, and coal tar, a therapeutic agent with a long history of use. This guide provides a detailed comparison of their mechanisms of action and clinical efficacy, supported by experimental data, to inform research and development in dermatology.
Mechanistic Deep Dive: Two Distinct Pathways to a Common Goal
While both this compound and coal tar aim to normalize psoriatic skin, they achieve this through fundamentally different molecular pathways. This compound engages a specific nuclear receptor, whereas coal tar acts through a more complex and less understood mechanism involving a multitude of compounds.[1][2]
This compound: A Targeted Vitamin D Receptor Agonist
This compound's therapeutic effects are mediated through its binding to the Vitamin D Receptor (VDR), which is expressed in skin cells, including keratinocytes.[2][3] This interaction initiates a cascade of genomic effects that counter the pathological processes in psoriasis.
Key Actions of this compound:
-
Inhibition of Keratinocyte Proliferation: this compound slows the rapid growth of skin cells, a hallmark of psoriasis.[4][5][6] It achieves this by downregulating proliferation factors like early growth response-1 (EGR1), polo-like kinase-2 (PLK2), and by inhibiting the STAT1 and STAT3 signaling pathways.[7][8][9]
-
Promotion of Keratinocyte Differentiation: It helps normalize the maturation of skin cells, correcting the defective differentiation seen in psoriatic plaques.[2][6][10]
-
Immunomodulation: this compound exerts significant anti-inflammatory effects by modulating the skin's immune response.[10] It effectively disrupts the pivotal IL-23/IL-17 inflammatory axis, which is a key driver of psoriasis pathogenesis.[11][12][13] This leads to a reduction in inflammatory cell infiltration, including neutrophils and T cells, in the psoriatic skin.[11][12] It also represses key inflammatory cytokines like IL-36α and IL-36γ.[14]
Coal Tar: A Multi-Compound Aryl Hydrocarbon Receptor Modulator
Crude coal tar is a complex mixture of thousands of compounds, with its therapeutic effects primarily attributed to polycyclic aromatic hydrocarbons (PAHs).[15][16] The mechanism is not fully elucidated but is known to be multifactorial.[1][4]
Key Actions of Coal Tar:
-
Aryl Hydrocarbon Receptor (AhR) Activation: PAHs in coal tar are ligands for the Aryl Hydrocarbon Receptor (AhR).[15][17][18] AhR activation is a key event that leads to the induction of epidermal differentiation and helps repair skin barrier function.[15][19][20]
-
Antiproliferative Effects: Coal tar is thought to suppress DNA synthesis in keratinocytes, thereby inhibiting their hyperproliferation.[1][21]
-
Anti-inflammatory and Antipruritic Properties: The complex mixture of compounds, including phenols, provides anti-inflammatory and anti-itch effects, reducing the redness, swelling, and itching associated with psoriatic lesions.[1][4] Some components, like carbazole, may reduce IL-17 levels by inhibiting STAT3 activation.[16][22]
Mechanistic Comparison Summary
The following table provides a side-by-side summary of the key mechanistic attributes of this compound and coal tar.
| Feature | This compound | Coal Tar |
| Primary Molecular Target | Vitamin D Receptor (VDR)[2][3] | Aryl Hydrocarbon Receptor (AhR)[15] |
| Active Components | Single synthetic molecule (Vitamin D3 analog)[2] | Complex mixture of thousands of compounds (PAHs are key)[15][16] |
| Effect on Proliferation | Inhibits by downregulating EGR1, PLK2, STAT1/3[8] | Inhibits, likely via suppression of DNA synthesis[1][21] |
| Effect on Differentiation | Promotes normalization of keratinocyte maturation[2][10] | Induces epidermal differentiation, promoting barrier repair[19][20][23] |
| Key Immune Pathway | Suppresses the IL-23/IL-17 axis[11][12][13] | Anti-inflammatory effects; may inhibit STAT3 and reduce IL-17[16][22] |
Clinical Efficacy: A Head-to-Head Analysis
Multiple prospective, randomized clinical trials have compared the efficacy of this compound and coal tar in patients with chronic plaque psoriasis. The results show a nuanced picture, with factors like treatment duration, formulation, and patient preference influencing outcomes.
-
Speed of Onset: Several studies indicate that this compound ointment produces a faster initial response, with significant improvements seen within the first 2 to 4 weeks of treatment compared to coal tar.[24][25][26]
-
Long-Term Efficacy: While this compound may act faster, some studies have found that after a longer treatment period of 12 weeks, the efficacy of 5% coal tar ointment is comparable to that of 0.005% this compound ointment.[24][25]
-
Superior Efficacy: In contrast, one 12-week study involving a novel, cosmetically acceptable 2.3% coal tar solution found it achieved significantly greater improvement than 0.005% this compound cream.[27][28] In that trial, 67% of the coal tar group achieved a PASI 50 response compared to 36% in the this compound group, and 37% of the coal tar group achieved PASI 75 versus none in the this compound group.[27]
-
Relapse Rates: Following cessation of treatment, relapse rates between the two therapies have been found to be statistically insignificant in some studies.[24] One study noted relapse in 8.3% of patients on the this compound-treated side versus 15% on the coal tar-treated side after a 6-week follow-up.[29][30]
Quantitative Efficacy Data from Comparative Trials
| Study / Endpoint | This compound (0.005%) | Coal Tar (Various Conc.) | Duration | Key Finding |
| Aggarwal et al. (2013) [29][30][31] | 62.7% mean PASI reduction | 51.5% mean PASI reduction (6% Tar + 3% SA) | 8 Weeks | This compound showed a statistically significant greater reduction in PASI at weeks 2, 4, and 6. |
| Alora-Palli et al. (2009) [27][28] | 36% achieved PASI 50; 0% achieved PASI 75 | 67% achieved PASI 50; 37% achieved PASI 75 (2.3% Tar) | 12 Weeks | The coal tar solution was significantly more effective and improvement was better maintained post-treatment. |
| Bhutani et al. (2003) [24] | 71.9% mean ESI* reduction | 69.4% mean ESI* reduction (5% Tar) | 12 Weeks | This compound was significantly faster at 4, 6, & 8 weeks, but efficacy was comparable at 12 weeks. |
| Sharma et al. (2001) [25] | Faster initial PASI fall | Slower initial PASI fall (5% Tar) | 8 Weeks | The initial response to this compound was faster, but efficacy was comparable at 8 weeks. |
| *ESI: Erythema, Scaling, and Induration Score |
Key Experimental Protocols
Reproducible and rigorous experimental design is critical for evaluating and comparing antipsoriatic therapies. Below are outlines of common methodologies cited in the literature.
Comparative Clinical Trial Workflow
The evaluation of topical agents typically follows a structured, investigator-blinded, randomized controlled trial design.
In Vitro Keratinocyte Proliferation Assay
This assay is used to determine the antiproliferative effects of a compound on skin cells.
-
Cell Culture: Human keratinocyte cell lines (e.g., HaCaT) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.[7][9]
-
Treatment: Cells are seeded in multi-well plates. After reaching a certain confluency, they are treated with various concentrations of this compound, coal tar extracts, or a vehicle control.
-
Proliferation Measurement: After a set incubation period (e.g., 24-72 hours), cell proliferation is measured. Common methods include:
-
MTT Assay: A colorimetric assay where mitochondrial dehydrogenases of viable cells convert MTT to a purple formazan (B1609692) product, which is quantified by spectrophotometry.[8]
-
BrdU Assay: An immunoassay that detects 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporated into newly synthesized DNA of proliferating cells.
-
-
Data Analysis: The proliferation rate in treated groups is calculated as a percentage relative to the vehicle control group. A dose-response curve can be generated to determine the IC50 of the compound.
Immunohistochemistry (IHC) of Skin Biopsies
IHC is used to visualize the presence and location of specific proteins (e.g., inflammatory markers) within skin tissue sections.[32]
-
Sample Collection & Preparation: 4-5 mm punch biopsies are taken from lesional and non-lesional skin of patients before and after treatment.[33][34][35] The tissue is fixed in formalin and embedded in paraffin.
-
Sectioning: The paraffin-embedded tissue blocks are cut into thin sections (e.g., 4-5 µm) and mounted on microscope slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Heat-induced or enzymatic antigen retrieval is performed to unmask the target protein epitopes.
-
Staining:
-
The sections are incubated with a primary antibody that specifically binds to the target protein (e.g., anti-CD4 for T-helper cells, anti-Ki67 for proliferating cells, anti-IL-17).
-
A secondary antibody, conjugated to an enzyme (e.g., horseradish peroxidase), that binds to the primary antibody is then applied.
-
A chromogen substrate (e.g., DAB) is added, which reacts with the enzyme to produce a colored precipitate at the location of the antigen.[35][36]
-
-
Counterstaining & Visualization: Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and are then dehydrated, cleared, and coverslipped. Slides are examined under a microscope, and images can be digitized for quantitative analysis.[33]
-
Quantification: The number of positive cells or the intensity of staining is quantified, often semi-quantitatively on a predefined scale or using image analysis software.[34][36]
Conclusion
This compound and coal tar are both effective topical treatments for psoriasis that operate through distinct mechanistic pathways. This compound offers a targeted, well-defined mechanism of action through VDR activation, leading to potent immunomodulation of the IL-23/IL-17 axis and normalization of keratinocyte kinetics, often with a rapid onset of action.[11][24][26] Coal tar, while less defined mechanistically, leverages the activation of the AhR pathway to exert its antiproliferative, pro-differentiative, and anti-inflammatory effects.[15][17][19] Clinical data suggests that while this compound may work faster, newer formulations of coal tar can be equally or more effective in the long term.[24][27][28] The choice between these agents may depend on factors such as desired speed of response, long-term efficacy, formulation-dependent cosmetic acceptability, and the specific patient's disease characteristics. Future research into the specific active components of coal tar could lead to the development of novel, targeted AhR agonists that combine its efficacy with the specificity of modern therapeutics.
References
- 1. Use of Topical Coal Tar Foam for the Treatment of Psoriasis in Difficult-to-treat Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Effect of this compound on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psoriasisaustralia.org.au [psoriasisaustralia.org.au]
- 5. About this compound - NHS [nhs.uk]
- 6. Treatment of psoriasis with this compound and other vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. This compound ointment. A review of its use in the management of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI Insight - Disrupting the IL-36 and IL-23/IL-17 loop underlies the efficacy of this compound and corticosteroid therapy for psoriasis [insight.jci.org]
- 12. This compound and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Disrupting the IL-36 and IL-23/IL-17 loop underlies the efficacy of this compound and corticosteroid therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Review of the mechanism of action of coal tar in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Role of Aryl Hydrocarbon Receptor in the Pathogenesis and Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [The aryl hydrocarbon receptor as the target structure for new drugs in psoriasis and atopic dermatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Coal tar induces AHR-dependent skin barrier repair in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Coal tar induces AHR-dependent skin barrier repair in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. This compound versus coal tar: a prospective randomized study in stable plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparison of this compound and coal tar in conjunction with sun exposure in chronic plaque psoriasis: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A comparative study of this compound ointment and tar in chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 28. Efficacy and tolerability of a cosmetically acceptable coal tar solution in the treatment of moderate plaque psoriasis: a controlled comparison with calcipotriene (this compound) cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Comparative Evaluation of Topical this compound Versus Coal Tar and Salicylic Acid Ointment in Chronic Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 30. Comparative evaluation of topical this compound versus coal tar and salicylic acid ointment in chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Quantification of Immunohistochemically Stained Cells in Skin Biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. heraldopenaccess.us [heraldopenaccess.us]
- 35. Immunohistochemical study of psoriatic plaques and perilesional skin in psoriasis vulgaris patients: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the Therapeutic Equivalence of Calcipotriol Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different Calcipotriol formulations for the topical treatment of psoriasis. It includes a summary of quantitative data from clinical and preclinical studies, detailed experimental protocols for key assessment methods, and visualizations of the underlying biological and experimental processes.
Data Presentation: Comparative Efficacy of this compound Formulations
The following tables summarize the quantitative data from various studies comparing the efficacy of different this compound formulations, often in combination with the corticosteroid betamethasone (B1666872) dipropionate.
Table 1: Comparison of this compound/Betamethasone Dipropionate Foam vs. Ointment
| Efficacy Endpoint | Foam Formulation | Ointment Formulation | Study Reference |
| Physician's Global Assessment (PGA) Success at 4 Weeks | 54.6% | 43.0% | [1] |
| Mean PASI Reduction at 4 Weeks (Mild Psoriasis) | 67.2% | - | [2] |
| Mean PASI Reduction at 4 Weeks (Severe Psoriasis) | 71.2% | - | [2] |
Table 2: Comparison of this compound/Betamethasone Dipropionate Foam vs. Gel
| Efficacy Endpoint | Foam Formulation | Gel Formulation | Study Reference |
| PGA Success ("No" or "Almost No" Lesions) at 4 Weeks | 38.3% | 19.6% | [3] |
| PGA Success ("No" or "Almost No" Lesions) at 8 Weeks | 44.5% | 22.5% | [3] |
| mPASI75 Achievement | Achieved at 4 weeks | Achieved at 12 weeks | [4] |
| Dermatology Life Quality Index (DLQI) 0 or 1 at 4 Weeks | 45.7% | 32.4% | [1] |
| Dermatology Life Quality Index (DLQI) 0 or 1 at 12 Weeks | 60.5% | 44.1% | [1] |
Table 3: Comparison of this compound/Betamethasone Dipropionate Cream vs. Gel
| Efficacy Endpoint | Cream Formulation | Gel Formulation | Study Reference |
| PGA Treatment Success at 8 Weeks | 43.2% | 31.9% | [2] |
| Percentage Change in mPASI from Baseline to Week 8 | -67.5% | -63.5% | [2] |
Table 4: Comparison of this compound Ointment vs. Tazarotene (B1682939) Gel
| Efficacy Endpoint | This compound 0.005% Ointment | Tazarotene 0.05% Gel | Tazarotene 0.1% Gel | Study Reference |
| Reduction in ESI Score at 8 Weeks | Significantly more reduction | Less reduction | Comparable to this compound | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of therapeutic equivalence are provided below.
In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the rate and extent of drug permeation from different topical formulations through a skin membrane. This in vitro method is crucial for assessing the bioequivalence of topical drug products.[7][8]
Apparatus: Franz-type diffusion cells.
Membrane: Barrier-competent human skin from donors or a synthetic membrane.[7][8]
Protocol:
-
Membrane Preparation: The excised human skin is dermatomed to a uniform thickness. For synthetic membranes, they are pre-conditioned as per the manufacturer's instructions. The membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Receptor Medium: The receptor chamber is filled with a suitable receptor medium, such as phosphate-buffered saline (PBS) at pH 7.4, often with the addition of a solubilizing agent like 2-propanol to maintain sink conditions for lipophilic drugs like this compound.[9] The medium is degassed to prevent bubble formation and maintained at 37°C.[9]
-
Formulation Application: A precise amount of the test formulation (e.g., ointment, cream, gel) is applied to the surface of the membrane in the donor chamber.[10]
-
Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn for analysis. An equal volume of fresh, pre-warmed receptor medium is added to the receptor chamber to maintain a constant volume.[10]
-
Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated from the linear portion of the curve.
Clinical Trial for Therapeutic Equivalence of Topical Formulations
Objective: To compare the clinical efficacy and safety of different this compound formulations in patients with plaque psoriasis.
Study Design: A multicenter, randomized, double-blind, parallel-group study is a common design.[11]
Patient Population: Adult patients with a clinical diagnosis of stable plaque psoriasis affecting a certain percentage of their body surface area (BSA) and with a baseline Psoriasis Area and Severity Index (PASI) score within a specified range.[12]
Protocol:
-
Recruitment and Randomization: Eligible patients are recruited and randomly assigned to one of the treatment groups (e.g., this compound ointment, this compound cream, vehicle control).
-
Treatment: Patients are instructed to apply the assigned formulation to the psoriatic lesions once or twice daily for a specified duration (e.g., 4 to 8 weeks).[5][11]
-
Efficacy Assessment: The primary efficacy endpoint is often the mean percentage change in the Psoriasis Area and Severity Index (PASI) score from baseline to the end of treatment.[11] Secondary endpoints may include the proportion of patients achieving a 75% reduction in PASI score (PASI 75), the Physician's Global Assessment (PGA) of disease severity, and patient-reported outcomes such as the Dermatology Life Quality Index (DLQI).[1]
-
Safety Assessment: Adverse events are monitored and recorded throughout the study. Local tolerability is assessed by evaluating signs and symptoms such as irritation, burning, and itching at the application site.
-
Statistical Analysis: Appropriate statistical methods are used to compare the efficacy and safety of the different formulations. An ANCOVA model, adjusted for baseline PASI and clinical center, is often used to analyze the primary endpoint.[11]
Mandatory Visualization
This compound Signaling Pathway in Keratinocytes
Caption: this compound signaling pathway in a keratinocyte.
Experimental Workflow for In Vitro Skin Permeation Study
Caption: Workflow for in vitro skin permeation studies.
Logical Flow of a Therapeutic Equivalence Clinical Trial
Caption: Logical flow of a clinical trial for therapeutic equivalence.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical Utility of Various Formulations of Calcipotriene and Betamethasone Dipropionate for the Treatment of Plaque Psoriasis in Patients Aged 12 Years or Older - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Different Formulations of this compound/Betamethasone Dipropionate in Psoriasis: Gel, Foam, and Ointment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of this compound (0.005%) ointment and tazarotene (0.05% and 0.1%) gel in the treatment of stable plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of this compound (0.005%) ointment and tazarotene (0.05% and 0.1%) gel in the treatment of stable plaque psoriasis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. This compound delivery into the skin as emulgel for effective permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alterlab.co.id [alterlab.co.id]
- 11. academic.oup.com [academic.oup.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Validating the In Vitro Metabolism of Calcipotriol: A Comparative Guide to Keratinocyte Models
For researchers, scientists, and drug development professionals, understanding the metabolic fate of topical drugs like Calcipotriol in the skin is paramount for evaluating efficacy and safety. This guide provides a comprehensive comparison of different in vitro keratinocyte models for assessing this compound metabolism, supported by experimental data and detailed protocols.
This compound, a synthetic vitamin D3 analog, is a cornerstone in the topical treatment of psoriasis. Its therapeutic effect relies on its ability to normalize keratinocyte proliferation and differentiation. The metabolic inactivation of this compound within keratinocytes is a critical factor influencing its local bioavailability and systemic side effects. This guide explores the utility of three distinct keratinocyte-based models for studying this compound metabolism: primary human epidermal keratinocytes (PHEK), the immortalized human keratinocyte cell line (HaCaT), and three-dimensional (3D) reconstructed human epidermis (RHE) models.
Comparative Analysis of this compound Metabolism Across Keratinocyte Models
The selection of an appropriate in vitro model is crucial for obtaining physiologically relevant data on drug metabolism. Each model presents a unique balance of biological complexity, reproducibility, and ease of use. While direct comparative studies on this compound metabolism across these specific models are limited in publicly available literature, we can infer their metabolic capabilities based on studies of vitamin D3 metabolism and the expression of key metabolic enzymes.
The primary enzyme responsible for the inactivation of vitamin D analogs, including this compound, is CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase). The activity of this enzyme is a key determinant of the metabolic rate of this compound in keratinocytes.
Table 1: Comparison of Keratinocyte Models for this compound Metabolism Studies
| Feature | Primary Human Epidermal Keratinocytes (PHEK) | HaCaT Cell Line | 3D Reconstructed Human Epidermis (RHE) |
| Biological Relevance | High: Closely mimics in vivo keratinocyte physiology. | Moderate: Immortalized cell line, may have altered metabolic activity compared to primary cells. | High: Organotypic model with stratified epidermis, closely resembles native human skin. |
| Metabolic Capacity (CYP24A1) | Express CYP24A1, activity can be induced by vitamin D analogs.[1][2] | Express CYP24A1 and can metabolize vitamin D3 analogs.[3][4][5] | Exhibits metabolic activity, including expression of key enzymes for xenobiotic metabolism. |
| Reproducibility | Moderate: Inter-donor variability can be a factor. | High: Genetically stable cell line, providing consistent results. | High: Commercially available models offer good lot-to-lot consistency. |
| Ease of Use & Cost | More complex and costly to culture and maintain. | Relatively easy and inexpensive to culture. | Ready-to-use models, but can be more expensive than cell lines. |
| Suitability for Long-Term Studies | Limited lifespan in culture. | Suitable for long-term and high-throughput studies. | Suitable for studies mimicking chronic topical application. |
Experimental Protocols
To facilitate the replication and validation of this compound metabolism studies, detailed experimental protocols are provided below.
Cell Culture and Maintenance
-
Primary Human Epidermal Keratinocytes (PHEK):
-
Isolate keratinocytes from neonatal foreskin or adult skin biopsies following established protocols.
-
Culture cells in keratinocyte growth medium (KGM) supplemented with bovine pituitary extract, epidermal growth factor, and other growth factors.
-
Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells at 70-80% confluency and use for experiments at early passages (2-4) to maintain their physiological characteristics.[6]
-
-
HaCaT Cell Line:
-
Obtain HaCaT cells from a reputable cell bank.
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days when they reach 80-90% confluency.[7]
-
-
3D Reconstructed Human Epidermis (RHE) Models:
-
Procure commercially available RHE models (e.g., EpiDerm™, SkinEthic™).
-
Upon receipt, place the tissue inserts in 6-well plates containing the provided growth medium.
-
Equilibrate the tissues in a 37°C, 5% CO2 incubator for at least 1 hour before starting the experiment.
-
In Vitro Metabolism Assay
-
Preparation: Seed PHEK or HaCaT cells in 12-well plates and allow them to reach 80-90% confluency. For RHE models, place the tissue inserts in new wells with fresh medium.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solution in the respective cell culture medium to the desired final concentrations (e.g., 1-100 nM).
-
Incubation: Remove the old medium from the cells/tissues and add the medium containing this compound. Incubate for various time points (e.g., 0, 2, 4, 8, 24 hours) at 37°C and 5% CO2.
-
Sample Collection: At each time point, collect the cell culture supernatant (for extracellular metabolites) and the cells/tissues.
-
Metabolite Extraction:
-
Supernatant: Add an equal volume of ice-cold acetonitrile (B52724) to the supernatant to precipitate proteins. Centrifuge at high speed and collect the supernatant.
-
Cells/Tissues: Wash the cells/tissues with ice-cold phosphate-buffered saline (PBS). Lyse the cells or homogenize the tissues in a suitable buffer. Perform protein precipitation with acetonitrile, followed by centrifugation to collect the supernatant.
-
-
Sample Processing: Evaporate the solvent from the extracted samples under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.
Analytical Method: LC-MS/MS for this compound and Metabolite Quantification
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: Set the flow rate to approximately 0.3 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Operate the ESI source in positive ion mode.
-
Detection Mode: Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound and its expected metabolites. Monitor specific precursor-to-product ion transitions. For this compound, a potential transition is m/z 413.3 → 395.3.
-
-
Quantification: Generate a standard curve using known concentrations of this compound. Use an internal standard to correct for variations in sample preparation and instrument response.[8]
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Figure 1: this compound Signaling Pathway in Keratinocytes.
Figure 2: Experimental Workflow for this compound Metabolism Assay.
Figure 3: Primary Metabolic Pathway of this compound in Keratinocytes.
Conclusion
The choice of an in vitro keratinocyte model for studying this compound metabolism depends on the specific research question and available resources. Primary keratinocytes offer the highest biological relevance but are hampered by variability and limited lifespan. The HaCaT cell line provides a reproducible and easy-to-use system, ideal for initial screenings and mechanistic studies. 3D reconstructed human epidermis models represent a significant advancement, offering an organotypic culture system that closely mimics the in vivo situation and is well-suited for studying the metabolism of topically applied drugs. By employing the detailed protocols and analytical methods outlined in this guide, researchers can generate robust and reliable data to validate the in vitro metabolism of this compound, ultimately contributing to the development of more effective and safer dermatological therapies.
References
- 1. CYP24A1 is overexpressed in keloid keratinocytes and its inhibition alters profibrotic gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP24A1 is overexpressed in keloid keratinocytes and its inhibition alters profibrotic gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional Regulation of 25-Hydroxyvitamin D-24-Hydroxylase (CYP24A1) by Calcemic Factors in Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HaCaT cell line as a model system for vitamin D3 metabolism in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human keratinocyte line HaCaT metabolizes 1alpha-hydroxyvitamin D3 and vitamin D3 to 1alpha,25-dihydroxyvitamin D3 (calcitriol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis in psoriatic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of this compound transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Toxicokinetics Study of Topical Calcitriol and Calcipotriol: An Evidence-Based Guide
This guide provides a comparative overview of the toxicokinetics of two widely used topical vitamin D analogues, calcitriol (B1668218) and calcipotriol, for the treatment of plaque psoriasis. The information is intended for researchers, scientists, and drug development professionals, summarizing key experimental data and methodologies from preclinical and clinical studies.
Executive Summary
Topical calcitriol and this compound are both effective in the management of psoriasis. Their primary toxicokinetic concern is systemic absorption leading to disturbances in calcium homeostasis. Preclinical studies in rats indicate that at clinically relevant concentrations, topical calcitriol has a minimal impact on calcium metabolism, while this compound can lead to significant and prolonged effects, including increased urinary calcium and phosphate (B84403) excretion.[1][2] Human pharmacokinetic data is limited, particularly for this compound, due to its very low systemic absorption, often resulting in plasma concentrations below the limit of quantitation. Calcitriol has a measurable but low systemic absorption. The half-life of this compound is reported to be much shorter than that of calcitriol.[3]
In Vivo Comparative Toxicokinetics: A Preclinical Study
A key comparative study in rats provides the most direct toxicokinetic comparison between commercially available ointments of calcitriol and this compound.
Experimental Protocol: In Vivo Rat Study[1][2][3]
-
Animal Model: Male Sprague-Dawley rats.[1]
-
Groups (n=5 per group):
-
Calcitriol ointment (3 µg/g)
-
This compound ointment (50 µg/g)
-
Vehicle ointment
-
-
Application: Daily application for 4 days on a 75 cm² shaven area on the back.[1][2]
-
Sample Collection: Blood and urine samples were collected before, during, and for 7 days after the last application.[1][2]
-
Parameters Measured:
-
Urinary calcium and phosphate excretion
-
Plasma calcium, phosphate, and creatinine
-
Endogenous plasma calcitriol levels
-
Plasma this compound levels (in the this compound group)
-
Data Presentation: In Vivo Rat Study Findings
| Parameter | Calcitriol Ointment (3 µg/g) | This compound Ointment (50 µg/g) | Vehicle Ointment |
| Urinary Calcium Excretion | No significant effect compared to vehicle[1][2] | Significant increase, lasting up to 7 days post-application[1][2] | Baseline fluctuations |
| Urinary Phosphate Excretion | No significant effect compared to vehicle[1][2] | Significant increase, lasting up to 7 days post-application[1][2] | Baseline fluctuations |
| Endogenous Calcitriol Levels | No significant effect | Severe down-regulation, up to 7 days post-application[1][2] | No significant effect |
| Plasma this compound | Not Applicable | Detectable in the last plasma sample (7 days post-application)[1][2] | Not Applicable |
| Plasma Calcium & Phosphate | No significant effect[2] | Moderate, non-significant increases[2] | No significant effect |
Human Pharmacokinetic Data
Calcitriol Pharmacokinetics in Psoriasis Patients
A study in patients with chronic plaque psoriasis under maximal use conditions (30 g of 3 µg/g ointment applied twice daily for 21 days) showed a measurable increase in systemic calcitriol levels.[4]
| Parameter | Baseline (Day 0) | Day 21 | % Increase from Baseline |
| Geometric Mean Cmax (pg/mL) | 51.59 | 70.23 | ~36% |
| Geometric Mean AUC(0-12h) (pg*h/mL) | 471.65 | 677.21 | ~44% |
| Terminal Half-life | - | Not Determined | - |
Data from a clinical pharmacology review by the FDA.[4]
This compound Pharmacokinetics in Psoriasis Patients
Systemic absorption of topical this compound is very low. In studies with psoriatic patients, plasma concentrations of this compound were often below the limit of quantitation (LOQ), making it difficult to compute standard pharmacokinetic parameters.[5]
| Parameter | Finding |
| Systemic Absorption | Less than 1% of the applied dose is absorbed.[6] |
| Plasma Concentrations | In a study comparing calcipotriene foam to the ointment, most subjects had plasma concentrations below the LOQ (10 pg/mL). All measurable concentrations were below 25 pg/mL.[5] |
| Pharmacokinetic Parameters (Cmax, Tmax, AUC) | Not computed due to insufficient data with plasma concentrations above LOQ.[5] |
| Half-life | Reported to be much shorter than that of calcitriol.[3] |
| Metabolites | Inactive.[3] |
In Vitro Skin Permeation Studies
In vitro studies using Franz diffusion cells are a standard method to assess the percutaneous absorption of topical drugs. While a direct comparative in vitro study between calcitriol and this compound was not identified in the search, the general methodology is well-established.
Experimental Protocol: In Vitro Skin Permeation
-
Apparatus: Franz diffusion cell.
-
Membrane: Porcine or human skin is commonly used as it is morphologically and functionally similar to human skin.
-
Test Formulations: Ointments or other topical formulations of calcitriol and this compound.
-
Receptor Medium: A solution that ensures sink conditions, such as a buffer with a solubilizing agent or serum.
-
Procedure:
-
The skin membrane is mounted between the donor and receptor compartments of the Franz cell.
-
The test formulation is applied to the outer surface of the skin (stratum corneum).
-
The receptor compartment is filled with the receptor medium, which is maintained at a constant temperature (typically 32°C or 37°C) and stirred.
-
Samples are withdrawn from the receptor medium at predetermined time points.
-
The concentration of the drug in the samples is quantified using a validated analytical method (e.g., HPLC or LC-MS/MS).
-
-
Endpoints:
-
Permeation flux (Jss)
-
Permeability coefficient (Kp)
-
Lag time (t_lag)
-
Cumulative amount of drug permeated per unit area
-
Conclusion
The available toxicokinetic data suggests a more favorable systemic safety profile for topical calcitriol compared to topical this compound, primarily concerning the risk of altering calcium homeostasis. The preclinical rat study demonstrates that this compound has a more pronounced and prolonged effect on urinary calcium and phosphate excretion and endogenous calcitriol levels.[1][2] This is consistent with human studies where hypercalcemia has been a concern with high doses of topical this compound.[7] While human pharmacokinetic data for this compound is scarce due to its low systemic absorption, the data for calcitriol indicates a measurable but limited systemic exposure even under maximal use conditions.[4] The shorter half-life of this compound may be a mitigating factor in its systemic effects.[3] Further direct comparative studies in humans would be beneficial to fully elucidate the relative systemic exposure and toxicokinetic profiles of these two important topical agents.
References
- 1. Topical calcitriol--studies on local tolerance and systemic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. db.cbg-meb.nl [db.cbg-meb.nl]
- 7. The effects of topical this compound on systemic calcium homeostasis in patients with chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Molecular Showdown: Calcipotriol's Gene Expression Effects in Psoriasis Compared to Other Anti-Psoriatic Agents
For Immediate Publication
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the molecular effects of Calcipotriol on gene expression in psoriatic lesions against other common anti-psoriatic therapies, including corticosteroids, methotrexate (B535133), and biologics. By compiling experimental data, this document serves as a critical resource for understanding the distinct and overlapping mechanisms of action of these treatments at the genomic level.
Introduction: The Psoriatic Transcriptome and Therapeutic Intervention
Psoriasis is a chronic, immune-mediated inflammatory disease characterized by keratinocyte hyperproliferation and a complex interplay of immune cells. At the molecular level, this manifests as a significantly altered gene expression profile in lesional skin, famously driven by the IL-23/Th17 axis. Anti-psoriatic drugs aim to normalize this aberrant gene expression, thereby restoring skin homeostasis. This guide dissects the specific impacts of this compound, a synthetic vitamin D3 analog, and compares its effects with those of other key therapeutic classes.
Comparative Analysis of Gene Expression Changes
The therapeutic efficacy of anti-psoriatic drugs is reflected in their ability to modulate the expression of genes involved in inflammation, proliferation, and differentiation. While direct head-to-head, large-scale transcriptomic studies for all common psoriasis treatments are limited, analysis of existing data allows for a robust comparison.
This compound vs. Corticosteroids (Betamethasone)
This compound and potent corticosteroids like betamethasone (B1666872) are often used in a fixed combination, which has been shown to be more effective than either monotherapy.[1][2] This enhanced efficacy is due to their complementary and synergistic effects on gene expression. This compound primarily targets keratinocyte differentiation and modulates the immune response, while corticosteroids exert broad anti-inflammatory effects.
A key study demonstrated that the combination of this compound and Betamethasone is more effective at suppressing the inflammatory TNFα-IL-23-IL-17 axis than betamethasone alone.[2]
Table 1: Comparative Effects of this compound/Betamethasone vs. Betamethasone Monotherapy on Key Psoriatic Gene Expression in Skin
| Gene Target | Function | Effect of this compound/Betamethasone Combination | Effect of Betamethasone Monotherapy |
| TNF-α | Pro-inflammatory cytokine | Significantly Down-regulated | Less pronounced down-regulation |
| IL-23A | Drives Th17 cell differentiation | Significantly Down-regulated | Less pronounced down-regulation |
| IL-17A | Key cytokine from Th17 cells, promotes inflammation | Significantly Down-regulated | Less pronounced down-regulation |
| IFN-γ | Pro-inflammatory cytokine (Th1) | Significantly Down-regulated | Less pronounced down-regulation |
| S100A7 | Keratinocyte-derived inflammatory mediator | Significantly Down-regulated | Less pronounced down-regulation |
| CCL20 | Chemokine, attracts immune cells | Significantly Down-regulated | No significant effect |
| IL-36α/γ | Pro-inflammatory cytokines in keratinocytes | Synergistically Suppressed | Indirectly reduced |
Data synthesized from studies investigating the combination therapy. The table reflects the superior or synergistic effect of the combination.[2][3]
This compound vs. Methotrexate
Direct comparative studies on gene expression between topical this compound and systemic Methotrexate are scarce. Their mechanisms of action are quite distinct. This compound acts directly on keratinocytes via the Vitamin D receptor (VDR) to normalize proliferation and inhibit local inflammatory loops like the IL-36/IL-17 axis.[3] Methotrexate, a folate antagonist, systemically inhibits the proliferation of rapidly dividing cells, including activated T-cells, and has broad immunomodulatory and anti-inflammatory effects.[4] It is known to decrease the synthesis of pro-inflammatory cytokines like TNF-α and IL-1.[4]
Table 2: Mechanistic Comparison of Gene-Level Effects: this compound vs. Methotrexate
| Feature | This compound | Methotrexate |
| Primary Target Cell | Keratinocytes, Immune Cells (local) | Activated T-lymphocytes, Keratinocytes (systemic) |
| Key Molecular Target | Vitamin D Receptor (VDR) | Dihydrofolate Reductase (DHFR) |
| Effect on IL-17 Pathway | Direct Inhibition of IL-23/IL-17 axis, IL-36 | Indirect Inhibition via suppression of T-cell activation |
| Effect on Proliferation | Normalizes keratinocyte differentiation | Inhibits DNA synthesis in hyperproliferative cells |
| Key Down-regulated Genes | IL-17A, IL-23A, IL-36α, IL-36γ, S100A7, CCL20[2][3] | ICAM-1, Pro-inflammatory cytokines (TNF-α, IL-1)[4] |
This compound vs. Biologics (TNF-α and IL-12/23 Inhibitors)
Biologics are monoclonal antibodies that target specific cytokines or their receptors, offering a highly focused approach to treatment.
-
TNF-α Inhibitors (e.g., Adalimumab): These drugs neutralize TNF-α, a central inflammatory cytokine. RNA-seq data shows that Adalimumab treatment leads to the down-regulation of genes crucial for epidermal development and keratinocyte differentiation, such as Keratin 6A (KRT6A) and Keratin 6B (KRT6B), effectively normalizing the psoriatic skin phenotype.[5][6] This contrasts with this compound's more direct effect on the IL-17/IL-36 pathways.
-
IL-12/23 Inhibitors (e.g., Ustekinumab): Ustekinumab targets the shared p40 subunit of IL-12 and IL-23, thereby inhibiting both Th1 and Th17 cell differentiation and activation.[7][8] This upstream intervention effectively shuts down the production of key downstream cytokines like IL-17 and IFN-γ. This compound also inhibits the IL-23/IL-17 axis, but it does so more locally within the skin, partly by suppressing IL-36, which is an upstream activator of IL-23 production.[3]
Table 3: Comparative Gene-Level Effects: this compound vs. Representative Biologics
| Gene/Pathway Target | This compound | Adalimumab (Anti-TNF-α) | Ustekinumab (Anti-IL-12/23) |
| Primary Mechanism | VDR Agonist | TNF-α Neutralization | IL-12/IL-23 p40 subunit binding |
| IL-23/IL-17 Axis | Down-regulated | Indirectly down-regulated via TNF-α blockade | Directly Inhibited (upstream) |
| NF-κB Pathway | Modest, indirect effects | Strongly Inhibited | Indirectly inhibited |
| Keratinocyte Genes | Normalizes differentiation (e.g., ↑Involucrin) | Down-regulates hyperproliferation markers (e.g., KRT6A/B) [5] | Indirectly normalized |
| Key Cytokine Genes | ↓ IL-17A, IL-23A, IL-36α/γ[2][3] | ↓ TNF-α responsive genes | ↓ IL-12, IL-23, and downstream IL-17, IFN-γ[8] |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways in psoriasis and the points of intervention for different anti-psoriatic drugs.
Caption: The IL-23/IL-17 signaling axis in psoriasis.
Caption: The NF-κB signaling pathway and therapeutic interventions.
Experimental Protocols
Reproducible and high-quality data is paramount in gene expression studies. Below are summarized methodologies for key experiments cited in the literature.
RNA Extraction from Human Skin Punch Biopsies
High-quality RNA is essential for downstream applications like RNA-seq and RT-qPCR.
-
Sample Collection & Storage: Obtain 4-6 mm full-thickness punch biopsies from lesional psoriatic skin. Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until processing to prevent RNA degradation.[9]
-
Tissue Homogenization:
-
Perform cryosectioning on the frozen biopsy to obtain thin tissue curls. This allows for histological assessment and efficient lysis.[9]
-
Transfer tissue sections to a lysis tube containing ceramic beads and a chaotropic salt-based lysis buffer (e.g., RLT buffer from Qiagen RNeasy kits) supplemented with β-mercaptoethanol.[10]
-
Homogenize the tissue using a bead-based lysis platform (e.g., Precellys®24) with multiple short, high-speed cycles, chilling on ice between cycles to maintain low temperatures.[10]
-
-
RNA Purification:
-
Following homogenization, centrifuge the lysate to pellet debris.
-
Transfer the supernatant to a new tube and proceed with a silica (B1680970) spin column-based RNA extraction method (e.g., Qiagen RNeasy Mini Kit). This typically involves adding ethanol (B145695) to the lysate to promote RNA binding to the silica membrane.
-
Perform on-column DNase I treatment to eliminate genomic DNA contamination.
-
Wash the column with the provided buffers to remove proteins and salts.
-
Elute the purified RNA with RNase-free water.
-
-
Quality Control:
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to validate and quantify the expression of specific target genes identified by broader screening methods.
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand complementary DNA (cDNA) from 100-1000 ng of total RNA using a reverse transcriptase enzyme (e.g., RevertAid) and a mix of oligo(dT) and random hexamer primers. This ensures comprehensive representation of the transcriptome.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green-based qPCR master mix. SYBR Green dye fluoresces upon binding to double-stranded DNA, allowing for real-time monitoring of amplification.
-
Use validated primer pairs for target genes (e.g., IL17A, TNF, KRT6A) and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
-
Thermal Cycling:
-
Perform the qPCR on a real-time thermal cycler. A typical protocol includes:
-
An initial denaturation step (e.g., 95°C for 10 minutes).
-
40 cycles of denaturation (e.g., 95°C for 15 seconds) and a combined annealing/extension step (e.g., 60°C for 60 seconds).
-
A melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) value for each reaction.
-
Calculate the relative gene expression (fold change) using the comparative Cq (ΔΔCq) method. This involves normalizing the Cq value of the target gene to the geometric mean of the housekeeping genes, and then comparing the treated sample to a control or baseline sample.[11]
-
Conclusion
This compound exerts its anti-psoriatic effects by directly targeting gene expression in keratinocytes, most notably by inhibiting the IL-36 and subsequent IL-23/IL-17 inflammatory loops. This mechanism is distinct from, yet complementary to, the broader anti-inflammatory actions of corticosteroids that heavily impact the NF-κB pathway. Systemic therapies like methotrexate and biologics intervene at different points in the systemic immune response. Methotrexate offers broad immunosuppression, while biologics provide highly targeted blockade of key cytokines like TNF-α or IL-23. Understanding these differential effects on gene expression is crucial for optimizing therapeutic strategies, developing novel combination therapies, and advancing personalized medicine in the management of psoriasis.
References
- 1. This compound and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Efficiency of Topical this compound/Betamethasone Treatment in Psoriasis Relies on Suppression of the Inflammatory TNFα – IL-23 – IL-17 Axis | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 3. JCI Insight - Disrupting the IL-36 and IL-23/IL-17 loop underlies the efficacy of this compound and corticosteroid therapy for psoriasis [insight.jci.org]
- 4. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of adalimumab on gene expression profiles of psoriatic skin and blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Adalimumab on Gene Expression Profiles of Psoriatic Skin and Blood - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. Therapeutic targeting of the IL-12/23 pathways: generation and characterization of ustekinumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and mechanism of ustekinumab: A human monoclonal antibody targeting interleukin-12 and interleukin-23 for treatment of immune-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptomic profiling of human skin biopsies in the clinical trial setting: A protocol for high quality RNA extraction from skin tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. homogenizers.net [homogenizers.net]
- 11. Research on Hotair and 7SL-RNA Gene Expression Levels in Psoriasis Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Study Validation of Calcipotriol's Mechanism of Action in Dermatology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Calcipotriol's performance with other alternatives in dermatology, supported by experimental data. It delves into the molecular mechanisms, presents quantitative clinical data, and offers detailed experimental protocols for key assays cited in the literature.
Introduction to this compound
This compound (also known as calcipotriene) is a synthetic analog of vitamin D3 used as a first-line topical treatment for mild to moderate psoriasis.[1][2] Its therapeutic effects are primarily attributed to its ability to modulate gene expression by binding to the nuclear vitamin D receptor (VDR).[3][4] This interaction leads to the inhibition of keratinocyte proliferation, promotion of keratinocyte differentiation, and modulation of the cutaneous immune response, all of which are key pathological features of psoriasis.[1][3]
Mechanism of Action: A Multi-faceted Approach
This compound's efficacy in treating psoriasis stems from its pleiotropic effects on various cell types and signaling pathways within the skin.
Molecular Pathway
The primary mechanism of action involves the binding of this compound to the VDR in keratinocytes.[3] This ligand-receptor complex then forms a heterodimer with the retinoid X receptor (RXR).[3] This heterodimer translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes.[3][4] This binding initiates the transcription of genes that regulate cell growth, differentiation, and inflammation.[3]
Effects on Keratinocytes
Psoriasis is characterized by the hyperproliferation and abnormal differentiation of keratinocytes.[3] this compound addresses these issues by:
-
Inhibiting Proliferation: It slows down the rapid division of keratinocytes, helping to reduce the thickness of psoriatic plaques.[3]
-
Promoting Differentiation: It encourages keratinocytes to mature properly, leading to a more normalized skin structure.[1][3]
Immunomodulatory Effects
Psoriasis is an immune-mediated disease, with T cells playing a crucial role in the inflammatory process.[3] this compound exerts anti-inflammatory effects by modulating the activity of various immune cells, including T cells, thereby reducing inflammation and disease severity.[3][5] Specifically, it has been shown to inhibit the secretion of pro-inflammatory cytokines like IL-17A and TNF-α.[5]
Comparative Performance: Clinical Data
The efficacy of this compound has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other agents. The Psoriasis Area and Severity Index (PASI) is a widely used metric to assess the severity of psoriasis, with PASI 50 and PASI 75 representing a 50% and 75% reduction in the score, respectively.
This compound Monotherapy vs. Other Topical Agents
| Treatment Comparison | Study Design | Duration | Key Efficacy Endpoint | Result |
| This compound vs. Betamethasone Valerate | Randomized, double-blind, right/left comparison | 6 weeks | Mean PASI reduction | This compound: 68.8%, Betamethasone: 61.4% (p < 0.001 in favor of this compound)[6] |
| This compound vs. Dithranol/Tar | Randomized | 4 weeks | Mean PASI reduction | This compound: 57.4%, Dithranol/Tar: 36.1% (p = 0.004 in favor of this compound)[3] |
This compound Combination Therapy
This compound is often used in combination with corticosteroids to enhance efficacy and reduce side effects.
| Treatment Comparison | Study Design | Duration | Key Efficacy Endpoint | Result |
| This compound/Betamethasone vs. This compound | Meta-analysis of 22 RCTs | Short-term | Mean difference in PASI score | -0.94 (p < 0.0001) in favor of combination therapy[7] |
| This compound/Betamethasone vs. Vehicle | Pooled data from 6 Phase III studies | 4 weeks | PASI 50 response rate (severe disease) | This compound/Betamethasone: 88.8%, Vehicle: 30.0% |
| This compound + Acitretin vs. Acitretin alone | Randomized, bilateral paired comparison | 12 weeks | Complete clearance | This compound + Acitretin: 40%, Acitretin alone: 15% (p < 0.05)[2] |
| This compound + Cyclosporine vs. Placebo + Cyclosporine | Double-blind, multicenter | 6 weeks | Complete clearing or 90% PASI improvement | This compound + Cyclosporine: 50.0%, Placebo + Cyclosporine: 11.8% (p = 0.0019)[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the mechanism of action of this compound.
Keratinocyte Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Plating: Seed human keratinocytes (e.g., HaCaT cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁷ M) or vehicle control.
-
Incubation: Incubate the cells for 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable, proliferating cells.
T-Cell Differentiation Assay (Flow Cytometry)
This assay is used to identify and quantify different T-cell subsets based on the expression of specific cell surface and intracellular markers.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from blood samples using density gradient centrifugation.
-
Cell Staining:
-
Surface Staining: Incubate the cells with fluorescently-labeled antibodies against surface markers such as CD3 (pan T-cell marker), CD4 (helper T-cells), and CD8 (cytotoxic T-cells).
-
Intracellular Staining: For intracellular markers like cytokines (e.g., IL-17, IFN-γ) or transcription factors (e.g., FoxP3 for regulatory T-cells), first fix and permeabilize the cells before incubating with the corresponding fluorescently-labeled antibodies.
-
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. The instrument will pass the cells one by one through a laser beam, and the detectors will measure the fluorescence emitted from each cell.
-
Data Analysis: Analyze the data using specialized software to identify and quantify different T-cell populations based on their fluorescence profiles.
Cytokine Expression Analysis (qRT-PCR)
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of specific cytokine genes in skin biopsies.
Methodology:
-
RNA Extraction: Extract total RNA from skin biopsy samples (lesional and non-lesional) using a suitable RNA isolation kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers for the cytokines of interest (e.g., IL-17A, TNF-α), and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The reaction is performed in a real-time PCR thermal cycler.
-
Data Analysis: The instrument measures the fluorescence intensity at each cycle of amplification. The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal exceeds a certain threshold, is inversely proportional to the initial amount of target mRNA. Relative gene expression can be calculated using the ΔΔCt method, normalizing to a housekeeping gene.
Immunohistochemistry (IHC) for Proliferation and Differentiation Markers
IHC is used to visualize the presence and localization of specific proteins in tissue sections.
Methodology:
-
Tissue Preparation: Obtain skin biopsies, fix them in formalin, and embed them in paraffin. Cut thin sections (4-5 µm) and mount them on glass slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval to unmask the antigenic sites.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for the protein of interest (e.g., Ki-67 for proliferation, Keratin 10 for differentiation).
-
Secondary Antibody and Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Add a chromogenic substrate that will produce a colored precipitate at the site of the antigen-antibody reaction.
-
Counterstaining and Mounting: Counterstain the sections with a nuclear stain (e.g., hematoxylin) to visualize the tissue morphology. Dehydrate, clear, and mount the sections with a coverslip.
-
Microscopic Analysis: Examine the stained sections under a microscope to assess the expression and localization of the target protein.
Conclusion
Cross-study validation confirms that this compound is an effective and well-tolerated treatment for psoriasis. Its mechanism of action is multifaceted, involving the regulation of keratinocyte proliferation and differentiation, as well as the modulation of the cutaneous immune system through the vitamin D receptor signaling pathway. Clinical data consistently demonstrates its efficacy, particularly when used in combination with corticosteroids, offering a superior therapeutic option compared to several other topical treatments. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of this compound and other novel dermatological therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. CELL PROLIFERATION AND CYTOKINE INDUCTION BY TNF-α OF PSORIATIC KERATINOCYTES ARE NOT DIFFERENT FROM NORMAL KERATINOCYTES IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Diagnostic utility of Ki-67 and Cyclin D1 immunostaining in differentiation of psoriasis vs. other psoriasiform dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Calcipotriol: A Procedural Guide for Laboratory Professionals
The proper disposal of calcipotriol, a potent synthetic vitamin D analogue, is a critical component of laboratory safety and environmental responsibility. Due to its high toxicity, stringent procedures must be followed to mitigate risks to personnel and prevent environmental contamination. This compound is classified as fatal if swallowed, inhaled, or in contact with skin, and it can cause organ damage through prolonged or repeated exposure[1][2]. Therefore, all materials contaminated with this compound must be treated as hazardous waste.
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound in a laboratory setting, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with the utmost care. Adherence to the following safety measures is mandatory.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure. This includes:
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves[3].
-
Eye Protection: Tightly fitting safety goggles or glasses with side shields[1][4][5].
-
Body Protection: A laboratory coat or impervious clothing[1][4][5].
-
Respiratory Protection: In cases of inadequate ventilation or when handling the powder form where dust or aerosols may be generated, a full-face respirator is necessary[1].
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[4].
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored[1][5].
-
Store the compound in a tightly closed, original container in a dry, cool, and well-ventilated place, under lock and key[1][5].
Quantitative Safety Data Summary
For quick reference, the following table summarizes the key hazard classifications associated with this compound.
| Hazard Classification | GHS Code(s) | Description |
| Acute Toxicity, Oral | H300 | Fatal if swallowed[1][5]. |
| Acute Toxicity, Dermal | H310 / H311 | Fatal or toxic in contact with skin[1][2]. |
| Acute Toxicity, Inhalation | H330 | Fatal if inhaled[1][2]. |
| Specific Target Organ Toxicity | H372 | Causes damage to organs through prolonged or repeated exposure[1][2]. |
Step-by-Step Disposal Protocol
The following protocol outlines the required steps for the compliant disposal of this compound waste from a laboratory setting.
Step 1: Waste Segregation and Collection
-
Prohibition: Do not dispose of this compound, or any materials contaminated with it, down the drain or in regular household garbage[2][3]. The product must not be allowed to enter the sewage system or water courses[2][5].
-
Waste Streams: Collect all forms of this compound waste into a designated, compatible hazardous waste container[3]. This includes:
-
Pure this compound (expired or excess)
-
Solutions containing this compound
-
Contaminated labware (e.g., pipette tips, vials, gloves, bench paper)[3].
-
-
Original Containers: Whenever possible, leave chemicals in their original containers to avoid misidentification. Do not mix this compound waste with other chemical waste streams.
Step 2: Container Management
-
Condition: Use a hazardous waste container that is in good condition, free of leaks, and equipped with a secure, tight-fitting lid[3].
-
Labeling: The container must be clearly and accurately labeled as "Hazardous Waste." The label must include the full chemical name, "this compound," and any associated hazard symbols[3].
Step 3: Handling Accidental Spills
-
Containment: In the event of a spill, prevent further leakage if it is safe to do so[1].
-
Cleanup:
-
Avoid generating dust[1].
-
For solid spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container[4].
-
For liquid spills, cover with a suitable absorbent material (e.g., diatomite, universal binders)[5].
-
Collect the absorbed material and dispose of it as hazardous waste[1][5].
-
-
Decontamination: Clean and decontaminate the affected surfaces and equipment by scrubbing with alcohol[5]. All cleaning materials must also be disposed of as hazardous waste.
Step 4: Final Disposal Procedure
-
Professional Disposal: All this compound waste must be disposed of through an approved and licensed hazardous waste management company or treatment facility[1][4]. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup[3].
-
Incineration: A recommended method for final disposal is through a chemical incinerator equipped with an afterburner and a scrubber to handle hazardous emissions[4].
-
Regulatory Compliance: Ensure that all disposal activities are in strict accordance with all applicable federal, state, and local regulations[1][4].
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Calcipotriol
Essential protocols for the safe handling and disposal of Calcipotriol in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
Researchers and drug development professionals handling this compound must adhere to stringent safety protocols to mitigate potential health risks. This compound is a potent compound that can be fatal if swallowed or in contact with skin and may cause significant irritation to the skin and eyes.[1] This guide provides essential, step-by-step procedures for the use of personal protective equipment (PPE), safe operational handling, and proper disposal of this compound.
Personal Protective Equipment (PPE) Requirements
The use of appropriate personal protective equipment is the first line of defense against accidental exposure. All personnel handling this compound should be equipped with the following PPE.
| PPE Category | Specification | Rationale | Citations |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | To prevent eye contact which can cause irritation and redness. | [1][2][3] |
| Skin Protection | Chemical-resistant gloves (Standard BS EN 374:2003), impervious clothing such as a lab coat, and full protective gear. | To avoid skin contact, as this compound can be toxic upon absorption and cause skin irritation. | [1][2][4] |
| Respiratory Protection | A NIOSH/MSHA approved respirator or a full-face respirator should be used, particularly if dust is generated or exposure limits are exceeded. | To prevent inhalation, which may irritate the respiratory tract. | [1][2] |
Operational Handling and Disposal Plan
A clear, multi-stage plan for the handling and disposal of this compound is critical for laboratory safety. This includes initial preparation, the handling procedure itself, and the final disposal of waste materials.
Experimental Workflow for Handling this compound
Caption: A workflow diagram illustrating the key stages of handling this compound safely.
Detailed Methodologies
Handling Protocols:
-
Ventilation is Key : Always handle this compound in a well-ventilated area.[2] A laboratory fume hood is highly recommended to minimize the risk of inhalation.
-
Avoid Dust Formation : Take care to avoid the formation of dust and aerosols during handling.[2]
-
Prevent Direct Contact : Actively avoid contact with skin and eyes.[2] In case of accidental contact, rinse the affected area with plenty of water and seek medical attention.[5]
-
Hand Hygiene : Always wash hands thoroughly with soap and water after handling the substance.[1]
-
No Consumables : Do not eat, drink, or smoke in areas where this compound is being handled to prevent accidental ingestion.[2]
Disposal Protocols:
-
Immediate Spill Containment : In the event of a spill, wear appropriate PPE, collect the spilled material, and place it in a suitable, closed container for disposal.[2][4]
-
Waste Management : Dispose of this compound waste and contaminated materials in accordance with all applicable local, state, and federal regulations.[2][6]
-
Drug Take-Back Programs : For unused or expired this compound, the preferred method of disposal is through a designated drug take-back program.[7][8]
-
Trash Disposal (if no take-back program is available) : If a take-back program is not an option, mix the this compound with an unappealing substance like dirt or used coffee grounds, place it in a sealed plastic bag, and then dispose of it in the household trash.[8] Never flush this compound down the toilet unless specifically instructed to do so on the packaging.[8]
-
Contaminated Packaging : Remove or scratch out all personal information from prescription labels on empty containers before recycling or disposing of them.
References
- 1. biosynth.com [biosynth.com]
- 2. echemi.com [echemi.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. abmole.com [abmole.com]
- 7. medprodisposal.com [medprodisposal.com]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
